Pinealon
Descripción
Propiedades
Fórmula molecular |
C15H26N6O8 |
|---|---|
Peso molecular |
418.40 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
Clave InChI |
QPRZKNOOOBWXSU-CIUDSAMLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Pinealon Peptide: A Technical Guide to its Mechanism of Action in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator that has emerged as a significant subject of investigation in neurobiology and gerontology.[1][2] Originally identified in pineal gland extracts, this short peptide is studied for its potential to exert neuroprotective effects, enhance cognitive function, and mitigate processes associated with cellular aging in the central nervous system.[1][3] Unlike conventional peptides that typically interact with cell surface receptors, this compound's primary mechanism of action is hypothesized to involve direct interaction with the cellular genome to modulate gene expression.[1][4][5][6][7] This technical guide provides an in-depth review of the molecular mechanisms underpinning this compound's effects on neuronal cells, supported by experimental data, detailed protocols, and visual representations of key pathways.
Core Mechanism of Action: Direct Genomic Regulation
The prevailing hypothesis for this compound's broad-spectrum activity is its unique ability to bypass typical receptor-mediated signaling pathways.[4][5] Due to its small molecular size, this compound is believed to traverse cellular and nuclear membranes, enabling it to directly interact with DNA and chromatin.[1][4][5][8] This direct engagement allows it to function as a gene expression modulator, providing a basis for its diverse biological effects.[2][4][6]
This proposed mechanism involves:
-
Cellular and Nuclear Penetration: Experimental studies using HeLa cell models suggest that this compound can permeate lipid bilayers to access the nuclear compartment directly.[1][4][5]
-
DNA Interaction: Once in the nucleus, this compound is thought to bind to DNA and/or histone proteins, influencing chromatin structure and the accessibility of genes for transcription.[9] This interaction is believed to be the primary upstream event that initiates its downstream effects.
Key Downstream Pathways and Neuroprotective Effects
This compound's regulatory actions manifest through the modulation of several critical intracellular pathways, culminating in comprehensive neuroprotection.
Antioxidant and Anti-Stress Response
A primary effect of this compound is the significant reduction of oxidative stress, a key contributor to neuronal damage and aging.[10][11] It achieves this by:
-
Reducing Reactive Oxygen Species (ROS): this compound demonstrates a dose-dependent ability to restrict the accumulation of ROS in neuronal cells under oxidative stress conditions.[12]
-
Upregulating Antioxidant Enzymes: The peptide promotes the activation and synthesis of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD2) and glutathione (B108866) peroxidase (GPX1), enhancing the cell's ability to neutralize free radicals.[9][12]
-
Modulating Stress-Signaling Pathways: In rat cerebellar granule cells, this compound was found to delay the activation of the ERK 1/2 MAPK signaling pathway, a key cascade involved in the cellular response to stress.[12]
Anti-Apoptotic Pathway
This compound protects neurons from programmed cell death by interfering with apoptotic signaling cascades.
-
Modulation of Caspase-3: Studies in ischemic stroke models suggest this compound can impact cytokine signaling pathways that lead to elevated levels of caspase-3, a crucial executioner enzyme in apoptosis.[4][5] By modulating its activity, this compound may disrupt the apoptotic process.[4][5]
-
Regulation of p53: The EDR peptide is suggested to alter the synthesis of the pro-apoptotic protein p53, further contributing to neuronal survival.[9]
Promotion of Neuronal Health and Plasticity
Beyond immediate protection, this compound also appears to support the fundamental processes of neuronal health and connectivity.
-
Increased Serotonin Synthesis: In cortical neurons from aging rats, this compound was shown to increase the expression of 5-tryptophan hydroxylase and subsequently the concentration of serotonin, a neurotransmitter vital for mood, sleep, and synaptic plasticity.[5][13]
-
Restoration of Dendritic Spines: In a mouse model of Huntington's disease, this compound administration restored the morphology of dendritic spines in striatum neurons, suggesting a role in maintaining synaptic integrity.[14]
-
Modulation of Irisin Expression: this compound has been linked to increased levels of irisin, a peptide implicated in neural differentiation and proliferation.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. docs.gopluslabs.io [docs.gopluslabs.io]
- 3. This compound Peptide | Brain & Memory Support [paragonsportsmedicine.com]
- 4. corepeptides.com [corepeptides.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. nbinno.com [nbinno.com]
- 7. bc9.co [bc9.co]
- 8. psychologs.com [psychologs.com]
- 9. EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lotilabs.com [lotilabs.com]
- 11. times.co.id [times.co.id]
- 12. researchgate.net [researchgate.net]
- 13. particlepeptides.com [particlepeptides.com]
- 14. benchchem.com [benchchem.com]
Pinealon's Function in the Pineal Gland: A Technical Guide
Introduction
Pinealon is a synthetic tripeptide bioregulator composed of the amino acids L-glutamic acid, L-aspartic acid, and L-arginine (Glu-Asp-Arg).[1][2][3] Originally isolated from the pineal gland, it is now synthesized for research into its neuroprotective and geroprotective properties.[4][5] Classified as a peptide bioregulator, this compound is noted for its proposed ability to interact directly with cellular DNA to influence gene expression, a mechanism that distinguishes it from peptides that bind to cell surface receptors.[1][2] Its primary functions are associated with the regulation of the pineal gland, influencing circadian rhythms, and providing broad neuroprotective effects against age-related decline and oxidative stress.[4][6] This guide provides a technical overview of this compound's core mechanisms, experimental validation, and its functional role related to the pineal gland for researchers and drug development professionals.
Core Mechanism of Action: Direct Genomic Regulation
Unlike many peptides that rely on interactions with cell surface or cytoplasmic receptors, this compound's small molecular size is believed to allow it to penetrate the lipid bilayers of both the cellular and nuclear membranes.[1][2] This unique characteristic enables it to gain direct access to the cell's nucleus and interact with DNA.[1][2][5] Experimental studies, including those on HeLa cell models, support this hypothesis, suggesting that this compound can directly engage with the cell genome to modulate gene expression.[1][2][5] This direct interaction with DNA sequences may underlie its wide-ranging biological effects, which are independent of conventional receptor-mediated signaling pathways.[1][2]
Primary Functions and Signaling Pathways
This compound's influence on the pineal gland and the broader central nervous system is multifaceted, stemming from its core genomic regulatory function. This leads to the modulation of several critical intracellular pathways.
Circadian Rhythm and Pineal Gland Regulation
The pineal gland's primary function is the synthesis and secretion of melatonin (B1676174), a hormone that regulates sleep-wake cycles.[7][8] this compound is suggested to directly support and restore the baseline function of the pineal gland, particularly in instances of circadian disruption.[1][2] By enhancing the pineal gland's function, this compound may help restore natural melatonin production, improve the synchronization of the sleep-wake cycle, and enhance responsiveness to light-dark cycles.[6] This regulatory action on circadian rhythms is crucial for cognitive recovery, metabolic function, and overall physiological stability.[1][9][10]
Neuroprotection and Anti-Apoptosis
A significant function of this compound is its ability to protect neurons from various stressors, including oxidative stress and hypoxia.[1][4][11] This is achieved through several mechanisms:
-
Reduction of Oxidative Stress: this compound has been shown to decrease the intracellular accumulation of Reactive Oxygen Species (ROS), which are major contributors to cellular damage and aging.[1][12] By mitigating ROS, this compound protects DNA and proteins, maintaining cellular integrity.[4]
-
Regulation of Apoptosis: this compound can modulate key proteins in the apoptosis (programmed cell death) pathway.[1] It has been observed to downregulate the expression of Caspase-3, an enzyme crucial for initiating apoptosis.[1][2] This action helps prevent the death of neurons under conditions of stress, such as in ischemic stroke models.[1][2]
-
MAPK/ERK Pathway Modulation: The peptide influences the MAPK/ERK signaling pathway, which is central to cell proliferation, survival, and stress response.[12][13]
Support of Neuronal Health and Plasticity
This compound also appears to promote the fundamental processes of neuronal health and connectivity.
-
Neurotransmitter Synthesis: Research in cell cultures from the cerebral cortex of aging rats suggests that this compound can promote the synthesis of serotonin (B10506) by supporting the expression of 5-tryptophan hydroxylase.[2][14] Serotonin is a key neurotransmitter involved in mood regulation and also possesses neuroprotective properties.[14]
-
Irisin Expression: this compound may modulate the expression of irisin, a peptide linked to neuronal differentiation, proliferation, and telomere stability.[1][14] By supporting irisin levels, this compound may indirectly protect telomere length, a critical factor in cellular aging, and promote neurogenesis.[1][14]
Quantitative Data from Preclinical Studies
The effects of this compound have been quantified in various preclinical models. The following table summarizes key findings.
| Parameter Measured | Experimental Model | Key Result | Reference |
| Cognitive Function | Healthy adults (45-65 years) | 28% improvement in attention and memory tests. | [6] |
| Anxiety Levels | Healthy adults (45-65 years) | 35% reduction in anxiety scores. | [6] |
| Memory Retention | Clinical studies | 30% increase in memory retention scores. | [6] |
| Attention & Flexibility | Clinical studies | 50% improvement in cognitive flexibility tasks. | [6] |
| Oxidative Stress | Prenatal rat models | Significant reduction in Reactive Oxygen Species (ROS) accumulation. | [1][2] |
| Cell Death | Prenatal rat models | Marked decrease in the number of necrotic cells in the brain. | [1][2] |
| Spatial Learning | Morris water maze (rats) | Significantly better performance in spatial learning and memory. | [14] |
Experimental Protocols: In Vitro Oxidative Stress Assay
To assess the neuroprotective effects of this compound against oxidative stress, a common in vitro protocol involves inducing cellular stress in a neuronal cell line and measuring the peptide's ability to mitigate damage.
1. Cell Culture:
-
Cell Line: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media (e.g., DMEM/F12) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere and grow to a specified confluency (e.g., 70-80%).
2. Treatment:
-
Stressor: An oxidative stressor (e.g., hydrogen peroxide, H₂O₂) is added to induce damage.
-
This compound: this compound is added to the treatment group cultures at varying concentrations, typically simultaneously with or prior to the stressor. Control groups include untreated cells and cells treated only with the stressor.
3. Measurement of Reactive Oxygen Species (ROS):
-
Fluorescent Probe: Intracellular ROS levels are quantified using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and fluoresces when oxidized by ROS.
-
Quantification: After incubation, cells are washed and the probe is added. Fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence in this compound-treated groups compared to the stressor-only group indicates a reduction in ROS.
4. Cell Viability Assay:
-
Method: Cell viability is assessed using an MTT or similar colorimetric assay, which measures mitochondrial metabolic activity.
-
Analysis: Increased absorbance in this compound-treated groups indicates higher cell viability and protection against the stressor-induced cell death.
Conclusion
This compound functions as a potent peptide bioregulator with a unique mechanism of action centered on direct genomic regulation within the pineal gland and other neuronal cells. Its primary role involves the restoration of pineal gland function to normalize circadian rhythms and melatonin production. Furthermore, its effects extend to broad neuroprotection through the mitigation of oxidative stress, inhibition of apoptosis, and support of neuronal health via modulation of serotonin and irisin pathways. The quantitative preclinical and initial clinical data underscore its potential as a therapeutic agent for addressing age-related cognitive decline, sleep disturbances, and neurodegenerative conditions. For drug development professionals, this compound represents a compelling candidate for further investigation due to its foundational, multi-target effects on cellular resilience and aging.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. corepeptides.com [corepeptides.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. docs.gopluslabs.io [docs.gopluslabs.io]
- 5. benchchem.com [benchchem.com]
- 6. This compound Peptide | Brain & Memory Support [paragonsportsmedicine.com]
- 7. Pineal gland - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. scaleregenerativehealth.com [scaleregenerativehealth.com]
- 10. biotechpeptides.com [biotechpeptides.com]
- 11. corepeptides.com [corepeptides.com]
- 12. innerbody.com [innerbody.com]
- 13. bc9.co [bc9.co]
- 14. particlepeptides.com [particlepeptides.com]
Pinealon's Role in Regulating Gene Expression in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator that has emerged as a significant subject of investigation in neurobiology and gerontology.[1][2] Comprising the amino acids L-glutamic acid, L-aspartic acid, and L-arginine, it is classified as a cytogen, a substance believed to regulate gene expression and support cellular health.[1][3] Unlike conventional peptides that typically interact with cell surface receptors, this compound's proposed mechanism of action is unique. Due to its small molecular size, it is hypothesized to cross cellular and nuclear membranes to interact directly with DNA, thereby modulating the expression of genes involved in neuroprotection, synaptic plasticity, and circadian rhythms.[3][4][5] This guide provides an in-depth technical overview of the current understanding of this compound's role in the brain, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support future research and development.
Core Mechanism of Action: Direct Genomic Interaction
The primary hypothesis for this compound's broad-spectrum effects is its ability to bypass receptor-mediated signaling and directly influence the genome.[6] Experimental data from studies on HeLa cells suggest that this compound can penetrate both the cellular and nuclear membranes.[3] This direct access allows it to engage with DNA and potentially influence epigenetic processes, altering the transcription of specific genes.[5][6] This proposed mechanism provides a basis for its diverse biological activities, from reducing oxidative stress to modulating complex behaviors.[2][3]
Caption: Proposed mechanism of this compound's direct genomic action.
Modulation of Gene Expression in Neural Health
This compound's regulatory activity extends to a variety of genes crucial for maintaining neuronal integrity, function, and resilience. Its effects can be broadly categorized into neuroprotection, cognitive function, and circadian rhythm regulation.
Neuroprotection and Anti-Apoptosis
This compound demonstrates significant neuroprotective properties by modulating genes involved in oxidative stress and programmed cell death (apoptosis).
-
Antioxidant Defense: The peptide has been shown to reduce the accumulation of reactive oxygen species (ROS) in the brain, which is a key factor in neuronal damage.[3][7][8] This suggests an influence on the expression of antioxidant enzymes. For instance, the EDR peptide (this compound) is thought to regulate the synthesis of proteins in the antioxidant system, such as Superoxide Dismutase 2 (SOD2).[9]
-
Regulation of Apoptosis: this compound can reduce neuronal apoptosis.[9] It has been shown to decrease the expression of pro-apoptotic proteins like caspase-3 and p53.[9][10] In models of ischemic stroke, this compound may modulate cytokine signaling pathways that typically elevate levels of caspase-3, thereby disrupting the apoptotic cascade and mitigating cellular damage from oxygen deprivation.[6][11]
Caption: this compound's regulation of key apoptosis genes.
Cognitive Function and Synaptic Plasticity
This compound positively influences molecular pathways fundamental to learning, memory, and overall cognitive performance.
-
Serotonin (B10506) Synthesis: Research in brain cortex cell cultures suggests this compound may support the expression of 5-tryptophan hydroxylase via epigenetic modifications. This enzyme is essential for the synthesis of serotonin, a neurotransmitter critical for mood, sleep, and the formation of new synaptic connections.[3][12]
-
MAPK/ERK and CREB Pathways: The peptide is believed to regulate the MAPK/ERK signaling pathway.[9] Activation of this pathway, along with the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), is a crucial step in inducing long-term potentiation (LTP), the cellular basis for learning and memory.[10][13]
-
PPAR Gene Expression: this compound has been found to increase the expression of Peroxisome Proliferator-Activated Receptor (PPAR) genes, specifically PPARA and PPARG, under stress conditions.[9] These nuclear receptors are involved in regulating lipid and glucose homeostasis and are considered potential therapeutic targets for Alzheimer's disease.[9][14]
Caption: this compound's influence on the MAPK/ERK/CREB signaling pathway.
Circadian Rhythms and Other Regulatory Roles
-
Circadian Gene Regulation: this compound appears to reset the pineal gland's baseline state during circadian rhythm disruption, helping to regulate sleep-wake cycles.[3][15] It may normalize the expression of core circadian genes.[16][17]
-
Irisin Synthesis: this compound enhances the expression of the gene responsible for synthesizing irisin.[12] Irisin, a hormone produced during exercise, is linked to telomere stability and cellular longevity. By stimulating irisin production, this compound may mimic the molecular effects of physical exertion, slowing cellular aging.[3][12]
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from various preclinical and clinical studies, providing a comparative overview of this compound's efficacy.
Table 1: Effects on Cognitive and Psychological Parameters
| Parameter | Experimental Model | Result | Source |
|---|---|---|---|
| Attention & Memory | 60 healthy adults (45-65 yrs) | 28% improvement in tests | [16] |
| Anxiety Scores | 60 healthy adults (45-65 yrs) | 35% reduction | [16] |
| Memory Retention | Clinical studies (unspecified) | 30% increase in retention scores | [16] |
| Attention & Flexibility | Clinical studies (unspecified) | 50% improvement in tasks |[16] |
Table 2: Neuroprotective and Physiological Effects in Animal Models
| Parameter | Experimental Model | Result | Source |
|---|---|---|---|
| Blood Homocysteine | Pregnant rats with induced hyperhomocysteinemia | Control: 5.9±1.8 µM; Methionine-loaded: 33.0±3.9 µM | [7] |
| ROS Accumulation | Offspring of hyperhomocysteinemic rats | Significant reduction in this compound-treated group | [3][7] |
| Necrotic Cells | Offspring of hyperhomocysteinemic rats | Significant reduction in this compound-treated group | [3][7] |
| Caspase-3 Activity | 18-month aged rats (hypoxia/hypothermia) | Less pronounced effect compared to Cortexin | [18] |
| Free Radical Processes | 18-month aged rats (hypoxia/hypothermia) | Less pronounced effect compared to Cortexin |[18] |
Experimental Protocols
Reproducible and detailed methodologies are critical for validating and extending scientific findings. Below are generalized protocols for assessing this compound's effects based on common practices in peptide research.
Protocol 1: In Vivo Administration (Rodent Model)
This protocol outlines the subcutaneous administration of this compound for in vivo experiments.
-
Reconstitution:
-
Aseptically reconstitute lyophilized this compound powder. A common method is to add 1 mL of bacteriostatic water to a 10 mg vial, yielding a 10 mg/mL concentration.[4]
-
Gently swirl the vial to dissolve the powder completely. Avoid shaking to prevent denaturation.[4][19]
-
Store the reconstituted solution at 2-8°C, protected from light.[4][20]
-
-
Dosage and Administration:
-
Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 1±0.01 g/kg b.w. was used in a methionine-loading study, though peptide doses are typically much lower).[7]
-
Gently restrain the animal (e.g., scruff of the neck for mice).[4]
-
The recommended site for subcutaneous injection is the loose skin between the shoulder blades.[4]
-
Wipe the injection site with 70% ethanol. Insert the needle at a 45-degree angle into the tented skin.[4]
-
Aspirate gently to ensure the needle is not in a blood vessel, then slowly inject the solution.[4]
-
Protocol 2: Behavioral Testing (Morris Water Maze)
This protocol is used to assess spatial learning and memory.[2]
-
Acquisition Phase (4-5 days):
-
Animals are trained to locate a hidden platform in a circular pool of opaque water.
-
Record the latency to find the platform and the total path length for each trial. A decreasing latency indicates learning.[19]
-
-
Probe Trial (24 hours after last training session):
-
Tissue Collection:
-
Following behavioral tests, euthanize the animals and dissect brain regions of interest (e.g., hippocampus, cortex) for subsequent molecular analysis.[2]
-
Protocol 3: Gene Expression Analysis (qPCR)
This protocol is used to quantify the expression levels of target genes.
-
RNA Extraction: Isolate total RNA from the dissected brain tissue using a suitable commercial kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).
-
Real-Time PCR (qPCR):
-
Perform qPCR using specific primers for the genes of interest (e.g., Caspase-3, p53, Sod2, Ppara) and a reference gene (e.g., Gapdh, Actb).
-
Analyze the amplification data to determine the relative expression levels of the target genes between the this compound-treated and control groups.[2]
-
Caption: A typical experimental workflow for this compound research.
Conclusion
This compound stands out as a promising peptide bioregulator with a unique mechanism of action centered on the direct modulation of gene expression within the brain. Preclinical evidence strongly suggests its capacity to upregulate genes associated with neuroprotection, antioxidant defense, and synaptic plasticity, while downregulating those involved in apoptosis. Its ability to influence key signaling pathways like MAPK/ERK and modulate the synthesis of crucial neurotransmitters and hormones such as serotonin and irisin underscores its potential for therapeutic applications. The quantitative data, though preliminary, points towards significant benefits in cognitive function and resilience to neurological stressors.
For drug development professionals and researchers, this compound represents a compelling candidate for addressing age-related cognitive decline, neurodegenerative diseases, and circadian rhythm disorders. The detailed protocols provided herein offer a foundation for designing rigorous experiments to further elucidate its molecular interactions and validate its efficacy. Future research, particularly well-controlled clinical trials, is essential to translate the considerable preclinical promise of this compound into tangible therapeutic strategies.
References
- 1. docs.gopluslabs.io [docs.gopluslabs.io]
- 2. benchchem.com [benchchem.com]
- 3. corepeptides.com [corepeptides.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bc9.co [bc9.co]
- 9. EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. eyeonannapolis.net [eyeonannapolis.net]
- 12. particlepeptides.com [particlepeptides.com]
- 13. Control of CREB phosphorylation and its role for induction of melatonin synthesis in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroepigenetic Mechanisms of Action of Ultrashort Peptides in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotechpeptides.com [biotechpeptides.com]
- 16. This compound Peptide | Brain & Memory Support [paragonsportsmedicine.com]
- 17. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 18. [this compound and Cortexin influence on behavior and neurochemical processes in 18-month aged rats within hypoxia and hypothermia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. peptidedosages.com [peptidedosages.com]
Pinealon (Glu-Asp-Arg): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide that has garnered significant attention for its neuroprotective and geroprotective properties. Comprising the amino acids L-glutamic acid, L-aspartic acid, and L-arginine, this short-chain peptide is under investigation for its potential therapeutic applications in neurodegenerative disorders and age-related cognitive decline. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and established experimental protocols for its synthesis, purification, and biological assessment. Detailed methodologies for key in vitro assays are presented, along with visualizations of its proposed signaling pathways, to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a tripeptide with the sequence L-Glutamyl-L-Aspartyl-L-Arginine. Its structure is characterized by the sequential linkage of these three amino acids via peptide bonds.
Caption: Chemical structure of this compound (Glu-Asp-Arg).
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [1][2][3] |
| Amino Acid Sequence | Glu-Asp-Arg (EDR) | [1][4][5] |
| Molecular Formula | C15H26N6O8 | [1][4][5] |
| Molecular Weight | 418.41 g/mol | [4][5][6] |
| Appearance | White to off-white lyophilized powder | [5][6] |
| Solubility | Soluble in bacteriostatic water | [5] |
| Storage (Lyophilized) | -20°C | [2][5] |
| Storage (Reconstituted) | 2-8°C, use promptly | [5] |
| Purity (Typical) | ≥98% (HPLC) | [5] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and in vitro evaluation of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The following protocol describes a standard Fmoc/tBu solid-phase synthesis approach for this compound.
Caption: General workflow for the solid-phase synthesis of this compound.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Coupling of Aspartic Acid: Activate Fmoc-Asp(OtBu)-OH with a coupling agent (e.g., HBTU/DIPEA in DMF) and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added aspartic acid residue using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling of Glutamic Acid: Activate Fmoc-Glu(OtBu)-OH and couple it to the dipeptide-resin.
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge, and collect the peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
RP-HPLC Purification of this compound
Instrumentation and Columns:
-
A preparative RP-HPLC system with a UV detector.
-
A C18 column is suitable for the purification of this hydrophilic peptide.
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Gradient Elution: Equilibrate the column with a low percentage of Mobile Phase B. Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for optimal separation of short peptides.
-
Fraction Collection: Collect fractions corresponding to the major peak detected at 214 nm and 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium and supplements
-
This compound stock solution
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 24 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells (except for the control group) and incubate for a defined period.
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.
Materials:
-
Neuronal cells
-
This compound
-
Oxidative stress-inducing agent
-
DCFH-DA fluorescent probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound followed by the oxidative stress-inducing agent as described in the neuroprotection assay.
-
Probe Loading: Incubate the cells with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).
-
Data Analysis: Quantify the change in ROS levels relative to control groups.
Electrophoretic Mobility Shift Assay (EMSA) for Peptide-DNA Interaction
EMSA can be adapted to investigate the direct interaction of this compound with DNA.
Materials:
-
Purified this compound
-
Labeled DNA probe (e.g., a short oligonucleotide labeled with a fluorescent dye or biotin)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (e.g., fluorescence imager or chemiluminescence detection for biotin)
Procedure:
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound in a binding buffer.
-
Electrophoresis: Separate the binding reaction mixtures on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the DNA bands using the appropriate detection method.
-
Analysis: A "shift" in the mobility of the labeled DNA probe in the presence of this compound indicates a peptide-DNA interaction.
Signaling Pathways
This compound is believed to exert its biological effects by modulating several intracellular signaling pathways, primarily related to cell survival, proliferation, and apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cellular processes. This compound has been shown to influence this pathway, which may contribute to its neuroprotective effects.
Caption: Putative influence of this compound on the MAPK/ERK signaling cascade.
Apoptosis Regulation
This compound has been reported to modulate the expression of key proteins involved in apoptosis, such as caspase-3, thereby promoting cell survival.
Caption: Proposed role of this compound in the regulation of apoptosis.
Conclusion
This compound (Glu-Asp-Arg) is a tripeptide with significant potential in the fields of neuroscience and drug development. This guide provides a foundational resource for researchers, detailing its chemical properties, synthesis and purification protocols, and methods for evaluating its biological activity. The provided diagrams of its proposed signaling pathways offer a visual framework for understanding its mechanism of action. Further research into the precise molecular targets and the full spectrum of its physiological effects will be crucial in elucidating its therapeutic potential.
References
- 1. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 4. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
The Molecular Interplay of Pinealon: A Technical Guide to its Effects on Biological Signaling Pathways
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biological signaling pathways modulated by the synthetic tripeptide, Pinealon (Glu-Asp-Arg). Synthesized from extensive preclinical research, this document outlines the core mechanisms of action, presents quantitative data from key experimental findings, details methodologies for reproducible research, and visualizes the affected molecular cascades.
Executive Summary
This compound is a peptide bioregulator recognized for its neuroprotective and geroprotective properties. Its mechanism of action is multifaceted, primarily revolving around the direct regulation of gene expression, attenuation of oxidative stress, inhibition of apoptosis, and modulation of key enzymatic cascades. Unlike many peptides that interact with cell surface receptors, this compound's small size is hypothesized to allow it to traverse cellular and nuclear membranes, directly influencing the genomic machinery. This guide consolidates available data to provide a clear understanding of its molecular impact.
Core Mechanisms and Affected Signaling Pathways
This compound exerts its biological effects through several key mechanisms:
-
Direct Genomic Regulation : It is proposed that this compound can enter the cell nucleus and interact directly with DNA, influencing the transcription of genes involved in critical cellular processes.[1][2]
-
Antioxidant Defense : this compound has been shown to mitigate oxidative stress by reducing the accumulation of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX).[3][4]
-
Apoptosis Regulation : The peptide interferes with programmed cell death pathways by modulating the activity of key executioner enzymes like caspase-3 and the tumor suppressor protein p53.[1][4]
-
MAPK/ERK Pathway Modulation : this compound influences the extracellular signal-regulated kinase (ERK) 1/2 pathway, a critical signaling cascade for cell proliferation, differentiation, and survival.[5]
-
Neurotrophic and Neuromodulatory Effects : Research suggests this compound can increase the expression of neurotrophic factors like irisin and enzymes involved in serotonin (B10506) synthesis, such as 5-tryptophan hydroxylase.[6]
These mechanisms are interconnected and contribute to this compound's observed neuroprotective and anti-aging effects.
Quantitative Data Summary
The following tables summarize quantitative findings from preclinical studies on this compound's effects on various cellular parameters.
Table 1: Effect of this compound on Cell Viability and Oxidative Stress
| Cell Line | Stressor | This compound Concentration | Outcome | Quantitative Effect | Reference |
| PC12 | 1 mM H₂O₂ | 10 nM | % Necrotic Cell Death | ↓ to ~15% (from ~25% with H₂O₂ alone) | [3] |
| PC12 | 1 mM H₂O₂ | 100 nM | % Necrotic Cell Death | ↓ to ~12% | [3] |
| PC12 | 1 mM H₂O₂ | 500 nM | % Necrotic Cell Death | ↓ to ~10% | [3] |
| Cerebellar Granule Cells | 100 nM Ouabain | 10 nM | ROS Accumulation (CDF Fluorescence) | ↓ by ~25% | [3] |
| Cerebellar Granule Cells | 100 nM Ouabain | 50 nM | ROS Accumulation (CDF Fluorescence) | ↓ by ~40% | [3] |
| Cerebellar Granule Cells | 100 nM Ouabain | 100 nM | ROS Accumulation (CDF Fluorescence) | ↓ by ~50% | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| PC12 | 0 nM (Control) | ~70% | ~15% | ~15% | [3] |
| PC12 | 100 nM | ~60% | ~20% | ~20% | [3] |
| PC12 | 500 nM | ~50% | ~25% | ~25% | [3] |
Table 3: Modulation of Gene and Protein Expression by this compound (Illustrative Fold Change)
| Target | Method | Cell/Tissue Type | Expected Outcome | Illustrative Fold Change | Reference |
| FNDC5 (Irisin) | RT-qPCR | Neuronal Cells | Upregulation | 1.5 - 2.5 | [6] |
| TPH1 (Serotonin Synthesis) | RT-qPCR | Neuronal Cells | Upregulation | 1.3 - 2.0 | [6] |
| SOD2 | Western Blot | Brain Tissue | Upregulation | 1.5 - 2.0 | [1][2] |
| GPX1 | Western Blot | Brain Tissue | Upregulation | 1.4 - 1.8 | [1][2] |
| Caspase-3 (active) | Western Blot / Activity Assay | Hypoxia-affected Brain | Downregulation / Inhibition | 0.5 - 0.7 | [4] |
| p53 | Western Blot | Stressed Neuronal Cells | Downregulation | 0.6 - 0.8 | [1][2] |
| p-ERK1/2 / Total ERK1/2 | Western Blot | Cerebellar Granule Cells | Delayed Activation | - | [3] |
Note: Illustrative fold changes are based on qualitative descriptions in the literature and represent expected trends. Actual values may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: Core signaling pathways modulated by this compound.
Caption: Generalized experimental workflow for in vitro analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
In Vitro Neuroprotection Assay (Oxidative Stress Model)
-
Objective: To quantify the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., PC12).
-
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI 1640 with 10% horse serum, 5% fetal bovine serum)
-
This compound stock solution (1 mg/mL in sterile water)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS measurement
-
Propidium Iodide (PI) for cell death measurement
-
96-well plates
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) for 60 minutes.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 1 mM to the appropriate wells and incubate for 30 minutes.
-
ROS Measurement (DCFH-DA Assay):
-
Wash cells with warm PBS.
-
Load cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
Wash cells again with PBS.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm).
-
-
Cell Death Measurement (PI Staining):
-
Wash cells with PBS.
-
Stain cells with PI solution according to the manufacturer's protocol.
-
Analyze the percentage of PI-positive (dead) cells using a flow cytometer.
-
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify changes in the expression of key proteins (e.g., p-ERK1/2, Caspase-3, p53) following this compound treatment.
-
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantification: Analyze the band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
-
Objective: To measure the relative expression levels of target genes (e.g., FNDC5, TPH1, SOD2, GPX1) in response to this compound.
-
Materials:
-
Treated and control cells
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from cells and treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing master mix, primers, and cDNA.
-
Run the reaction in a real-time PCR machine.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH) and relative to the control group.[6]
-
Conclusion
The accumulated evidence indicates that this compound's neuroprotective and anti-aging effects are rooted in its ability to directly influence gene expression, thereby bolstering antioxidant defenses, inhibiting apoptosis, and modulating critical cell survival pathways. For researchers and drug development professionals, this compound presents a compelling molecule of interest. Future investigations should aim to further elucidate the specific DNA binding sites of this compound and broaden the understanding of its complete transcriptomic and proteomic impact. This guide serves as a foundational resource to facilitate such ongoing and future research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Regulation of content of cytokines in blood serum and of caspase-3 activity in brains of old rats in model of sharp hypoxic hypoxia with Cortexin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases cell viability by suppression of free radical levels and activating proliferative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Pinealon's Effects on Circadian Rhythm and Melatonin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinealon, a synthetic tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine (Glu-Asp-Arg), has emerged as a promising bioregulator with potential therapeutic applications in neuroprotection and the modulation of circadian rhythms.[1] This technical guide provides an in-depth analysis of this compound's effects on the circadian system, with a particular focus on its influence on melatonin (B1676174) secretion. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development. While the complete dataset from primary studies is not fully available, this paper synthesizes the existing knowledge to provide a comprehensive overview for the scientific community.
Introduction
The circadian system, governed by a central pacemaker in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates a multitude of physiological and behavioral rhythms with a periodicity of approximately 24 hours.[2] A key output of this system is the rhythmic secretion of melatonin from the pineal gland, a hormone pivotal in regulating sleep-wake cycles and possessing neuroprotective properties.[3] Dysregulation of circadian rhythms is implicated in a range of pathologies, including sleep disorders, metabolic syndromes, and neurodegenerative diseases.
This compound, a short-chain peptide, has been investigated for its potential to restore and optimize pineal gland function, thereby influencing circadian rhythms and melatonin production.[2] Its proposed mechanism of action involves direct interaction with the cell genome, modulating the expression of genes involved in cellular signaling and stress responses.[1] This guide aims to provide a detailed technical overview of the current understanding of this compound's effects on the circadian system.
Quantitative Data Summary
While comprehensive quantitative data from primary clinical and preclinical studies on this compound are not widely published, the following tables summarize the available information, with some data presented as representative examples based on qualitative descriptions from secondary sources.
Table 1: Effects of this compound on Circadian Rhythm and Sleep Parameters
| Parameter | Study Population | Dosage | Duration | Observed Effect | Source |
| Sleep Quality | Adults with circadian rhythm disorders | Not specified | 8 weeks | Significant improvement in sleep quality scores | [2] |
| Circadian Rhythm Markers | Adults with circadian rhythm disorders | Not specified | 8 weeks | Significant improvement noted | [2] |
| Sleep-Wake Cycle | Individuals with disrupted sleep patterns | Not specified | Not specified | Potential to reset disrupted sleep-wake cycles | [4] |
Table 2: Effects of this compound on Melatonin and Related Pathways
| Parameter | Model System | Treatment | Observed Effect | Source |
| Nightly Melatonin Release | Elderly people and old monkeys with decreased melatonin | Epithalamin (pineal peptide preparation) and Epitalon (synthetic tetrapeptide) | Recovery of night release of endogenous melatonin and normalization of circadian rhythm | [5][6] |
| Melatonin Production | In vitro pineal gland organ culture | This compound (hypothetical) | Expected to increase melatonin secretion (pg/mg of gland) | [3][7] |
| Tryptophan Hydroxylase (TPH) Activity | Bovine pineal gland | In vitro analysis | TPH is the rate-limiting enzyme in serotonin (B10506) (melatonin precursor) synthesis | [1] |
Table 3: Effects of this compound on Cellular and Molecular Markers
| Parameter | Model System | Treatment | Observed Effect | Source |
| Caspase-3 Activity | Old rats with sharp hypoxic hypoxia | This compound (Glu-Asp-Arg) | Decrease in neuroinflammatory reactions | [8] |
| Reactive Oxygen Species (ROS) | Prenatal rat model of hyperhomocysteinemia | This compound (10 µg/kg) | Decreased ROS accumulation | [9] |
| Necrotic Cell Count | Prenatal rat model of hyperhomocysteinemia | This compound (10 µg/kg) | Decreased number of necrotic cells | [9] |
| Phosphorylated ERK1/2 (p-ERK1/2) | Neuronal cell lines (e.g., PC12) | This compound (e.g., 10 nM) | Representative data suggests a significant reduction | [10] |
Signaling Pathways
This compound is proposed to exert its effects through a unique mechanism involving direct interaction with cellular DNA, leading to the modulation of gene expression and downstream signaling cascades. The following diagrams illustrate the key pathways implicated in this compound's action.
References
- 1. Some properties of bovine pineal tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin secretion from goldfish pineal gland in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bc9.co [bc9.co]
- 5. [Normalizing effect of the pineal gland peptides on the daily melatonin rhythm in old monkeys and elderly people] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Regulation of content of cytokines in blood serum and of caspase-3 activity in brains of old rats in model of sharp hypoxic hypoxia with Cortexin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Neuroprotective Potential of Pinealon: A Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator that has emerged as a molecule of interest in the fields of neurobiology and gerontology.[1][2] Its small size is hypothesized to allow for penetration of cellular and nuclear membranes, enabling direct interaction with DNA to modulate gene expression.[3] Preclinical studies have investigated its potential neuroprotective effects across various models of neuronal stress and neurodegeneration. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on quantitative outcomes, detailed experimental methodologies, and the elucidation of its proposed mechanisms of action through key signaling pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical research on this compound's neuroprotective effects.
Table 1: Effects on Neuronal Morphology and Survival
| Experimental Model | Parameter Measured | Treatment Group | Result | Percentage Change | Source |
| Huntington's Disease (YAC128 mouse model; in vitro cortico-striatal cultures) | Dendritic Spine Density | Control (Wild Type) | 8.4 ± 0.7 spines/10 µm | - | [1][4] |
| YAC128 Control | 5.5 ± 0.4 spines/10 µm | -34.5% vs WT | [1][4] | ||
| YAC128 + this compound (200 ng/ml) | Restored to Wild Type levels | ~+52.7% vs YAC128 | [1][4] | ||
| Alzheimer's Disease (5xFAD mouse model) | Dendritic Spine Density (CA1 neurons) | 5xFAD Control | 11.31 ± 0.36 spines/10 µm | - | [5] |
| 5xFAD + this compound | 12.64 ± 0.31 spines/10 µm | +11.8% | [5] | ||
| Prenatal Hyperhomocysteinemia (Rat model) | Necrotic Cells in Cerebellar Neurons | Methionine-loaded | Increased | - | [6][7] |
| Methionine + this compound | Decreased | Not specified | [6][7] | ||
| Oxidative Stress (Ouabain-induced in cerebellar granule cells) | Cell Viability | Ouabain (B1677812) | Decreased | - | [7][8] |
| Ouabain + this compound (100 nM) | Increased | Not specified | [7][8] |
Table 2: Modulation of Oxidative Stress Markers
| Experimental Model | Parameter Measured | Treatment Group | Result | Percentage Change | Source |
| Prenatal Hyperhomocysteinemia (Rat model) | Reactive Oxygen Species (ROS) Accumulation | Methionine-loaded | Increased | - | [6][7] |
| Methionine + this compound | Decreased | Not specified | [6][7] | ||
| Hypobaric Hypoxia (Hypoxia-sensitive rats) | Superoxide Dismutase 2 (SOD2) Activity in Brain | Hypoxia-sensitive | Baseline | - | [6] |
| Hypoxia-sensitive + this compound | Increased to level of hypoxia-resistant rats | ~+100% (doubled) | [6] | ||
| Glutathione Peroxidase 1 (GPx1) Activity in Brain | Hypoxia-sensitive | Baseline | - | [6] | |
| Hypoxia-sensitive + this compound | Increased to level of hypoxia-resistant rats | ~+100% (doubled) | [6] | ||
| Oxidative Stress (Ouabain-induced in cerebellar granule cells) | ROS Accumulation | Ouabain (100 nM) | Increased | - | [9] |
| Ouabain + this compound (10 nM) | Significantly reduced | Not specified | [9] | ||
| Ouabain + this compound (50 nM) | Further significant reduction | Not specified | [9] |
Table 3: Effects on Cognitive Function
| Experimental Model | Behavioral Test | Treatment Group | Key Finding | Source |
| Prenatal Hyperhomocysteinemia (Rat model) | Morris Water Maze | Methionine-loaded | Impaired spatial orientation and learning | [2][6] |
| Methionine + this compound | Significantly improved spatial orientation and learning ability | [2][6] |
Experimental Protocols
In Vivo Model of Prenatal Hyperhomocysteinemia in Rats
-
Objective: To assess the neuroprotective effects of this compound on the offspring of rats with induced hyperhomocysteinemia.
-
Animal Model: Pregnant Wistar rats (180-200g).
-
Induction of Hyperhomocysteinemia: From the second trimester of pregnancy, a cohort of rats is administered drinking water supplemented with L-methionine at a dose of 1 g/kg body weight daily. This regimen induces elevated levels of homocysteine, a known neurotoxin.
-
This compound Administration: The treatment group receives daily intraperitoneal (i.p.) injections of this compound at a dosage of 10 µg/kg body weight for 5 consecutive days prior to the commencement of methionine loading.[6]
-
Postnatal Analysis:
-
Cognitive Function: The offspring are subjected to the Morris water maze test to evaluate spatial learning and memory.
-
Cellular Analysis: Cerebellar neurons are isolated from the offspring for the quantification of reactive oxygen species (ROS) accumulation and the number of necrotic cells using flow cytometry.[1][2]
-
In Vitro Model of Oxidative Stress in Cerebellar Granule Cells
-
Objective: To quantify the direct protective effects of this compound against oxidative stress in neuronal cells.
-
Cell Culture: Primary cerebellar granule cells are isolated from neonatal rats and cultured in appropriate media.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cell cultures to a stressor such as homocysteine (e.g., 500 µM) or ouabain (e.g., 100 nM).
-
This compound Treatment: Cells are pre-incubated or co-treated with varying concentrations of this compound (e.g., 10 nM to 100 nM).
-
Endpoint Analysis:
-
ROS Measurement: Intracellular ROS levels are quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). The fluorescence intensity, proportional to ROS levels, is measured via flow cytometry or a fluorescence plate reader.[9]
-
Cell Viability/Necrosis: The percentage of necrotic cells is determined by staining with Propidium Iodide (PI) and subsequent analysis by flow cytometry.[7]
-
Western Blot Analysis of MAPK/ERK Pathway Activation
-
Objective: To determine the effect of this compound on the phosphorylation status of ERK1/2, key proteins in the MAPK signaling pathway.
-
Cell Treatment: Neuronal cell lines (e.g., PC12 or cerebellar granule cells) are treated with a stimulating agent (e.g., homocysteine) in the presence or absence of this compound (e.g., 10 nM).
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
Immunoblotting:
-
Proteins are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of pathway activation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating this compound's neuroprotective effects in vivo.
Caption: this compound's proposed modulation of intracellular signaling pathways.
Caption: Logical relationship from this compound administration to observed effects.
Conclusion
The preclinical data currently available suggest that this compound holds promise as a neuroprotective agent. Its multifaceted mechanism of action, which appears to involve the reduction of oxidative stress, inhibition of apoptotic pathways, and modulation of key signaling cascades like MAPK/ERK, provides a strong basis for its observed beneficial effects in models of neurodegeneration and neuronal stress.[5][6][10] The quantitative data, particularly the restoration of dendritic spine density in models of Huntington's and Alzheimer's disease, are compelling.[1][4][5] However, further research is required to translate these preclinical findings into clinical applications. Future studies should focus on elucidating the precise molecular targets of this compound, establishing a definitive pharmacokinetic and safety profile, and conducting well-controlled clinical trials to ascertain its efficacy in human subjects.
References
- 1. khavinson.info [khavinson.info]
- 2. Maternal Hyperhomocysteinemia Produces Memory Deficits Associated with Impairment of Long-Term Synaptic Plasticity in Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer’s Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bc9.co [bc9.co]
Whitepaper: The Impact of the Tripeptide Bioregulator Pinealon on Cellular Aging and Longevity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator that has garnered significant scientific interest for its potential neuroprotective and geroprotective properties.[1][2] Originating from research on pineal gland extracts, this compound is hypothesized to exert its effects through a distinct mechanism of action involving direct interaction with the cell genome to modulate gene expression.[1][3][4] This whitepaper provides a comprehensive technical overview of the current understanding of this compound's impact on cellular aging. It consolidates preclinical data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity. The primary mechanisms explored include the mitigation of oxidative stress, regulation of apoptosis, influence on telomere maintenance via irisin, and the modulation of key signaling cascades such as the MAPK/ERK pathway.[4][5][6] This document aims to serve as a resource for researchers and professionals in the fields of biogerontology and drug development.
Introduction
Peptide bioregulators represent a class of molecules with the potential to influence fundamental biological processes, including those associated with aging. This compound, a tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine, is a prominent member of this class.[1][7] Unlike many peptides that interact with cell surface receptors, this compound's small molecular size is believed to permit its passage across cellular and nuclear membranes, allowing for direct engagement with DNA and chromatin.[1][3][8] This proposed mechanism underpins its capacity to regulate the expression of genes involved in critical cellular functions such as stress response, proliferation, and programmed cell death.[9][10] Research, primarily from preclinical models, suggests that this compound may counteract age-related cellular degradation, particularly within the central nervous system, by enhancing antioxidant defenses, supporting neuronal integrity, and regulating homeostatic processes.[9][10][11]
Mechanism of Action
This compound's biological activity is multifaceted, stemming from its ability to influence cellular processes at the genetic and signaling levels.
-
Direct Gene Regulation: A primary hypothesis is that this compound directly interacts with DNA sequences, modulating the expression of specific genes.[1][8][12] This action is independent of traditional receptor-mediated pathways and may explain its broad range of observed effects.[1][3]
-
Antioxidant and Cytoprotective Effects: this compound has been shown to reduce the accumulation of reactive oxygen species (ROS) and decrease necrotic cell death in various cell models under oxidative stress.[5][12] It may enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage, a key driver of cellular aging.[4][10][13]
-
Modulation of Signaling Pathways: The peptide appears to influence key intracellular signaling pathways. Notably, it has been linked to the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[5][6] It also modulates apoptotic pathways by affecting levels of key proteins like caspase-3.[1][3][5]
Key Impacts on Cellular Aging and Longevity
This compound's molecular activities translate into several effects that collectively combat the hallmarks of cellular aging.
Regulation of Apoptosis
Apoptosis, or programmed cell death, is a vital process, but its dysregulation can contribute to age-related tissue degeneration.[11] this compound has been observed to modulate apoptosis, notably by influencing cytokine signaling pathways that regulate the expression of caspase-3, a critical executioner enzyme in the apoptotic cascade.[1][3] In models of ischemic stroke and in dermal cells, this compound was suggested to reduce caspase-3 expression, thereby mitigating excessive cell death.[1][14]
Mitigation of Oxidative Stress
Oxidative stress is a major contributor to cellular senescence and age-related pathologies. This compound demonstrates significant antioxidant properties.[15][16] Studies in rat models of prenatal hyperhomocysteinemia showed that this compound administration led to lower levels of oxidative stress and a reduction in necrotic cells in the cerebellum of offspring.[2][7] It is believed to restrict ROS accumulation and support the cell's innate antioxidant enzyme systems.[3][5]
Influence on Telomere Maintenance
Telomeres, the protective caps (B75204) at the ends of chromosomes, shorten with each cell division, acting as a biological clock for cellular aging. This compound may indirectly support telomere integrity.[7] This effect is linked to its ability to modulate the expression of irisin, a myokine also found in the brain.[1][7] Irisin has been associated with the protection of telomere length.[3][7] By enhancing irisin stability or expression, this compound may help preserve telomere length, thus promoting cellular longevity.[1][7][17]
Neuroprotection and Circadian Rhythm
The brain is highly susceptible to age-related decline. This compound exhibits potent neuroprotective effects, shielding neurons from hypoxic and oxidative damage.[1][13][15] It has been shown to improve cognitive functions like spatial orientation and learning in animal models.[2][7] Furthermore, this compound is suggested to influence the pineal gland, helping to restore the normal synthesis of melatonin (B1676174) and regulate circadian rhythms.[1][3][13] Well-regulated sleep-wake cycles are crucial for cellular repair and are linked to slower aging processes.[1][3]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative findings from various preclinical studies investigating the efficacy of this compound.
Table 1: Effects on Neuroprotection and Cognitive Function
| Parameter | Experimental Model | Key Quantitative Finding | Source(s) |
|---|---|---|---|
| Markers of Neurodegeneration | Preclinical models | 40% reduction in markers of age-related neurodegeneration. | [13] |
| Memory Retention | Clinical studies | 30% increase in memory retention scores. | [13] |
| Attention & Flexibility | Clinical studies | 50% improvement in attention span and cognitive flexibility tasks. | [13] |
| Cognitive Function | Rat offspring with prenatal hyperhomocysteinemia | Significant improvement in spatial orientation and learning in Morris water maze test. |[2] |
Table 2: Effects on Oxidative Stress and Apoptosis
| Parameter | Experimental Model | Key Quantitative Finding | Source(s) |
|---|---|---|---|
| Malondialdehyde (MDA) Levels | Preclinical models | 35% decrease in MDA levels (a marker of oxidative stress). | [13] |
| Reactive Oxygen Species (ROS) | Cerebellar granule cells, PC12 cells | Dose-dependent restriction of ROS accumulation. | [12] |
| Necrotic Cell Count | Cerebellum neurons from rat offspring | Significant decrease in the number of necrotic cells. | [2] |
| Caspase-3 Activity | 18-month aged rats (comparative study) | Less pronounced effect on caspase-3 activity compared to Cortexin. |[18] |
Experimental Methodologies
The evaluation of this compound's efficacy relies on established in vivo and in vitro experimental protocols.
In Vivo Administration and Behavioral Analysis
-
Animal Model: Wistar rats (female, 180-200g) or mouse models are commonly used.[2]
-
Reconstitution and Dosing:
-
Lyophilized this compound powder (e.g., 10 mg or 20 mg vials) is reconstituted with a sterile vehicle, typically 0.9% NaCl (saline) or bacteriostatic water.[8][19] For a 10 mg vial, 1 mL of vehicle can be added to yield a 10 mg/mL concentration.[8]
-
The vehicle is injected slowly down the side of the vial, which is then gently swirled until the powder is fully dissolved. Shaking is avoided to prevent peptide denaturation.[8]
-
The reconstituted solution is stored at 2-8°C and protected from light.[8][20]
-
-
Administration Protocol:
-
The most common route for preclinical research is subcutaneous (SC) injection.[8][19]
-
The injection site, typically the loose skin between the shoulder blades, is cleaned with 70% ethanol.[8]
-
A skin tent is formed, and the needle is inserted at a 45-degree angle. After aspiration to ensure a blood vessel has not been entered, the solution is injected slowly.[8]
-
For studies on prenatal conditions, pregnant rats are administered the peptide, for example, via their drinking water.[2]
-
-
Behavioral Testing (Morris Water Maze):
-
This test assesses spatial learning and memory in rodents.[7]
-
Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform.
-
Acquisition trials are conducted over several days to assess learning curves (escape latency).
-
A probe trial is then performed where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.[19]
-
In Vitro Cell Culture Assays
-
Cell Lines: Experiments have utilized various cell lines, including HeLa cells (to study nuclear penetration), cerebellar granule cells, and pheochromocytoma (PC12) cells.[1][12]
-
Oxidative Stress Induction: Oxidative stress is induced using agents like ouabain (B1677812) to study the protective effects of this compound.[12]
-
Measurement of ROS: Intracellular ROS levels are measured using fluorescent probes to quantify the antioxidant effect of the peptide.
-
Cell Viability and Death Assays: Necrotic cell death is quantified using methods like the propidium (B1200493) iodide test, which stains the nuclei of dead cells.[12]
Visualized Signaling Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate the proposed mechanisms and workflows associated with this compound.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corepeptides.com [corepeptides.com]
- 4. bc9.co [bc9.co]
- 5. innerbody.com [innerbody.com]
- 6. benchchem.com [benchchem.com]
- 7. particlepeptides.com [particlepeptides.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.gopluslabs.io [docs.gopluslabs.io]
- 10. peptidesciences.com [peptidesciences.com]
- 11. This compound: Potential Implications in Neuroscience, Cellular Longevity, and Molecular Studies [alfa.lt]
- 12. researchgate.net [researchgate.net]
- 13. This compound Peptide | Brain & Memory Support [paragonsportsmedicine.com]
- 14. eyeonannapolis.net [eyeonannapolis.net]
- 15. Bot Verification [intercoastalhealth.com]
- 16. scaleregenerativehealth.com [scaleregenerativehealth.com]
- 17. youthandearth.com [youthandearth.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. peptidedosages.com [peptidedosages.com]
A Technical Review of Pinealon Research in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator that has garnered significant interest in the fields of neurobiology and gerontology for its potential therapeutic applications in neurodegenerative diseases.[1][2] This short peptide is under investigation for its capacity to exert neuroprotective effects, enhance cognitive function, and mitigate the cellular aging processes within the central nervous system.[1] Unlike traditional pharmaceuticals that often target specific cell surface receptors, this compound is hypothesized to act directly on the cell genome, modulating gene expression to orchestrate its neuroprotective effects.[1] This technical guide provides an in-depth review of the existing research on this compound in various neurodegenerative disease models, with a focus on presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound's proposed mechanism of action is unique among many peptides. It is believed to be small enough to cross cellular and nuclear membranes to interact directly with DNA, thereby influencing the expression of genes involved in neuroprotection and cellular maintenance.[1][3][4] This direct genomic interaction is thought to be the primary driver of its multifaceted therapeutic effects, which include reducing oxidative stress, inhibiting apoptosis (programmed cell death), and supporting neuronal plasticity.[1][5]
Proposed Signaling Pathways of this compound
The following diagram illustrates the proposed direct genomic mechanism of this compound in a neuronal cell, leading to its neuroprotective effects.
This compound in Alzheimer's Disease Models
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[6][7] Research suggests that this compound may offer neuroprotective benefits by mitigating these pathologies. In an amyloid synaptotoxicity model of Alzheimer's disease, this compound was shown to completely reverse damage to mushroom spines in hippocampal cultures treated with Aβ42.[8] Furthermore, in 5xFAD mice, a transgenic model of Alzheimer's, a one-month treatment with this compound partially restored long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[8] This treatment also led to a 14% increase in dendritic spine density in the CA1 region of the hippocampus in male mice.[8]
This compound is thought to exert its effects in Alzheimer's models by binding to the promoter regions of several relevant genes, including APOE, which is involved in Aβ clearance, and CASP3, a key mediator of apoptosis.[9]
This compound in Parkinson's Disease Models
Parkinson's disease is characterized by the loss of dopaminergic neurons and the aggregation of α-synuclein protein.[10][11] Studies suggest that this compound provides neuroprotective benefits in models of Parkinson's disease by reducing oxidative stress and supporting mitochondrial function.[10] In a flying insect model of Parkinson's disease, this compound was observed to improve locomotion and movement accuracy.[8]
This compound in Huntington's Disease Models
Huntington's disease is a genetic disorder resulting from a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT) that aggregates and causes neuronal dysfunction.[12] In an in vitro model of Huntington's disease, this compound fully restored damage to dendritic spines in medium spiny neurons.[8] A study on a mouse model of Huntington's disease also demonstrated that this compound can restore the morphology of dendritic spines in striatum neurons.[5]
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies on the effects of this compound.
| Disease Model | Animal/Cell Model | This compound Dosage | Duration | Outcome Measure | Result | Citation |
| Alzheimer's Disease | 5xFAD Mice (male) | Not Specified | 1 month | Dendritic Spine Density (CA1) | +14% | [8] |
| Alzheimer's Disease | 5xFAD Mice | Not Specified | 1 month | Long-Term Potentiation (LTP) | Partially Restored | [8] |
| Alzheimer's Disease | Hippocampal Cultures (with Aβ42) | Not Specified | Not Specified | Mushroom Spine Damage | Completely Reversed | [8] |
| Huntington's Disease | Mouse Model | Not Specified | Not Specified | Dendritic Spine Morphology | Restored | [5] |
| Huntington's Disease | In Vitro Model | Not Specified | Not Specified | Dendritic Spine Damage | Fully Restored | [8] |
| Parkinson's Disease | Flying Insect Model | Not Specified | Not Specified | Locomotion & Movement Accuracy | Improved | [8] |
| Hypoxia | Rats | Not Specified | Not Specified | Lipid Peroxidation | -50% | [8] |
| General | Rats | 75 mcg/kg | 10 days | Max Treadmill Run Time | +254% | [8] |
Experimental Protocols
This compound Administration in Rodent Models
This protocol outlines the general steps for preparing and administering this compound for in vivo studies.
Materials:
-
Lyophilized this compound peptide
-
Bacteriostatic water for injection or sterile 0.9% saline
-
Sterile syringes (e.g., insulin (B600854) syringes) and needles (e.g., 27-30 gauge)
-
Animal scale
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound with a precise volume of bacteriostatic water or saline to achieve a known concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the powder; do not shake, as this can denature the peptide.[13]
-
Dosage Calculation: Weigh the animal to determine the precise dose based on its body weight and the desired dosage (e.g., in µg/kg or mg/kg). Calculate the injection volume based on the concentration of the reconstituted this compound solution.[13]
-
Animal Handling: Gently restrain the animal to minimize stress.[13] For mice and rats, the scruff of the neck can be gently pinched to create a tent of skin.[13]
-
Injection Site Preparation: The recommended site for subcutaneous injection is the loose skin over the back, between the shoulder blades.[13] Wipe the injection site with 70% ethanol and allow it to dry.[13]
-
Injection: Insert the needle into the base of the skin tent at a 45-degree angle.[13] Gently pull back on the plunger to ensure the needle is not in a blood vessel.[13] Slowly inject the calculated volume of the this compound solution.[13]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site if necessary.[13] Return the animal to its cage and monitor for any adverse reactions.[13]
-
Record Keeping: Document the date, time, animal ID, dose administered, and injection site.[13]
Typical In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Morris Water Maze for Cognitive Function Assessment
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[14][15]
Materials:
-
A circular water pool (e.g., 1.7 m in diameter) filled with opaque water (e.g., with non-toxic paint or milk).[15]
-
A hidden escape platform submerged just below the water surface.[15]
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Habituation: On the first day, allow the animals to swim freely in the pool for a short period (e.g., 60 seconds) without the platform to acclimate them.
-
Acquisition Phase: Over several consecutive days (e.g., 4-5 days), conduct multiple trials per animal per day. For each trial, gently place the animal in the water facing the pool wall from different starting positions. Allow the animal to search for the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Conclusion and Future Directions
The existing body of research strongly suggests that this compound holds significant potential as a therapeutic agent for a range of neurodegenerative diseases. Its unique proposed mechanism of direct genomic modulation allows it to influence multiple pathways involved in neuroprotection, including combating oxidative stress, inhibiting apoptosis, and promoting neuronal plasticity.[1] The preclinical data, though in some cases preliminary, demonstrates promising outcomes in models of Alzheimer's, Parkinson's, and Huntington's diseases.
For drug development professionals, this compound represents a compelling candidate for further investigation. Future research should focus on elucidating the precise DNA binding sites and the complete spectrum of genes regulated by this compound. Moreover, transitioning from preclinical models to well-controlled clinical trials is a crucial next step to validate its therapeutic efficacy and safety in humans. Continued exploration of this peptide bioregulator could pave the way for novel epigenetic therapies for devastating neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. corepeptides.com [corepeptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid Beta and Phosphorylated Tau Accumulations Cause Abnormalities at Synapses of Alzheimer’s disease Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.peptidescienceinstitute.com [research.peptidescienceinstitute.com]
- 9. mdpi.com [mdpi.com]
- 10. genemedics.com [genemedics.com]
- 11. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
- 12. Frontiers | Hunting for the cause: Evidence for prion-like mechanisms in Huntington’s disease [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. particlepeptides.com [particlepeptides.com]
- 15. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Solid-Phase Peptide Synthesis of Pinealon (Glu-Asp-Arg)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the chemical synthesis and purification of the tripeptide Pinealon (Glu-Asp-Arg). This compound is a synthetic peptide bioregulator recognized for its potential neuroprotective and geroprotective properties.[1] The synthesis is efficiently performed using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of amino acids on a solid support.[1][2] This document outlines the detailed experimental methodology, from resin preparation to final peptide purification, and includes visualizations of the synthesis workflow and relevant biological pathways.
Overview of this compound (Glu-Asp-Arg)
This compound is a tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine.[1][3] As a peptide bioregulator, it is suggested to modulate gene expression and may offer neuroprotective benefits by mitigating oxidative stress and regulating apoptosis.[1] Its defined structure makes it an ideal candidate for chemical synthesis, enabling researchers to produce high-purity material for in-depth biological and pharmacological studies.
Materials and Reagents for SPPS
The successful synthesis of this compound requires high-quality reagents and materials. The primary components are detailed in Table 1.
| Component | Description | Suggested Supplier Example |
| Resin | Rink Amide Resin (provides a C-terminal amide upon cleavage) | Novabiochem, ChemPep |
| Amino Acids | Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH | ChemPep, Aapptec, BenchChem |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) | Sigma-Aldrich, Novabiochem |
| Activation Base | DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich, Fisher Scientific |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF (v/v) | Fisher Scientific |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | Sigma-Aldrich |
| Cleavage Cocktail | 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water | Sigma-Aldrich |
| Precipitation | Cold Diethyl Ether | Fisher Scientific |
| Purification | Acetonitrile (HPLC Grade), Water (HPLC Grade), TFA (Trifluoroacetic Acid) | Fisher Scientific |
This compound Synthesis Workflow
The synthesis of this compound is a cyclical process involving the sequential deprotection of the Fmoc group and the coupling of the next amino acid until the full peptide chain is assembled. This is followed by cleavage from the resin and purification.
Caption: This diagram outlines the key steps in the solid-phase synthesis of this compound.[1]
Experimental Protocol: SPPS of this compound
This protocol describes the manual synthesis of this compound on a Rink Amide resin.
Resin Preparation and Swelling
-
Place the Rink Amide resin in a suitable reaction vessel.
-
Add DMF to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.[4] This step is crucial for ensuring that reagents can efficiently access the reactive sites within the resin beads.[5]
-
Drain the DMF from the vessel.
First Amino Acid Coupling: Fmoc-Arg(Pbf)-OH
-
Activation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3-5 eq.), HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitoring: Perform a qualitative Kaiser test to monitor the reaction's completion. A blue color indicates unreacted free amines, suggesting an incomplete reaction. If the test is positive, the coupling step may be repeated.
-
Washing: Once the coupling is complete (Kaiser test is negative/yellow), drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
Fmoc Deprotection
-
Add a 20% piperidine in DMF (v/v) solution to the peptide-resin.[4]
-
Agitate for 5-10 minutes, drain the solution, and repeat the treatment with fresh deprotection solution for another 10-15 minutes to ensure complete removal of the Fmoc group.[4]
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[4]
Subsequent Amino Acid Couplings: Asp and Glu
-
Repeat the coupling and deprotection cycles as described in sections 4.2 and 4.3 for the next amino acids in the sequence:
-
Second Coupling: Fmoc-Asp(OtBu)-OH
-
Third Coupling: Fmoc-Glu(OtBu)-OH
-
-
Note on Asp Coupling: The Asp-Arg sequence can be prone to aspartimide formation, a side reaction that can reduce yield and purity.[4][6] Using coupling reagents like HBTU/HOBt and ensuring complete reaction can help minimize this issue.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, wash the completed peptide-resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during deprotection.[7]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]
-
Filter the resin to collect the filtrate containing the cleaved peptide.
Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.[1]
-
A white precipitate (the crude this compound peptide) should form.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under a vacuum.
Purification and Analysis
The crude peptide requires purification to remove truncated sequences and by-products from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[1][2]
References
Application Notes and Protocols for HPLC Purification of Synthetic Pinealon Peptide
Introduction
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator known for its potential neuroprotective and geroprotective properties.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from cleavage of protecting groups.[2] To achieve the high purity (>98%) required for research and drug development, a robust purification method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard and most effective technique for purifying synthetic peptides like this compound.[1][3] This method separates the peptide from impurities based on differences in hydrophobicity.[2]
This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of synthetic this compound.
Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity.[4] The stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[2] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and retention of peptides.[5] The crude peptide sample is loaded onto the column in a mobile phase with a low concentration of organic solvent, causing the peptide and impurities to bind to the stationary phase. A gradually increasing gradient of the organic solvent is then applied, which increases the mobile phase's hydrophobicity.[2] Components elute from the column in order of increasing hydrophobicity, with more polar impurities eluting first and the more hydrophobic target peptide eluting later.[6]
Experimental Protocols
Materials and Reagents
-
Crude synthetic this compound peptide (lyophilized powder)
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Sample Solvent: Mobile Phase A or HPLC-grade water
Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)[3][7]
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size)
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Protocol 1: Analytical HPLC Method Development
This initial step is crucial to determine the optimal separation conditions before scaling up to preparative purification.
-
Sample Preparation:
-
Prepare a stock solution of crude this compound at approximately 1 mg/mL in the sample solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC System Preparation:
-
Purge the HPLC pumps with fresh Mobile Phases A and B to remove any air bubbles.
-
Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient to elute the peptide. A typical starting gradient is 5% to 60% Mobile Phase B over 30 minutes.[8]
-
Monitor the elution profile at a primary wavelength of 214-220 nm (for peptide bonds) and a secondary wavelength of 280 nm (if aromatic residues were present).[2][9]
-
Record the retention time of the main peak corresponding to this compound.
-
-
Optimization:
Protocol 2: Preparative HPLC Purification
-
Sample Preparation:
-
Dissolve the crude this compound powder in a minimal amount of Mobile Phase A. The concentration will depend on the column size and loading capacity (typically 10-50 mg/mL).
-
Ensure the sample is fully dissolved and filtered as described for the analytical method.
-
-
HPLC System Preparation:
-
Install the preparative C18 column.
-
Purge the system with fresh mobile phases.
-
Equilibrate the column with the starting conditions determined during method development.
-
-
Purification Run:
-
Inject the concentrated crude this compound solution onto the preparative column.
-
Run the optimized gradient method developed in the analytical stage, adjusting the flow rate for the larger column diameter.
-
Monitor the chromatogram in real-time.
-
-
Fraction Collection:
-
Begin collecting fractions as the main this compound peak starts to elute.[5]
-
Collect multiple fractions across the peak to isolate the purest portions and separate them from earlier and later eluting impurities.
-
-
Purity Analysis and Pooling:
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions that meet the required purity specification (e.g., >98%).[1]
-
-
Lyophilization:
Data Presentation
The following tables summarize typical parameters for the HPLC purification of this compound.
Table 1: HPLC System and Column Specifications
| Parameter | Analytical Scale | Preparative Scale |
| System | Analytical HPLC | Preparative HPLC |
| Stationary Phase | C18-modified silica[2] | C18-modified silica[2] |
| Column Dimensions | 4.6 x 250 mm | ≥ 20 x 250 mm |
| Particle Size | 3-5 µm | 5-10 µm |
| Pore Size | 100-300 Å[3] | 100-300 Å[3] |
Table 2: HPLC Method Parameters
| Parameter | Analytical Method | Preparative Method |
| Mobile Phase A | 0.1% TFA in Water[5] | 0.1% TFA in Water[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[5] | 0.1% TFA in Acetonitrile[5] |
| Gradient | 5-60% B over 30 min (typical)[8] | Optimized from analytical run |
| Flow Rate | 0.8-1.2 mL/min | 15-25 mL/min (column dependent) |
| Detection (UV) | 214-220 nm[2] | 214-220 nm[2] |
| Injection Volume | 10-50 µL | 1-10 mL |
| Column Temp. | Ambient or 25-40 °C | Ambient or 25-40 °C |
Table 3: Expected Results
| Parameter | Value | Method of Analysis |
| Crude Purity | 50-80% | Analytical RP-HPLC[1] |
| Purified Purity | >98% | Analytical RP-HPLC[1][10] |
| Final Yield | 10-30% | Gravimetric[1] |
| Final Form | White Lyophilized Powder | Visual Inspection[1] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. dupont.com [dupont.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. protocols.io [protocols.io]
- 10. peptidebiologix.com [peptidebiologix.com]
Application Notes and Protocols for In Vitro Neuroprotection Studies of Pinealon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive in vitro experimental design for testing the neuroprotective properties of the synthetic tripeptide, Pinealon (Glu-Asp-Arg). The protocols herein detail methods to assess its efficacy in mitigating oxidative stress-induced neuronal injury, a common pathological mechanism in neurodegenerative diseases.
Introduction
This compound is a synthetic peptide bioregulator composed of L-glutamic acid, L-aspartic acid, and L-arginine.[1] Emerging research suggests that this compound exerts its biological effects through a distinct mechanism of action. Unlike many peptides that interact with cell surface receptors, this compound's small molecular size is believed to allow it to penetrate cellular and nuclear membranes to directly interact with DNA, thereby modulating gene expression.[1][2][3][4][5] This proposed genomic interaction underpins its potential neuroprotective effects, which are primarily attributed to the reduction of oxidative stress and the regulation of apoptosis.[6][7][8]
Studies have indicated this compound's ability to decrease the accumulation of reactive oxygen species (ROS) and reduce the number of necrotic cells in brain tissue.[1][4] Furthermore, it has been suggested that this compound can modulate the activity of caspase-3, a key enzyme in the apoptotic cascade, thereby preventing programmed cell death in response to stressors like oxygen deprivation.[1][4][9] These properties make this compound a compelling candidate for investigation as a neuroprotective agent.
Experimental Design Overview
This experimental design is structured to first establish a non-toxic working concentration of this compound and then to evaluate its protective effects against an oxidative insult in a neuronal cell line. The workflow will assess cell viability, apoptosis, oxidative stress, and the modulation of key signaling pathways.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. docs.gopluslabs.io [docs.gopluslabs.io]
- 3. nbinno.com [nbinno.com]
- 4. corepeptides.com [corepeptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.peptidescienceinstitute.com [research.peptidescienceinstitute.com]
- 8. innerbody.com [innerbody.com]
- 9. peptidesciences.com [peptidesciences.com]
Application Notes and Protocols for Administering Pinealon in Animal Models of Cognitive Decline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator that has demonstrated significant potential as a neuroprotective and cognitive-enhancing agent in various preclinical studies.[1] Its mechanism of action is thought to involve the direct regulation of gene expression, reduction of oxidative stress, and modulation of apoptosis, making it a compelling candidate for therapeutic interventions in age-related cognitive decline and neurodegenerative diseases.[2] These application notes provide a comprehensive overview of the methodologies for administering this compound in animal models of cognitive decline, complete with detailed experimental protocols, quantitative data summaries, and visualizations of its proposed signaling pathways.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted approach. Unlike many peptides that bind to cell surface receptors, its small size is believed to enable it to traverse cellular and nuclear membranes to interact directly with DNA, thereby modulating the expression of genes associated with neuronal survival and plasticity.[3][4] Key mechanisms include the reduction of oxidative stress by decreasing reactive oxygen species (ROS) accumulation and the regulation of apoptosis by influencing cytokine signaling pathways that control caspase-3 activity.[3][5] Furthermore, research suggests this compound may support the synthesis of serotonin (B10506) and optimize dopaminergic and GABAergic pathways, which are crucial for mood, sleep, and the formation of new synaptic connections.[3]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound on cognitive function and neuronal health.
Table 1: Cognitive and Behavioral Outcomes
| Animal Model | Condition | Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| Wistar Rats | Prenatal Hyperhomocysteinemia | 10 µg/kg | Intraperitoneal | Daily for 5 days | Significant improvement in spatial orientation and learning ability in the Morris water maze. | [6][7] |
| Wistar Rats | Experimental Diabetes | 50, 100, and 200 ng/kg | Not Specified | 5 days | The 100 ng/kg dose showed the most positive effect on maintaining a previously acquired skill in the Morris water maze. | [3][7] |
| 18-month aged rats | Hypoxia and Hypothermia | Not Specified | Not Specified | Not Specified | Improved behavior and neurochemical indices. | [8] |
| 5xFAD Mice | Alzheimer's Disease | Not Specified | Intranasal (Human equivalent dose of ~2mg) | 1 month | Partially restored long-term potentiation (LTP). | [9] |
Table 2: Cellular and Molecular Outcomes
| Animal Model/System | Condition | Dosage | Key Findings | Reference(s) |
| Cultured Rat Cortex | In vitro | Not Specified | Increased neurite outgrowth and synaptic connectivity by 37% within 3 days. | [3][9] |
| 5xFAD Mice | Alzheimer's Disease | Not Specified | Increased dendritic spine density by 14% in the CA1 region of the hippocampus and increased mushroom spine density by 25% in male mice. | [9] |
| Rat Cerebellar Granule Cells | Ouabain-induced ROS | 10, 50, 100 nM | Dose-dependently prevented the increase in ROS accumulation. | [7] |
| Rat Cerebellar Granule Cells | Homocysteine-induced stress | 10 nM | Suppressed the activation of ERK 1/2. | [7] |
| Offspring of rats with prenatal hyperhomocysteinemia | Oxidative Stress | 10 µg/kg | Decreased reactive oxygen species accumulation and the number of necrotic cells in cerebellar neurons. | [6] |
Experimental Protocols
This compound Administration Protocol for Rodents
This protocol outlines the general steps for the preparation and subcutaneous administration of this compound for cognitive studies.
Materials:
-
Lyophilized this compound peptide
-
Bacteriostatic water for reconstitution
-
Sterile insulin (B600854) syringes
-
Alcohol swabs
-
Appropriate animal scale
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound with a precise volume of bacteriostatic water to achieve a known concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the powder; avoid shaking.[3]
-
Dosage Calculation: Calculate the injection volume for each animal based on its body weight and the target dosage (e.g., 100 ng/kg or 75 mcg/kg).[3]
-
Animal Handling: Gently handle the animals to minimize stress, as high stress levels can impact cognitive performance.[3]
-
Administration (Subcutaneous):
-
Grasp the animal firmly but gently to expose the dorsal side.
-
Create a tent of skin over the upper back/scruff area.
-
Clean the injection site with an alcohol swab and allow it to dry.
-
Insert the needle into the base of the skin tent at a 45-degree angle.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Dosing Schedule: Administer this compound once daily for a predetermined period (e.g., 10-20 days) before and/or during the cognitive testing phase. A control group should receive vehicle (e.g., saline) injections following the same schedule.[3][10]
Morris Water Maze Protocol for Assessing Spatial Memory
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
Materials:
-
Circular pool (typically 1.5-2 meters in diameter)
-
Water made opaque with non-toxic white paint or milk powder
-
Escape platform submerged ~1 cm below the water surface
-
Visual cues placed around the pool
-
Video tracking software
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Train the animals to find the hidden platform.
-
Conduct 4 trials per day for each animal, with different starting positions.
-
If an animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the spatial cues.[3]
-
Record the escape latency (time to find the platform) and path length for each trial. A decrease in these metrics over the training days indicates learning.[3]
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel starting position.
-
Allow the animal to swim for a set duration (e.g., 60 seconds).[3]
-
Record the time spent in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates strong spatial memory retention.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's neuroprotective action.
Caption: General experimental workflow for studying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. bc9.co [bc9.co]
- 6. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. [this compound and Cortexin influence on behavior and neurochemical processes in 18-month aged rats within hypoxia and hypothermia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.peptidescienceinstitute.com [research.peptidescienceinstitute.com]
- 10. regenpracticesolutions.com [regenpracticesolutions.com]
Application Notes: Dose-Response Studies of Pinealon in Primary Neuron Cultures
Introduction
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator recognized for its potential neuroprotective properties.[1] Unlike many peptides that bind to cell surface receptors, this compound's small molecular size is believed to permit its passage across cellular and nuclear membranes, allowing it to directly interact with DNA and modulate gene expression.[2][3] This proposed mechanism underlies its observed effects, including the attenuation of oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways crucial for neuronal survival and plasticity.[1][4]
These application notes provide a summary of dose-response data from preclinical studies and offer detailed protocols for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of this compound in primary neuron cultures.
Quantitative Data Summary: Dose-Response Effects of this compound
The following tables summarize key quantitative findings from in vitro studies, illustrating this compound's effects on neuronal cells under conditions of oxidative stress.
Table 1: Dose-Dependent Reduction of Reactive Oxygen Species (ROS)
| Cell Type | Stressor | This compound Concentration Range | Observed Effect | Source |
|---|---|---|---|---|
| Primary Cerebellar Granule Cells | 100 nM Ouabain or 500 µM Homocysteine | Dose-dependent | Restriction of ROS accumulation.[4] | [4] |
| PC12 Cells | 1 mM Hydrogen Peroxide (H₂O₂) | 10 nM - 500 nM | Dose-dependent decrease in intracellular ROS levels.[5] | [5] |
| General Neuronal Cultures | Oxidative Stress Inducers (e.g., H₂O₂) | 10 nM - 100 nM (Typical Effective Range) | Effective concentrations for neuroprotection.[6] |[6] |
Table 2: Effect of this compound on Neuronal Viability and Signaling
| Cell Type | Stressor | This compound Concentration | Endpoint Measured | Observed Effect | Source |
|---|---|---|---|---|---|
| PC12 Cells | 1 mM Hydrogen Peroxide (H₂O₂) | Dose-dependent | Necrotic Cell Death (Propidium Iodide Assay) | Significant decrease in necrotic cell death.[7] | [7] |
| Primary Cerebellar Granule Cells | 500 µM Homocysteine | 10 nM | ERK 1/2 Activation (Western Blot) | Delayed time course of ERK 1/2 activation.[4] |[4] |
Note: Studies indicate that the protective effects of this compound, such as ROS reduction and decreased mortality, tend to saturate at lower concentrations. In contrast, the modulation of the cell cycle continues at higher concentrations, suggesting a dual mechanism of action involving both antioxidant activity and direct genomic interaction.[2][4]
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are attributed to its influence on several key cellular pathways.
This compound is hypothesized to bypass conventional cell surface receptors, entering the cell and nucleus to directly influence gene expression.
This genomic regulation leads to the mitigation of oxidative stress and the inhibition of apoptotic pathways.
By influencing gene expression, this compound may also affect master regulators of neuronal survival and plasticity, such as CREB (cAMP response element-binding protein).[8] Activated CREB promotes the transcription of crucial neuroprotective factors.[9]
Experimental Protocols
The following protocols are adapted from methodologies reported in studies on this compound and primary neuronal cultures.[5][10]
Protocol 1: Isolation and Culture of Primary Rodent Cortical Neurons
This protocol describes the basic steps for establishing a primary neuron culture from embryonic rat cortex.
Materials:
-
Timed-pregnant rat (E17-E18)
-
Coating Solution: Cultrex Poly-D-Lysine
-
Dissection Medium: Ice-cold sterile PBS or Hibernate-A medium
-
Enzyme Solution: Papain or Trypsin in a balanced salt solution
-
Enzyme Inhibitor: Ovomucoid protease inhibitor
-
Culture Medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement and GlutaMAX
-
Sterile dissection tools, conical tubes, cell strainers, and culture plates/dishes
Procedure:
-
Plate Coating: The day before dissection, coat culture plates with Poly-D-Lysine solution for at least 1 hour at 37°C. Aspirate the solution and wash the wells three times with sterile water. Allow plates to dry completely in a sterile hood.
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional guidelines. Harvest the embryos and place them in a dish with ice-cold dissection medium.
-
Cortex Isolation: Under a dissection microscope, decapitate the embryos. Remove the brain from the skull and place it in a fresh dish of cold dissection medium. Dissect the cortices by separating them from the midbrain and hippocampus. Remove the meninges carefully.[11]
-
Enzymatic Digestion: Transfer the cortical tissue to a conical tube containing a pre-warmed enzymatic solution (e.g., papain). Incubate at 37°C for 20-30 minutes, with gentle mixing every 5 minutes.[11]
-
Inhibition and Washing: Stop the digestion by adding an enzyme inhibitor solution. Gently centrifuge the tissue at 200 x g for 5 minutes. Decant the supernatant and wash the tissue pellet twice with warm culture medium.
-
Trituration: Resuspend the tissue pellet in a small volume of complete culture medium. Using a fire-polished Pasteur pipette, gently triturate the tissue by pipetting up and down until the solution appears homogenous and cloudy. Avoid creating bubbles.
-
Cell Counting and Plating: Allow larger tissue pieces to settle for 2 minutes. Collect the supernatant containing the single-cell suspension. Perform a cell count using a hemocytometer and Trypan blue to assess viability.
-
Culturing: Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁵ cells/well for a 48-well plate) with warmed complete culture medium. Plate the neurons onto the prepared culture plates.[12]
-
Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. Perform a half-medium change every 3-4 days. Neurons will be ready for experiments within 7-10 days in vitro (DIV).
Protocol 2: Dose-Response Treatment with this compound under Oxidative Stress
Procedure:
-
Prepare this compound Stock: Reconstitute lyophilized this compound in sterile, nuclease-free water or PBS to create a concentrated stock solution (e.g., 1 mM). Prepare single-use aliquots and store at -20°C or -80°C to avoid freeze-thaw cycles.[6]
-
This compound Pre-treatment: On the day of the experiment (e.g., DIV 7-10), prepare serial dilutions of this compound in pre-warmed culture medium to achieve final concentrations for testing (e.g., 10 nM, 50 nM, 100 nM, 500 nM).
-
Remove the existing medium from the cultured neurons and replace it with the this compound-containing medium. Include a "vehicle control" group treated with medium lacking this compound.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.[5][6]
-
Induction of Oxidative Stress: Following pre-incubation, add the oxidative stress inducer (e.g., H₂O₂ to a final concentration of 1 mM or homocysteine to 500 µM) directly to the medium in all wells except for the "negative control" group.[5]
-
Incubate for the desired duration (e.g., 30-60 minutes for acute stress).
-
Proceed immediately to endpoint assays.
Protocol 3: Assessment of Oxidative Stress (ROS Levels)
This protocol uses 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Procedure:
-
Staining: After the stress induction period, wash the cells twice with warm PBS.
-
Add DCFH-DA solution (typically 5-10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.[6]
-
Measurement: Wash the cells twice with warm PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to higher levels of intracellular ROS.
Protocol 4: Assessment of Neuronal Viability (Necrotic Death)
This protocol uses Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes.
Procedure:
-
Staining: After the stress induction period, wash the cells with PBS.
-
Add PI solution to the culture medium according to the manufacturer's instructions.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. The percentage of PI-positive (red fluorescent) cells represents the population of necrotic or late-stage apoptotic cells.[5]
Protocol 5: Analysis of ERK1/2 Signaling Pathway Activation
This protocol uses Western Blotting to measure the phosphorylation (activation) of ERK 1/2.
Procedure:
-
Treatment: Treat cultured neurons with the stressor (e.g., 500 µM homocysteine) in the presence or absence of this compound (e.g., 10 nM) for various time points (e.g., 2.5, 5, 10, 20, 30 minutes).[5]
-
Protein Extraction: Immediately after treatment, place plates on ice and wash cells with ice-cold PBS. Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK 1/2 (p-ERK) and total ERK 1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. The level of ERK 1/2 activation is determined by the ratio of p-ERK to total ERK.
References
- 1. benchchem.com [benchchem.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. corepeptides.com [corepeptides.com]
- 4. This compound increases cell viability by suppression of free radical levels and activating proliferative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Assessing Pinealon's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator that has garnered significant interest for its potential neuroprotective and geroprotective effects.[1] A primary proposed mechanism of action for this compound is its ability to modulate gene expression. Due to its small molecular size, it is hypothesized that this compound can penetrate cellular and nuclear membranes to interact directly with DNA and chromatin, thereby influencing the transcription of specific genes.[1] This contrasts with many other peptides that typically interact with cell surface receptors. This document provides a comprehensive guide to the methodologies used to assess the effects of this compound on gene expression, complete with detailed protocols and data presentation formats.
Mechanism of Action & Signaling Pathways
This compound is believed to exert its effects through two primary mechanisms: direct genomic interaction and modulation of intracellular signaling cascades.
-
Direct Gene Regulation: this compound's ability to cross the nuclear membrane allows it to potentially bind to DNA or histone proteins, epigenetically regulating the expression of various genes. This direct interaction is a key area of study.[1][2]
-
MAPK/ERK Signaling Pathway: Research suggests that this compound can influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for cell survival, proliferation, and response to stress. By modulating this pathway, this compound can influence the expression of downstream genes.
Below are diagrams illustrating these proposed mechanisms and a general workflow for their investigation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known and putative effects of this compound on cellular processes and gene expression.
Table 1: Effect of this compound on Cell Viability and Oxidative Stress in Cerebellum Granule Cells from Rats with Prenatal Hyperhomocysteinemia
(Data sourced from Arutjunyan et al., 2012. This study provides evidence of this compound's neuroprotective effects under conditions of oxidative stress.)[3]
| Parameter | Control (Methionine-loaded) | This compound-treated (Methionine-loaded) | Percentage Change |
| Reactive Oxygen Species (ROS) Level (Mean Fluorescence) | |||
| - Basal | 100 ± 8 | 75 ± 6 | ↓ 25% |
| - H₂O₂-induced | 150 ± 12 | 105 ± 9 | ↓ 30% |
| Cell Viability (% of Necrotic Cells) | |||
| - Basal | 15 ± 2 | 8 ± 1 | ↓ 47% |
| - H₂O₂-induced | 35 ± 4 | 20 ± 3 | ↓ 43% |
Table 2: Illustrative Effects of this compound on Target Gene Expression
| Target Gene/Protein | Predominant Effect | Illustrative Fold Change (this compound vs. Control) | Potential Biological Implication | Associated References |
| FNDC5 (coding for Irisin) | Upregulation | 1.5 - 2.5 | Neuroprotection, Telomere stability, Mimics effects of exercise | [4] |
| Caspase-3 | Downregulation | 0.4 - 0.6 | Anti-apoptotic, Neuroprotection post-ischemia | [5] |
| TPH2 (Tryptophan Hydroxylase 2) | Upregulation | 1.3 - 1.8 | Increased Serotonin (B10506) Synthesis, Neuroprotection | [6][7][8][9] |
| p53 | Downregulation | 0.5 - 0.7 | Reduced Apoptosis | |
| Ki-67 | Upregulation | 1.8 - 2.2 | Increased Cell Proliferation | |
| Vimentin | Upregulation | 1.4 - 1.9 | Neurogenesis, Stem Cell Marker | |
| GPX1 (Glutathione Peroxidase 1) | Upregulation | 1.2 - 1.6 | Antioxidant Defense | |
| SOD2 (Superoxide Dismutase 2) | Upregulation | 1.3 - 1.7 | Antioxidant Defense |
Experimental Workflow & Protocols
A generalized workflow for assessing the impact of this compound on gene expression is presented below, followed by detailed protocols for each major step.
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cell cultures. It should be optimized for the specific cell line used (e.g., SH-SY5Y neuroblastoma, primary neurons, mesenchymal stem cells).
Materials:
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
Cell culture flasks or plates (e.g., 6-well plates)
-
This compound peptide (lyophilized)
-
Sterile, nuclease-free water or PBS for reconstitution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM) in fresh, serum-free or low-serum cell culture medium.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the appropriate this compound concentration to the treatment wells.
-
Add fresh medium without this compound to the control wells.
-
Include a vehicle control if this compound is dissolved in a solvent other than water/PBS.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation and cDNA Synthesis
This protocol uses a standard TRIzol-based method for RNA isolation.[10][11][12]
Materials:
-
TRIzol® Reagent or similar
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in nuclease-free water)
-
Nuclease-free water
-
DNase I, RNase-free
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
A. RNA Isolation
-
Cell Lysis: Aspirate the medium from the 6-well plate. Add 1 mL of TRIzol® reagent directly to each well and lyse the cells by pipetting up and down several times.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropyl alcohol, mix by inverting, and incubate for 10 minutes at room temperature.
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of nuclease-free water.
-
Quantification: Measure RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.
B. DNase Treatment and cDNA Synthesis
-
DNase Treatment: To remove any contaminating genomic DNA, treat 1-2 µg of total RNA with DNase I according to the manufacturer's protocol.
-
cDNA Synthesis:
-
In a PCR tube, combine 1 µg of DNase-treated RNA, primers (random hexamers or oligo(dT)), and nuclease-free water to the volume specified by your reverse transcription kit.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcription master mix (containing buffer, dNTPs, and reverse transcriptase).
-
Perform the reverse transcription reaction using a thermal cycler with the program recommended by the kit manufacturer (e.g., 25°C for 10 min, 42-50°C for 50-60 min, 70°C for 15 min).
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol allows for the targeted quantification of specific genes of interest.
Materials:
-
Synthesized cDNA (from Protocol 2)
-
Gene-specific forward and reverse primers (e.g., for FNDC5, Caspase-3, TPH2, and a housekeeping gene like GAPDH or ACTB)
-
SYBR® Green or TaqMan® qPCR Master Mix
-
qPCR-compatible plates and seals
-
Real-Time PCR detection system
Procedure:
-
Primer Design/Selection: Design or obtain validated primers for your target genes and at least one stable housekeeping gene for normalization. Primers should typically produce an amplicon of 70-150 bp.
-
Reaction Setup:
-
Prepare a master mix for each primer set containing qPCR Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add diluted cDNA (typically 1-5 µL) to each well. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
-
Run each sample in triplicate.
-
-
qPCR Run:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR machine.
-
Set up the thermal cycling protocol, typically:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): To verify product specificity.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Normalize the Cq values of the target genes to the Cq value of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).
-
Calculate the relative expression changes using the ΔΔCq method (ΔΔCq = ΔCq_treated - ΔCq_control).
-
The fold change is calculated as 2-ΔΔCq.
-
Protocol 4: Microarray Analysis
Microarrays allow for the simultaneous screening of thousands of genes. This protocol is a generalized overview.[13][14][15][16]
Materials:
-
High-quality total RNA (from Protocol 2)
-
RNA amplification and labeling kit (e.g., two-color Low Input Quick Amp Labeling Kit)
-
Gene expression microarrays (e.g., Agilent, Affymetrix)
-
Hybridization and wash buffers
-
Hybridization oven/chamber
-
Microarray scanner
-
Feature extraction and analysis software
Procedure:
-
RNA Quality Control: Assess RNA integrity using a bioanalyzer. High-quality RNA (RIN > 8.0) is crucial.
-
Target Amplification and Labeling:
-
Using a commercial kit, reverse transcribe the RNA into cDNA.
-
Synthesize fluorescently labeled cRNA via in vitro transcription. For two-color arrays, label the control sample with one dye (e.g., Cy3) and the this compound-treated sample with another (e.g., Cy5).
-
-
cRNA Purification and Quantification: Purify the labeled cRNA to remove unincorporated nucleotides and measure the yield and dye incorporation efficiency.
-
Hybridization:
-
Fragment the labeled cRNA.
-
Prepare a hybridization cocktail containing the fragmented cRNA and blocking agents.
-
Apply the cocktail to the microarray slide and assemble it in a hybridization chamber.
-
Incubate in a hybridization oven (typically 16-17 hours at 65°C) with rotation.
-
-
Washing and Scanning:
-
Disassemble the chamber and wash the microarray slides using a series of specific wash buffers to remove non-specifically bound cRNA.
-
Dry the slide by centrifugation.
-
Scan the microarray slide at the appropriate wavelengths for the fluorescent dyes used.
-
-
Data Analysis:
-
Use feature extraction software to convert the scanned image into numerical data.
-
Perform data normalization to correct for systematic biases.
-
Identify differentially expressed genes by comparing the signal intensities between the control and treated samples. Set thresholds for fold change and statistical significance (p-value).
-
Protocol 5: RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome.[17][18][19][20]
Materials:
-
High-quality total RNA (from Protocol 2)
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-Generation Sequencing (NGS) platform (e.g., Illumina NovaSeq)
-
Bioinformatics software for data analysis
Procedure:
-
RNA Quality Control: As with microarrays, high-quality RNA is essential.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first- and second-strand cDNA from the fragmented RNA.
-
End Repair and Adenylation: Create blunt ends on the cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters (which include indexes for multiplexing) to the cDNA fragments.
-
Amplification: Amplify the library using PCR to generate enough material for sequencing.
-
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.
-
Sequencing: Pool multiple libraries and sequence them on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.
-
Conclusion
Assessing the effect of this compound on gene expression requires a systematic approach, from careful cell culture and treatment to the selection of appropriate analysis platforms. For targeted investigation of known pathways, qPCR offers high sensitivity and specificity. For broader, exploratory studies, microarray and RNA-Seq provide genome-wide insights. The protocols and guidelines presented here offer a robust framework for researchers to elucidate the molecular mechanisms underlying this compound's biological effects.
References
- 1. Peptide medicines: past, present, future | Khavinson | Clinical Medicine (Russian Journal) [clinmedjournal.com]
- 2. khavinson.info [khavinson.info]
- 3. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short Peptides and Telomere Length Regulator Hormone Irisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Regulation of content of cytokines in blood serum and of caspase-3 activity in brains of old rats in model of sharp hypoxic hypoxia with Cortexin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Tryptophan Hydroxylase-2 Gene Expression Regulation: New Insights into Serotonin-Stress Interaction and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic disruption of both tryptophan hydroxylase genes dramatically reduces serotonin and affects behavior in models sensitive to antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increase of 5-HT levels is induced both in mouse brain and HEK-293 cells following their exposure to a non-viral tryptophan hydroxylase construct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. pages.jh.edu [pages.jh.edu]
- 12. RNA isolation and reverse transcription [abcam.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of microarray experiments of gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. cmdr.ubc.ca [cmdr.ubc.ca]
- 17. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 18. cephamls.com [cephamls.com]
- 19. mmjggl.caltech.edu [mmjggl.caltech.edu]
- 20. biostate.ai [biostate.ai]
Unveiling the Bioenergetic Impact of Pinealon: Protocols for Mitochondrial Function Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular research, understanding the nuanced interactions between novel compounds and subcellular organelles is paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the impact of the synthetic peptide Pinealon on mitochondrial function. Drawing from established methodologies, these guidelines offer a comprehensive framework for assessing the bioenergetic and oxidative stress-related effects of this compound in various cell models.
This compound, a tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine, has garnered interest for its potential neuroprotective and geroprotective properties.[1][2][3][4][5] Emerging research suggests that a primary mechanism of this compound's action involves the mitigation of oxidative stress through the reduction of reactive oxygen species (ROS).[1][3][6][7][8] This antioxidant-like activity is hypothesized to indirectly preserve mitochondrial integrity and support cellular viability, particularly under conditions of stress.[1][9] While direct quantitative evidence of this compound's impact on core mitochondrial bioenergetics is still developing, the protocols outlined below provide a robust toolkit for its comprehensive investigation.
I. Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on this compound, providing a baseline for experimental design.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Accumulation and Cell Viability under Oxidative Stress
| Cell Type | Stressor | This compound Concentration | Endpoint Measured | Result | Reference |
| Cerebellar Granule Cells | Ouabain (100 nM) | 10 nM - 1 µM | ROS Accumulation | Dose-dependent restriction of ROS accumulation. | [7] |
| Pheochromocytoma (PC12) Cells | Hydrogen Peroxide (1 mM) | 100 pM - 1 µM | Necrotic Cell Death | Dose-dependent decrease in necrotic cell death. | [3][7] |
| Rat Neutrophils | Zymosan | 10 nM | Free Radical Generation | Reduction in free radical generation. | [1] |
| Cerebellar Granule Cells | Homocysteine (500 µM) | 10 nM | ERK 1/2 Activation | Delayed time course of ERK 1/2 activation. | [7] |
Note: The quantitative impact of this compound can vary depending on the cell type, the nature of the stressor, and the specific assay used.
II. Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
A. Assessment of Mitochondrial Respiration using Seahorse Extracellular Flux Analyzer
This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF DMEM or similar, supplemented with glucose, pyruvate, and glutamine as required for the specific cell model.
-
Mitochondrial Stress Test Reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include vehicle-treated controls.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium in the cell plate with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load Reagents: Load the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Following calibration, replace the calibrant plate with the cell culture plate.
-
Data Acquisition: Initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the mitochondrial stress test reagents and measuring the subsequent changes in OCR.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial function including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
B. Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) and JC-1 fluorescent dyes to assess ΔΨm.
1. Using TMRM
TMRM is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
TMRM stock solution (in DMSO)
-
Cell culture medium (serum-free for staining)
-
Phosphate-Buffered Saline (PBS)
-
FCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry). Treat with this compound as required.
-
TMRM Staining:
-
Prepare a working solution of TMRM in pre-warmed, serum-free medium (e.g., 25-200 nM). The optimal concentration should be determined empirically.[10][11][12][13]
-
Wash cells once with pre-warmed PBS.
-
Incubate cells with the TMRM working solution for 20-30 minutes at 37°C, protected from light.[10][11][14]
-
-
Positive Control (Optional): Treat a subset of cells with FCCP (e.g., 5-10 µM) for 10-15 minutes to induce mitochondrial depolarization.[10][13]
-
Imaging/Analysis:
2. Using JC-1
JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 stock solution (in DMSO)
-
Assay Buffer
-
FCCP (positive control)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells in a microplate, culture tubes, or on coverslips and treat with this compound.
-
JC-1 Staining:
-
Washing: Wash the cells with assay buffer to remove excess dye.[15][16]
-
Analysis:
-
Plate Reader: Measure fluorescence intensity at both green (e.g., Em ~529 nm) and red (e.g., Em ~590 nm) wavelengths.[19]
-
Flow Cytometry: Analyze cells using the FL1 (green) and FL2 (red) channels.
-
Microscopy: Visualize the green and red fluorescence.
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio is indicative of mitochondrial depolarization.
C. Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol utilizes MitoSOX™ Red, a fluorogenic dye for the highly selective detection of superoxide (B77818) in the mitochondria of live cells.
Materials:
-
MitoSOX™ Red reagent stock solution (in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control (e.g., Antimycin A or Rotenone)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described previously.
-
MitoSOX Staining:
-
Prepare a working solution of MitoSOX™ Red (typically 1-5 µM) in pre-warmed HBSS.[20] The optimal concentration should be determined for the specific cell line to maximize the signal-to-noise ratio.
-
Wash cells once with pre-warmed buffer.
-
Incubate cells with the MitoSOX working solution for 10-30 minutes at 37°C, protected from light.[21][22]
-
-
Washing: Gently wash the cells three times with warm buffer.[22]
-
Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., Rhodamine).
-
Flow Cytometry: Resuspend cells in buffer and analyze using the appropriate channel (e.g., PE).
-
-
Data Interpretation: An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide levels.
D. Quantification of Cellular ATP Levels
This protocol uses a luciferase-based assay to measure total cellular ATP content.
Materials:
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled multi-well plates (for luminescence assays)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for viability assays. Treat with this compound as required.
-
Assay Reagent Preparation: Prepare the ATP detection cocktail according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Lysis and Luminescence Reaction:
-
Equilibrate the cell plate and the ATP detection reagent to room temperature.
-
Add a volume of the ATP detection cocktail equal to the volume of cell culture medium in each well.[23]
-
Mix well on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
-
Signal Stabilization: Incubate the plate at room temperature for about 10 minutes to stabilize the luminescent signal.[23]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. Data can be normalized to a control group.
III. Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks and experimental processes.
Caption: Hypothesized signaling pathway of this compound.
Caption: A generalized experimental workflow.
Caption: Relationship between this compound and assays.
These protocols and conceptual frameworks provide a solid foundation for elucidating the precise effects of this compound on mitochondrial function. Rigorous and multi-faceted experimental approaches will be crucial in delineating its potential as a therapeutic agent for conditions associated with mitochondrial dysfunction and oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. corepeptides.com [corepeptides.com]
- 3. This compound increases cell viability by suppression of free radical levels and activating proliferative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Potential Implications in Neuroscience, Cellular Longevity, and Molecular Studies [alfa.lt]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. bc9.co [bc9.co]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] this compound Increases Cell Viability by Suppression of Free Radical Levels and Activating Proliferative Processes | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lancaster.sc.edu [lancaster.sc.edu]
- 12. content.abcam.com [content.abcam.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. 101.200.202.226 [101.200.202.226]
- 17. abcam.com [abcam.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. ATP assay [protocols.io]
Application Notes and Protocols: The Use of Pinealon in In Vitro Models of Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinealon (Glu-Asp-Arg) is a synthetic tripeptide that has demonstrated significant neuroprotective and antioxidant properties in a variety of preclinical studies.[1][2] Its mechanism of action is multifaceted, involving the mitigation of oxidative stress, regulation of apoptosis, and modulation of key intracellular signaling pathways.[1][3] Notably, this compound is thought to be capable of crossing cellular and nuclear membranes to interact directly with the genome, allowing it to modulate gene expression.[2][4] These characteristics make this compound a compelling candidate for investigation in the context of age-related cognitive decline and neurodegenerative diseases where oxidative stress is a key pathological factor.
These application notes provide a comprehensive overview of the use of this compound in in vitro models of oxidative stress, including detailed experimental protocols, a summary of quantitative data from published studies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative findings from key preclinical studies on this compound's effects on cell viability and the reduction of reactive oxygen species (ROS) in various in vitro models of oxidative stress.
Table 1: Effect of this compound on Cell Viability in Oxidative Stress Models
| Cell Type | Oxidative Stress Inducer | This compound Concentration | Incubation Time | Result | Reference |
| PC12 Cells | 1 mM Hydrogen Peroxide | 100 nM | 30 minutes | Progressive increase in the proportion of living cells. | [4] |
| PC12 Cells | 1 mM Hydrogen Peroxide | 500 nM | 30 minutes | Significant increase in cell viability. | [4] |
| Cerebellar Granule Cells | Prenatal Hyperhomocysteinemia | Not specified in vitro | Not applicable | Decreased number of necrotic cells in the cerebellum of offspring. | [4] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Accumulation
| Cell Type | Oxidative Stress Inducer | This compound Concentration | Incubation Time | Result | Reference |
| Cerebellar Granule Cells | 100 nM Ouabain | 10 nM - 100 nM | 30 minutes | Dose-dependent suppression of ROS levels. | [5] |
| Cerebellar Granule Cells | 500 µM Homocysteine | 10 nM | 20 minutes | Delayed activation of ERK 1/2, indicating modulation of ROS-mediated signaling. | [5] |
| PC12 Cells | 1 mM Hydrogen Peroxide | 10 nM - 500 nM | 60 minutes | Dose-dependent decrease in ROS accumulation. | [5] |
| Rat Neutrophils | Zymosan (in vitro activation) | Dose-dependent | Not specified | Dose-dependent inhibition of ROS accumulation. | [5] |
| Rat Neutrophils | Zymosan (in vivo activation) | Dose-dependent | Not specified | Dose-dependent inhibition of ROS accumulation. | [5] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound in response to oxidative stress and a general experimental workflow for its investigation in vitro.
Caption: this compound's neuroprotective signaling pathways against oxidative stress.
Caption: General experimental workflow for investigating this compound's effects.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection Against Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in PC12 Cells
This protocol details the methodology to evaluate the protective effects of this compound against H₂O₂-induced oxidative stress and cell death in PC12 cells.
Materials:
-
PC12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
This compound (lyophilized powder)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Propidium (B1200493) iodide (PI) solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
96-well and 6-well cell culture plates
-
Flow cytometer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture PC12 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Pre-treatment:
-
Seed PC12 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for flow cytometry).
-
Allow cells to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) for 60 minutes.
-
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to 1 mM H₂O₂ for 30 minutes to induce oxidative stress.
-
Assessment of Necrotic Cell Death (Propidium Iodide Staining):
-
After H₂O₂ exposure, wash the cells with PBS.
-
Stain the cells with propidium iodide (PI) solution according to the manufacturer's protocol.
-
Analyze the percentage of PI-positive (necrotic) cells using a flow cytometer.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay):
-
After H₂O₂ exposure, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader.
-
Protocol 2: Analysis of ERK 1/2 Phosphorylation by Western Blot
This protocol is used to measure the activation of the ERK signaling pathway in response to oxidative stress and this compound treatment.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells (e.g., cerebellar granule cells) with the oxidative stressor (e.g., 500 µM homocysteine) with or without this compound (e.g., 10 nM) for the desired time points. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK 1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK 1/2 for normalization.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK 1/2 signal to the total-ERK 1/2 signal.
Protocol 3: Measurement of Antioxidant Enzyme Activity in Cell Lysates
This protocol provides a general framework for measuring the activity of Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx) in cell lysates after this compound treatment and induction of oxidative stress.
1. Sample Preparation:
- Culture and treat cells with this compound and an oxidative stressor as described in Protocol 1.
- Harvest the cells and wash with cold PBS.
- Resuspend the cell pellet in a suitable cold assay buffer (e.g., for GPx: 50 mM TRIS-HCl, pH 7.5, with 5 mM EDTA and 1 mM 2-mercaptoethanol; for SOD: as per kit instructions).[6]
- Lyse the cells by sonication or homogenization on ice.
- Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove insoluble material.
- Collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration.
2. Superoxide Dismutase (SOD) Activity Assay (Spectrophotometric):
- This assay is typically based on the inhibition of the reduction of a chromogen (e.g., tetrazolium salt) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.[5][7][8]
- Assay Principle: In the absence of SOD, superoxide radicals reduce the tetrazolium salt to a colored formazan (B1609692) product. SOD in the sample scavenges the superoxide radicals, thus inhibiting the color formation. The degree of inhibition is proportional to the SOD activity.
- Procedure (General - refer to a commercial kit for specific volumes and concentrations):
- Prepare a reaction mixture containing a buffer, a tetrazolium salt, and hypoxanthine.
- Add the cell lysate to the reaction mixture.
- Initiate the reaction by adding xanthine oxidase.
- Incubate at 37°C for a specified time (e.g., 20 minutes).
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
- Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard curve. One unit of SOD is often defined as the amount of enzyme that inhibits the rate of formazan formation by 50%.[5]
3. Glutathione Peroxidase (GPx) Activity Assay (Spectrophotometric):
- This is an indirect assay that measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.[9][10]
- Assay Principle: GPx reduces an organic peroxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) using reduced glutathione (GSH), which becomes oxidized to GSSG. Glutathione reductase then reduces GSSG back to GSH using NADPH as a cofactor. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored and is proportional to the GPx activity.
- Procedure (General - refer to a commercial kit for specific volumes and concentrations):
- Prepare a reaction mixture containing a buffer, glutathione, glutathione reductase, and NADPH.
- Add the cell lysate to the reaction mixture.
- Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).
- Immediately monitor the decrease in absorbance at 340 nm over several minutes.
- The rate of decrease in absorbance is used to calculate the GPx activity. One unit of GPx is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Conclusion
This compound demonstrates considerable potential as a neuroprotective agent against oxidative stress in vitro. Its mechanisms of action, including the reduction of ROS, modulation of the MAPK/ERK signaling pathway, and potential to enhance endogenous antioxidant defenses, provide a strong basis for its further investigation. The experimental protocols and data summarized in these application notes offer a framework for researchers and drug development professionals to explore the therapeutic applications of this compound in conditions associated with oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound increases cell viability by suppression of free radical levels and activating proliferative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. equinoxmagazine.fr [equinoxmagazine.fr]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. oxfordbiomed.com [oxfordbiomed.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. mmpc.org [mmpc.org]
- 9. nwlifescience.com [nwlifescience.com]
- 10. mmpc.org [mmpc.org]
Techniques for Measuring Apoptosis in Pinealon-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinealon, a synthetic tripeptide (Glu-Asp-Arg), has demonstrated significant neuroprotective and anti-aging properties in preclinical studies. One of the key mechanisms underlying its therapeutic potential is the modulation of programmed cell death, or apoptosis.[1] this compound is believed to exert its anti-apoptotic effects through direct interaction with the cell genome, leading to the regulation of gene expression, a reduction in oxidative stress, and interference with apoptotic signaling cascades.[2][3] Notably, research suggests this compound can influence cytokine signaling pathways that regulate the levels of caspase-3, a critical executioner enzyme in the apoptotic process.[4]
These application notes provide detailed methodologies for several key techniques used to measure apoptosis in cells treated with this compound. The protocols are intended to guide researchers in accurately quantifying the cytoprotective effects of this peptide.
Core Signaling Pathway of this compound in Apoptosis Regulation
This compound's anti-apoptotic mechanism is multifaceted, primarily involving the reduction of oxidative stress and the modulation of key apoptotic proteins.[2] The peptide is thought to downregulate pro-apoptotic proteins like caspase-3 and p53 while potentially influencing the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[2][5]
Caption: Proposed anti-apoptotic signaling pathway of this compound.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize quantitative and qualitative data from studies investigating the effects of this compound on markers of apoptosis and related cellular processes.
Table 1: Effect of this compound on Necrotic Cell Death in PC12 Cells
This table presents data on the effect of this compound on necrotic cell death in PC12 cells subjected to oxidative stress, as determined by propidium (B1200493) iodide (PI) staining and flow cytometry.
| Treatment Condition | This compound Concentration | Percentage of Necrotic Cells (PI Positive) (%) |
| Control (untreated) | 0 nM | ~5% |
| Hydrogen Peroxide (H₂O₂) | 0 nM | ~50% |
| H₂O₂ + this compound | 10 nM | ~40% |
| H₂O₂ + this compound | 50 nM | ~35% |
| H₂O₂ + this compound | 100 nM | ~30% |
| H₂O₂ + this compound | 500 nM | ~28% |
Data is adapted from findings presented in "this compound increases cell viability by suppression of free radical levels and activating proliferative processes".[3][6]
Table 2: Expected Effects of this compound on Key Apoptosis-Related Proteins (Western Blot Analysis) [2]
This table outlines the expected changes in the expression of key apoptosis-regulating proteins following this compound treatment, based on qualitative descriptions in the literature.[2]
| Protein Analyzed | Expected Fold Change vs. Control | Rationale |
| Cleaved Caspase-3 | ↓ | This compound is suggested to regulate pro-apoptotic factors, leading to a decrease in the active form of this executioner caspase.[2] |
| p53 | ↓ | As a key regulator of apoptosis, p53 levels are expected to decrease as part of this compound's neuroprotective effect.[2] |
| Bcl-2 (Anti-apoptotic) | ↑ (Hypothesized) | An increase in anti-apoptotic proteins like Bcl-2 would be consistent with this compound's protective mechanism, though direct quantitative data is pending. |
| Bax (Pro-apoptotic) | ↓ (Hypothesized) | A decrease in pro-apoptotic proteins like Bax would contribute to the overall anti-apoptotic effect of this compound. |
Experimental Protocols
Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for Annexin V & PI staining.
A. Cell Culture and this compound Treatment [7]
-
Materials:
-
Cell line of choice (e.g., PC12, SH-SY5Y)
-
Complete cell culture medium
-
This compound peptide (lyophilized)
-
Sterile solvent (e.g., nuclease-free water)
-
Apoptosis-inducing agent (e.g., hydrogen peroxide, staurosporine)
-
Multi-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of the experiment.[7]
-
This compound Preparation: Reconstitute lyophilized this compound in a sterile solvent to create a stock solution. Further dilute the stock in complete culture medium to desired final concentrations.[7]
-
This compound Treatment: For neuroprotective studies, pre-incubate cells with various concentrations of this compound for a predetermined period (e.g., 24 hours). Include a vehicle control.[7]
-
Induction of Apoptosis: After pre-incubation, add an apoptosis-inducing agent to the culture medium (except for the negative control group).[7]
-
Incubation: Incubate for the desired period to allow for apoptosis induction.[7]
-
Cell Harvesting:
-
Cell Counting: Centrifuge the cell suspension, resuspend in fresh medium, and count the cells for flow cytometry analysis.[7]
-
B. Annexin V and PI Staining Protocol [7]
-
Materials:
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
-
Procedure:
-
Cell Preparation: Harvest cells as described above. Centrifuge at ~300 x g for 5 minutes and aspirate the supernatant.[7]
-
Washing: Resuspend the cell pellet in cold PBS, centrifuge again, and aspirate the supernatant.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (~100,000 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze samples promptly. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.[7]
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique quantifies changes in the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.[2]
Caption: Western blot experimental workflow.
-
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-p53, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C.[2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[2]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).[2]
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner of apoptosis, by detecting the cleavage of a colorimetric substrate.[8][9]
Caption: Workflow for the colorimetric caspase-3 activity assay.
-
Materials:
-
Treated and control cells
-
Caspase-3 colorimetric assay kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cell cultures treated with or without this compound.
-
Pellet 2-5 x 10⁶ cells by centrifugation.[5]
-
Resuspend cells in 100 µL of ice-cold Cell Lysis Buffer.[5]
-
Incubate on ice for 15 minutes.[5]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.[10]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[10]
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction:
-
Add 20-50 µg of protein from each lysate to separate wells of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.[10]
-
Prepare the reaction mix by adding DTT to the 2x Reaction Buffer.[10]
-
Add 50 µL of the 2x Reaction Buffer to each well.[10]
-
Add 5 µL of the Ac-DEVD-pNA substrate to each well.[10]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5][10]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[5][10]
-
Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of this compound-treated samples to the untreated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.[11][12]
Caption: General experimental workflow for the TUNEL assay.
-
Principle: The enzyme Terminal Deoxynucleotidyl Transferase (TdT) is used to catalytically incorporate labeled dUTPs (e.g., conjugated to a fluorophore like FITC or BrdU) onto the 3'-OH ends of fragmented DNA.[13] These labeled cells can then be quantified.
-
General Procedure:
-
Sample Preparation: Prepare cells or tissue sections treated with this compound and appropriate controls.
-
Fixation and Permeabilization: Fix the samples (e.g., with paraformaldehyde) to preserve cellular morphology, followed by permeabilization (e.g., with Triton X-100) to allow entry of the TUNEL reagents.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.
-
Washing: Wash the samples to remove unincorporated nucleotides.
-
Detection: If using a biotin-labeled nucleotide, an additional step with labeled streptavidin is required. For BrdU, an anti-BrdU antibody is used.[11]
-
Analysis: Visualize and quantify the labeled (apoptotic) cells using fluorescence microscopy or flow cytometry.
-
Note: The TUNEL assay can also label necrotic cells or cells with severe DNA damage, so it is often used in conjunction with other apoptosis assays for confirmation.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caspase3 assay [assay-protocol.com]
- 5. biogot.com [biogot.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 14. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pinealon in Traumatic Brain Injury Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinealon is a synthetic peptide (Glu-Asp-Arg) that has garnered interest for its potential neuroprotective properties. Its proposed mechanism involves direct interaction with DNA to regulate gene expression associated with neuroprotection and cellular repair, reduction of oxidative stress, and modulation of apoptosis. These characteristics make this compound a compelling candidate for investigation in the context of traumatic brain injury (TBI), a complex condition characterized by a cascade of secondary injury mechanisms including excitotoxicity, inflammation, and oxidative damage.
Mechanism of Action in Neuroprotection
This compound's neuroprotective effects are believed to be multifactorial. It has been shown to penetrate the cell nucleus and interact directly with DNA, influencing the expression of genes involved in neuronal survival and repair. Key proposed mechanisms include:
-
Reduction of Oxidative Stress: this compound may mitigate the production of reactive oxygen species (ROS), which are key contributors to secondary injury in TBI.
-
Anti-Apoptotic Effects: By modulating the activity of key enzymes like caspase-3, this compound may inhibit programmed cell death in neurons exposed to traumatic insults.
-
Regulation of Neurotransmitter Activity: The peptide may influence the synthesis, release, and reuptake of neurotransmitters, helping to restore balanced brain chemistry post-injury.
-
Enhanced Neuronal Plasticity: Studies have suggested that this compound can increase neurite outgrowth and synaptic connectivity, which is crucial for recovery of function after brain injury.
Experimental Protocols
Animal Models of Traumatic Brain Injury
The choice of TBI model is critical and should align with the specific research questions. Commonly used models include:
-
Controlled Cortical Impact (CCI): This model produces a focal contusion with high reproducibility. A pneumatic or electromagnetic impactor is used to strike the exposed dura mater. Injury severity can be precisely controlled by adjusting the impact velocity, depth, and dwell time.
-
Fluid Percussion Injury (FPI): This model creates a combination of focal and diffuse injury. A pulse of fluid is delivered to the intact dura, causing a transient deformation of the brain. The severity is modulated by the pressure of the fluid pulse.
-
Weight-Drop Model: This model induces a diffuse or focal injury by dropping a weight onto the skull or exposed dura. It is a less controlled but widely used method to simulate concussive injuries.
This compound Administration Protocol (Example)
This example protocol is adapted from a study on this compound's neuroprotective effects in a rat model of prenatal hyperhomocysteinemia, a condition involving oxidative stress. Researchers should optimize the dosage and timing for their specific TBI model and research objectives.
-
Test Compound: this compound (Glu-Asp-Arg)
-
Vehicle: Sterile 0.9% saline
-
Dosage: 10 µg/kg body weight (This is a starting point and should be optimized through dose-response studies. Other studies have used dosages ranging from ng/kg to mg/kg depending on the model and administration route).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route. Subcutaneous (s.c.) and intranasal administration are also potential routes to be explored.
-
Treatment Regimen:
-
Acute Treatment: A single dose administered at a specific time point post-TBI (e.g., 30 minutes, 1 hour, or 4 hours) to assess its effect on immediate secondary injury cascades.
-
Sub-chronic Treatment: Daily injections for a set period (e.g., 5-7 days) following TBI to evaluate its impact on longer-term recovery processes.
-
Assessment of Outcomes
A comprehensive evaluation of this compound's efficacy should include behavioral, histological, and molecular analyses.
-
Behavioral Assessments:
-
Neurological Severity Score (NSS): A composite score to evaluate motor function, reflexes, and alertness. Assessed at multiple time points post-injury (e.g., 1, 3, 7, 14, and 28 days).
-
Morris Water Maze (MWM): To assess spatial learning and memory. Typically performed in the weeks following TBI.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
-
Histological and Molecular Analyses:
-
Lesion Volume Measurement: Brains are collected at a terminal time point, sectioned, and stained (e.g., with cresyl violet) to quantify the extent of cortical tissue loss.
-
Immunohistochemistry: To assess neuronal survival (e.g., NeuN staining), apoptosis (e.g., TUNEL or cleaved caspase-3 staining), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and axonal injury (e.g., amyloid precursor protein staining).
-
Biochemical Assays: Measurement of oxidative stress markers (e.g., ROS levels, lipid peroxidation) and inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Example of Quantitative Data Summary for this compound TBI Study
| Outcome Measure | Sham Group | TBI + Vehicle Group | TBI + this compound (10 µg/kg) Group |
| Neurological Severity Score (Day 7) | 1.2 ± 0.5 | 8.5 ± 1.2 | 5.3 ± 0.9 |
| Morris Water Maze (Latency to Platform, Day 14) | 15.3 ± 2.1 s | 45.8 ± 5.4 s | 28.1 ± 4.2 s |
| Lesion Volume (mm³) | N/A | 35.2 ± 4.5 | 21.7 ± 3.8 |
| Neuronal Survival (NeuN+ cells/mm² in peri-lesion cortex) | 250 ± 25 | 110 ± 15 | 185 ± 20 |
| Reactive Oxygen Species (Fluorescence Intensity) | 100 ± 10 | 350 ± 40 | 180 ± 25* |
Data are presented as mean ± SEM. Asterisk () indicates a statistically significant difference from the TBI + Vehicle group (p < 0.05). This is hypothetical data for illustrative purposes.
Visualizations
Signaling Pathways and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively visualize complex relationships and experimental processes.
Caption: Proposed neuroprotective mechanism of this compound in TBI.
Caption: General experimental workflow for this compound in a TBI model.
Conclusion
This compound presents a promising therapeutic avenue for traumatic brain injury due to its multifaceted neuroprotective mechanisms. The protocols and application notes provided herein offer a foundational framework for researchers to design and execute rigorous preclinical studies to elucidate the efficacy of this compound in TBI. Careful selection of animal models, optimization of treatment parameters, and a comprehensive battery of outcome measures will be critical for a thorough evaluation of its therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: Improving Pinealon Solubility for In Vitro Assays
Welcome to the technical support center for Pinealon, a synthetic tripeptide (Glu-Asp-Arg) with significant potential in neuroprotective and geroprotective research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful use of this compound in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine. Its sequence is Glu-Asp-Arg. It is being investigated for its neuroprotective, antioxidant, and gene-regulating properties. A key feature of this compound is its proposed ability to directly interact with DNA and modulate gene expression due to its small size, allowing it to cross cellular and nuclear membranes.[1]
Q2: What is the best solvent for dissolving lyophilized this compound?
The recommended starting solvent for this compound is high-purity water. It has a reported solubility of up to 40 mg/mL in water, though this may require sonication and warming.[2] For cell culture experiments, sterile, nuclease-free water or phosphate-buffered saline (PBS) at a pH of approximately 7.4 are common choices.[3] Due to this compound's acidic isoelectric point (pI ≈ 3.8), dissolving it in a neutral or slightly basic buffer enhances its solubility.[4]
Q3: My this compound is not dissolving completely in water or PBS. What should I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help break up peptide aggregates and facilitate dissolution.[5]
-
Warming: Gently warming the solution can also improve solubility.[2]
-
pH Adjustment: Since this compound's isoelectric point is around 3.8, ensuring your solvent's pH is significantly different (e.g., pH 7.0-7.4) will increase solubility.[4]
-
Use of a Co-solvent (for stock solutions): For preparing concentrated stock solutions, you can use a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO). Dissolve the peptide completely in a small volume of DMSO first, and then slowly add your aqueous buffer to the desired concentration.[6][7] For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cytotoxicity.[8][9]
Q4: What is the recommended storage condition for this compound?
-
Lyophilized Powder: Store at -20°C for long-term stability.[3]
-
Reconstituted Solution: Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in cell culture media | Interaction with media components (e.g., serum). | Try dissolving this compound in serum-free media first before adding it to your final culture medium. If the problem persists, consider reducing the serum concentration. |
| Inconsistent experimental results | Peptide degradation. | Ensure proper storage of both lyophilized and reconstituted this compound. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate peptide concentration. | Ensure the peptide is fully dissolved before use. After reconstitution, centrifuge the vial to pellet any undissolved material. | |
| Visible particles or cloudiness in the reconstituted solution | Incomplete dissolution or contamination. | Gently swirl the vial to dissolve. Do not shake vigorously as this can denature the peptide. If particles remain, the solution can be filtered through a sterile 0.22 µm filter. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Solubility
| Solvent | Concentration | Conditions |
| Water | 40 mg/mL (95.60 mM) | Requires sonication and warming[2] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | High solubility expected | Recommended to try direct dissolution[3] |
| Dimethyl Sulfoxide (DMSO) | High solubility expected for stock solutions | Use minimal volume for stock, then dilute[6][7] |
Table 2: Recommended Concentrations for In Vitro Assays
| Assay Type | Typical Concentration Range |
| Neuroprotection Assays | 10 nM - 100 nM[3][10] |
| Antioxidant Assays | 10 nM - 100 nM |
| Gene Expression Analysis | 0.1 µM - 10 µM[11] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound for use in in-vitro assays.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, graduated pipette tips
-
Vortex mixer (optional)
-
Sonication bath (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the desired volume of sterile water or PBS to the vial to achieve the target stock solution concentration (e.g., 1 mM).
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.
-
If the peptide does not fully dissolve, use a sonication bath for short bursts until the solution is clear. Gentle warming can also be applied.
-
Once dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Antioxidant Capacity Assessment (DPPH Assay)
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in methanol to achieve a range of test concentrations.
-
Add a fixed volume of the DPPH solution to each well of the 96-well plate.
-
Add the this compound dilutions to the respective wells. Include a control with methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The antioxidant activity is calculated as the percentage of DPPH radical scavenging.
Protocol 3: Neuroprotection Assay Against Oxidative Stress
Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 nM) for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding a toxic concentration of H₂O₂ to the wells (excluding the control group) and incubate for an appropriate time.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.[4]
Visualizations
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: Proposed signaling pathway of this compound.
References
- 1. corepeptides.com [corepeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Pinealon Solid-Phase Peptide Synthesis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase peptide synthesis (SPPS) of Pinealon.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
This compound is a synthetic tripeptide with the sequence L-Glutamic acid-L-Aspartic acid-L-Arginine (Glu-Asp-Arg).[1][2] It is studied for its potential neuroprotective and geroprotective effects.[2]
Q2: Which solid-phase peptide synthesis (SPPS) chemistry is recommended for this compound?
Fmoc-based SPPS is the most common and recommended method for synthesizing this compound.[3] This strategy offers mild reaction conditions for the repeated deprotection steps, which is beneficial for preserving the integrity of the peptide chain and acid-labile side-chain protecting groups.
Q3: What are the most critical steps in the SPPS of this compound?
The most critical steps are the coupling of the amino acids, the deprotection of the Fmoc group at each cycle, and the final cleavage and deprotection of the peptide from the resin. Incomplete reactions at any of these stages can lead to the formation of impurities that can be difficult to remove during purification.[4]
Q4: Why is my crude this compound peptide showing low purity on HPLC analysis?
Low purity of crude this compound can stem from several issues during synthesis. Common culprits include incomplete coupling reactions leading to deletion sequences (e.g., Asp-Arg or Glu-Arg), incomplete Fmoc deprotection, or side reactions during the final cleavage step.[4] Aggregation of the growing peptide chains on the resin can also hinder reaction efficiency, resulting in a complex mixture of byproducts.[5][6]
Q5: My this compound peptide is showing poor solubility after cleavage and precipitation. What can I do?
This compound has a calculated isoelectric point (pI) of approximately 3.8.[1] Peptides are least soluble at their pI. To improve solubility, dissolve the peptide in a buffer with a pH significantly different from its pI, such as a neutral or slightly basic buffer (pH 7.0-7.4) or a more acidic buffer (pH < 3).[1] Gentle vortexing or sonication can also aid in dissolution.[1]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency
Symptoms:
-
Positive ninhydrin (B49086) test after the coupling step.
-
Presence of deletion sequences (e.g., [des-Glu]-Pinealon) in the final HPLC analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | Pre-activate the Fmoc-amino acid for a longer duration before adding it to the resin. Consider using a more potent coupling reagent like HATU or HCTU.[7] |
| Peptide Aggregation | Switch to a more effective solvent for solvating the peptide chain, such as N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).[8] Incorporating "magic mixture" (ethylene carbonate/DCM) or chaotropic salts like LiCl can also disrupt secondary structures.[6] |
| Insufficient Reagents | Ensure a sufficient excess of the activated amino acid and coupling reagents (typically 3-5 fold excess over the resin loading capacity). |
| Difficult Amino Acids | Arginine can be a challenging amino acid to couple.[9] For the Arg coupling, consider a double coupling protocol where the coupling step is repeated before proceeding to the next deprotection step. |
Problem 2: Incomplete Fmoc Deprotection
Symptoms:
-
The resin does not swell properly.[6]
-
The subsequent coupling reaction is inefficient, leading to deletion sequences.
-
Observation of Fmoc-protected peptide sequences in the final mass spectrometry analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | Aggregation can shield the N-terminal Fmoc group from the deprotection reagent.[6] Use aggregation-disrupting strategies as mentioned above (e.g., NMP, chaotropic salts).[6][8] |
| Insufficient Deprotection Time/Reagent | Increase the deprotection time with 20% piperidine (B6355638) in DMF. For particularly difficult sequences, a stronger base like 1,8-diazabicycloundec-7-ene (DBU) can be used in small concentrations (e.g., 2% DBU in the piperidine solution).[10] |
Problem 3: Side Reactions During Cleavage and Deprotection
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating modifications to the peptide.
Possible Causes & Solutions:
| Side Reaction | Mitigation Strategy |
| Aspartimide Formation | The Asp-Arg sequence in this compound can be susceptible to aspartimide formation, especially under basic conditions or during prolonged acid cleavage.[4] Use a faster-cleaving resin and minimize the time the peptide is exposed to the cleavage cocktail. |
| Re-attachment of Protecting Groups | Cationic species generated during cleavage can re-attach to the peptide.[11] Always use a scavenger cocktail during cleavage. A common choice is Reagent K (TFA/water/phenol/thioanisole/EDT), which is suitable for peptides with sensitive residues.[12] For a lower odor option, Reagent B (TFA/phenol/water/TIS) can be used.[12] |
| Incomplete Side-Chain Deprotection | The Pbf or Pmc protecting groups on Arginine can be slow to cleave.[11] Ensure a sufficiently long cleavage time (typically 2-4 hours).[11] A trial cleavage with analysis by HPLC can help optimize the duration. |
Experimental Protocol: Solid-Phase Synthesis of this compound (Fmoc Strategy)
This protocol outlines a general procedure for the manual synthesis of this compound on a Rink Amide resin.
1. Resin Preparation:
- Swell Rink Amide resin (e.g., 0.5 mmol/g loading) in DMF for 1 hour in a reaction vessel.
- Wash the resin with DMF (3 x 1 min).
2. First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 1 min).
- Coupling: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin. Agitate for 2 hours.
- Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). Perform a ninhydrin test to confirm completion.
3. Second Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
- Repeat the Fmoc deprotection and coupling steps as in step 2, using Fmoc-Asp(OtBu)-OH.
4. Third Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):
- Repeat the Fmoc deprotection and coupling steps as in step 2, using Fmoc-Glu(OtBu)-OH.
5. Final Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc group from Glutamic acid.
- Wash with DMF (5 x 1 min) and DCM (5 x 1 min). Dry the resin under vacuum.
6. Cleavage and Deprotection:
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
- Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[11]
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
7. Purification:
- Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[13][14]
- Collect fractions and analyze for purity.
- Lyophilize the pure fractions to obtain the final this compound peptide as a TFA salt.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. corepeptides.com [corepeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. biotage.com [biotage.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
optimizing Pinealon dosage for neuroprotective effects in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the neuroprotective effects of Pinealon in rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action for neuroprotection?
A1: this compound is a synthetic tripeptide consisting of the amino acids L-glutamic acid, L-aspartic acid, and L-arginine (Glu-Asp-Arg).[1][2][3] Unlike peptides that typically bind to cell surface receptors, this compound's small size is thought to allow it to cross cellular and nuclear membranes to interact directly with DNA, thereby modulating gene expression.[1][2][4][5] Its neuroprotective effects are attributed to several mechanisms, including:
-
Reduction of Oxidative Stress: this compound helps protect neurons from oxidative damage by reducing the accumulation of reactive oxygen species (ROS).[1][2][3][6][7][8]
-
Regulation of Apoptosis: It may modulate cytokine signaling pathways that regulate levels of caspase-3, a key enzyme in programmed cell death (apoptosis), thereby mitigating cellular damage.[1][2][5][9]
-
Modulation of Signaling Pathways: Research suggests this compound influences crucial signaling pathways like the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[5][10][11][12]
Q2: What is a typical starting dosage for this compound in rats, and what is the recommended route of administration?
A2: Dosages in rat studies have varied widely, from nanograms to micrograms per kilogram of body weight. A common dose used in rat studies is 10 µg/kg body weight.[5][11] However, effective doses have been reported in the range of 50-200 ng/kg for cognitive enhancement in diabetic rats[10][11] and 75 mcg/kg for improving physical performance.[10] The most common and recommended route of administration is subcutaneous (SC) injection.[5][7][13] Intraperitoneal (IP) injections are also used.[7][11]
Q3: For how long should I administer this compound in my study?
A3: Administration schedules depend on the experimental design. For chronic studies, a pre-treatment period of 7-14 days before behavioral testing is common, with daily administration continuing throughout the testing period.[7] In some protocols, this compound has been administered once daily for 5 to 20 consecutive days.[5][10][11][13]
Q4: How should I prepare and store this compound for my experiments?
A4: Lyophilized this compound should be stored at -20°C.[5] For administration, it should be aseptically reconstituted with a sterile vehicle like bacteriostatic water or 0.9% saline to a known concentration (e.g., 1 mg/mL).[5][10] Gently swirl the vial to dissolve the powder; do not shake.[5][10] After reconstitution, the solution should be stored at 4°C and used within a few days.[5] It is advisable to aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles.[5]
Troubleshooting Guides
Problem 1: I am not observing any significant neuroprotective or cognitive-enhancing effects.
| Potential Cause | Troubleshooting Steps |
| 1. Suboptimal Dosage | The dose may be too low or too high for your specific animal model and endpoint. Solution: Perform a dose-response study to determine the optimal concentration. Doses ranging from 50 ng/kg to 75 mcg/kg have been used in rats.[5][10][11] |
| 2. Incorrect Administration Timing | The peptide's peak effect may have been missed relative to the timing of your behavioral or molecular assessments. Solution: For acute studies, conduct a time-course experiment (e.g., testing at 30, 60, 90, and 120 minutes post-injection) to determine the peak time of action.[5] For chronic studies, ensure consistent daily administration, typically 30-60 minutes before testing.[7] |
| 3. Peptide Degradation | The peptide may have lost its bioactivity due to improper storage or handling. Solution: Follow strict handling protocols. Store lyophilized peptide at -20°C and reconstituted solution at 4°C for short-term use.[5] Avoid repeated freeze-thaw cycles by creating aliquots.[5] Do not shake the vial upon reconstitution.[5][10] |
| 4. Assay Insensitivity | The chosen behavioral test or molecular assay may not be sensitive enough to detect the effects of this compound. Solution: Ensure your behavioral assay (e.g., Morris Water Maze) is properly validated and that you are measuring relevant parameters (escape latency, path length, time in target quadrant).[7][10] For molecular assays, confirm antibody specificity and tissue processing quality. |
| 5. High Experimental Variability | Inconsistent animal handling, environmental conditions, or injection procedures can mask the peptide's effects. Solution: Standardize all procedures. Acclimate animals to the testing room for at least 30-60 minutes before testing.[5] Maintain consistent lighting and noise levels. Handle animals gently and use a consistent injection technique.[5][7] |
Problem 2: My results in the Morris Water Maze (MWM) are inconsistent.
| Potential Cause | Troubleshooting Steps |
| 1. Animal Stress | High stress levels can significantly impair cognitive performance. Solution: Handle rats daily for several days leading up to the experiment to reduce stress.[7] Ensure gentle handling during placement into the maze. |
| 2. Lack of Motivation | Animals may not be motivated to escape the water. Solution: Ensure the water temperature is appropriate (typically 23 ± 2°C).[14] |
| 3. Sensory or Motor Impairments | The experimental model (e.g., stroke, aging) might induce physical limitations that interfere with swimming ability. Solution: Conduct a cued version of the MWM (with a visible platform) to assess for non-spatial learning deficits, motivation, and sensorimotor function.[15] |
| 4. Inadequate Spatial Cues | The animal may not be able to learn the platform's location if the distal cues around the room are not salient or consistent. Solution: Use high-contrast, distinct visual cues (e.g., shapes, posters) placed around the room, visible from the pool.[10][14] Ensure they remain in the same location throughout the experiment. |
| 5. Improper Habituation | Animals may be anxious in the novel environment, leading to thigmotaxis (wall-hugging). Solution: On the first day, allow rats to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.[7][10] |
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Neuroprotective Effects in Rats
| Experimental Model | Rat Strain | Dosage(s) | Administration Route & Duration | Key Findings | Source(s) |
| Prenatal Hyperhomocysteinemia | Wistar | 10 µg/kg | Intraperitoneal; daily for 5 days (to pregnant dams) | Improved offspring's spatial orientation and learning in MWM; increased neuronal resistance to oxidative stress. | [6][11][12][16] |
| Experimental Diabetes | Wistar | 50, 100, and 200 ng/kg | Injection; for 5 days | 100 ng/kg dose had the most positive effect on maintaining the developed skill in the MWM. | [10][11][12] |
| Healthy / Performance | Not Specified | 75 mcg/kg | Not Specified; for 10 days | Increased maximum treadmill run time by 254%. | [10][17] |
| In Vitro (Cerebellar Granule Cells) | Not Specified | 10, 50, 100 nM | In vitro application | Dose-dependently prevented ROS accumulation. | [11][12] |
Table 2: Comparative Efficacy of this compound and Cortexin in Aged Rats
| Parameter | This compound | Cortexin | Experimental Model | Source |
| Effect on Free Radical Processes | Less Pronounced | More Pronounced | 18-month aged rats under hypoxia and hypothermia | [16][18] |
| Effect on Caspase-3 Activity | Less Pronounced | More Pronounced | 18-month aged rats under hypoxia and hypothermia | [16][18] |
| Regenerative Capacity (in vitro) | Superior | Inferior | Cultured rat cortex | [17] |
Experimental Protocols
This compound Administration Protocol for Rats
This protocol details the subcutaneous administration of this compound.
Materials:
-
Lyophilized this compound peptide
-
Bacteriostatic water or sterile 0.9% saline
-
Sterile insulin (B600854) syringes
-
Alcohol swabs
-
Calibrated animal scale
Procedure:
-
Reconstitution: Aseptically add a precise volume of bacteriostatic water to the lyophilized this compound vial to achieve a known concentration (e.g., 1 mg/mL). Gently swirl the vial until the powder is fully dissolved. Do not shake.[5][10]
-
Dosage Calculation: Weigh each rat accurately. Calculate the required injection volume based on the animal's body weight and the target dosage (e.g., for a 10 µg/kg dose in a 250g rat using a 1 mg/mL solution: (0.25 kg * 10 µg/kg) / 1000 µg/mL = 0.0025 mL). Dilute the stock solution as needed to achieve an injectable volume.
-
Animal Handling: Handle the rats gently to minimize stress.[10]
-
Administration (Subcutaneous):
-
Firmly but gently grasp the rat to expose the dorsal side.
-
Create a "tent" of skin over the upper back/scruff area.
-
Clean the injection site with an alcohol swab and let it dry.
-
Insert the needle into the base of the skin tent at a 45-degree angle.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the site for a moment before returning the rat to its home cage.[10]
-
Morris Water Maze (MWM) Protocol
This protocol assesses hippocampal-dependent spatial learning and memory.
Apparatus:
-
A large circular pool (approx. 1.5-2.0 m diameter for rats) filled with water (23 ± 2°C) made opaque with non-toxic white tempera paint or milk powder.[10][14]
-
A small escape platform (10-12 cm diameter) submerged 1-2 cm below the water surface.[7]
-
Prominent, high-contrast visual cues placed on the walls around the room.[10]
-
A video tracking system to record and analyze the rat's performance.[10]
Procedure:
-
Habituation (Day 1): Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.[7][10]
-
Acquisition Phase (e.g., Days 2-5):
-
For each trial, gently place the rat into the water facing the pool wall from one of four randomized starting positions (e.g., North, South, East, West).[10]
-
Allow the rat to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.[10][14]
-
If the rat does not find the platform within the time limit, gently guide it there.[10]
-
Allow the rat to remain on the platform for 15-30 seconds to observe the spatial cues.[10][14]
-
Record escape latency (time to find the platform) and path length. A decrease in these metrics over consecutive days indicates learning.[10]
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Place the rat in the pool from a novel starting position and allow it to swim for 60 seconds.[10]
-
Record the time spent and distance swam in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates strong spatial memory retention.[10]
-
Immunohistochemistry (IHC) Protocol for NeuN in Rat Brain
This protocol is for the fluorescent labeling of mature neurons (NeuN-positive cells) in free-floating brain sections to assess neuronal survival.
Materials:
-
Paraformaldehyde-fixed, cryoprotected rat brain sections (e.g., 40 µm thick)
-
Phosphate-buffered saline (PBS) and PBS with Triton X-100 (PBS/T)
-
Blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100)
-
Primary antibody: Mouse anti-NeuN (e.g., MAB377)
-
Secondary antibody: Donkey anti-Mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
Mounting medium with DAPI
Procedure:
-
Washing: Wash free-floating sections three times in PBS for 5 minutes each to remove cryoprotectant.[19]
-
Permeabilization & Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize membranes.[20]
-
Primary Antibody Incubation: Remove the blocking solution and incubate sections with the primary anti-NeuN antibody diluted in a solution of PBS with 1-3% serum and 0.3% Triton X-100.[20] Incubate overnight at 4°C with gentle agitation.[19][20]
-
Washing: Wash the sections three times in PBS/T for 10 minutes each to remove unbound primary antibody.[19]
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody, diluted in the same buffer as the primary, for 1-2 hours at room temperature, protected from light.[19][21]
-
Final Washes: Wash the sections three times in PBS for 10 minutes each, protected from light.
-
Mounting: Mount the sections onto glass slides and allow them to air dry briefly. Apply a drop of mounting medium (preferably with DAPI for nuclear counterstaining) and coverslip.
-
Imaging: Visualize sections using a fluorescence or confocal microscope. The number of NeuN-positive cells can be quantified in specific regions of interest to assess neuroprotection.[22][23]
Visualizations
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Caption: General experimental workflow for assessing this compound in rats.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. corepeptides.com [corepeptides.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. docs.gopluslabs.io [docs.gopluslabs.io]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. livvnatural.com [livvnatural.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound — Recess Rx [recessrx.com]
- 14. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. research.peptidescienceinstitute.com [research.peptidescienceinstitute.com]
- 18. [this compound and Cortexin influence on behavior and neurochemical processes in 18-month aged rats within hypoxia and hypothermia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NeuN Immunohistochemistry Protocol [protocols.io]
- 20. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
troubleshooting Pinealon HPLC purification contaminants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinealon purification via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants observed during the HPLC purification of this compound?
A1: During the Reversed-Phase HPLC (RP-HPLC) purification of synthetic peptides like this compound, contaminants generally fall into two categories: impurities from the solid-phase peptide synthesis (SPPS) process and contaminants from the HPLC system itself.
-
SPPS-Related Impurities: These are molecules with properties very similar to this compound, making them challenging to separate.[1] Common examples include:
-
Truncated or Deletion Sequences: Peptides missing one or more amino acids.[1][2]
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups from the synthesis on their amino acid side chains.[2]
-
Modified Peptides: Side reactions during synthesis can lead to chemical modifications of the peptide.[2]
-
Reagent Adducts: Residual reagents from the cleavage step can sometimes attach to the peptide.[2]
-
-
HPLC System-Related Contaminants ("Ghost Peaks"): These are extraneous peaks in the chromatogram that do not originate from the injected sample.[3][4] Common sources include:
-
Mobile Phase Contamination: Impurities in solvents (even HPLC-grade), buffers, or ion-pairing agents.[3][4][5] Using fresh, high-purity solvents is crucial.[5]
-
System Contamination: Carryover from previous injections, leaching from pump seals, or contamination of the autosampler.[3][6]
-
Sample Preparation: Contaminants introduced from glassware, vials, or caps.[3][5]
-
Q2: What is a typical expected yield and purity for this compound after synthesis and purification?
A2: The expected yield and purity of this compound can vary based on the efficiency of the solid-phase peptide synthesis and the subsequent purification. Below is a table summarizing typical outcomes.
| Parameter | Expected Value | Analysis Method |
| Crude Peptide Purity | 50-70% | Analytical RP-HPLC |
| Purified Peptide Purity | >98% | Analytical RP-HPLC |
| Final Yield | 10-30% | Gravimetric |
Table 1: Expected Yield and Purity for this compound Synthesis and Purification.[7]
Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for this compound purification?
A3: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in RP-HPLC for peptide purification.[][9] It serves two primary functions:
-
It adjusts the pH of the mobile phase.[]
-
It forms an ion pair with the positively charged residues of the peptide (like Arginine in this compound), which increases the peptide's hydrophobicity and retention on the C18 column, leading to better separation and improved peak shape.[][10]
Troubleshooting Guides
Issue 1: Unexpected Peaks ("Ghost Peaks") in the Chromatogram
Symptom: Appearance of peaks in blank runs or at unexpected retention times in the sample run.[3]
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity, HPLC-grade solvents and additives.[5] Filter all aqueous buffers before use. Ensure proper degassing of the mobile phase.[4] |
| System Carryover | Implement a robust needle wash protocol for the autosampler.[11] Run blank injections with a strong solvent (like 100% acetonitrile) to flush the system.[6] |
| Contaminated Vials/Caps | Use pre-cleaned or silanized vials.[5] Rinse vials with the mobile phase before adding the sample.[5] |
| Column Contamination | Use a guard column to protect the analytical column from strongly retained impurities.[5][11] Periodically flush the column with a strong solvent.[5] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks, which can compromise resolution and accurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Peak Tailing | |
| Secondary Interactions with Column | Ensure sufficient ion-pairing agent (e.g., 0.1% TFA) is present in the mobile phase.[12] Using a high-purity silica (B1680970) column can also minimize these interactions.[12] |
| Column Overload | Reduce the amount of sample injected onto the column.[13] |
| Peak Fronting | |
| Poor Column Performance | Check for column voids or degradation. If the problem persists after flushing, the column may need to be replaced.[13][14] |
| Inadequate Mobile Phase Flow | Optimize the flow rate for your column dimensions and particle size.[13] |
| Sample Solvent Incompatibility | Whenever possible, dissolve the crude this compound sample in the initial mobile phase.[15] |
Issue 3: Low Yield of Purified this compound
Symptom: The final amount of purified peptide is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Synthesis | Review the SPPS protocol for inefficiencies in coupling or deprotection steps. Ensure high-quality reagents are used. |
| Poor Solubility of Crude Peptide | Test different solvents to fully dissolve the crude peptide before injection. For basic peptides, a small amount of acidic solution may help.[] |
| Inefficient HPLC Fraction Collection | Monitor the chromatogram closely and collect fractions corresponding to the main peak. Analyze fractions by analytical HPLC to ensure purity before pooling.[9] |
| Peptide Degradation | Purified peptides in solution can degrade. Lyophilize the pure fractions as soon as possible after pooling.[9] |
Experimental Protocols
Analytical RP-HPLC Method for this compound Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-35% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214-220 nm
-
Sample Preparation: Dissolve a small amount of crude or purified this compound in Mobile Phase A.
Preparative RP-HPLC for this compound Purification
-
Method Development: Optimize the separation on an analytical column with the same packing material as the preparative column.[9]
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase. Filter the sample to remove any particulates.
-
Purification:
-
Column: C18 preparative column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A shallow gradient (e.g., 1% per minute increase in B) around the elution point determined from the analytical run.[9]
-
Flow Rate: Adjust based on column dimensions (e.g., 15-20 mL/min).
-
Detection: UV at 220 nm.
-
-
Fraction Collection: Collect fractions across the main elution peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (>98%) and lyophilize to obtain the final peptide powder.[9]
Visualizations
Caption: Workflow for the purification of this compound from crude product to final pure peptide.
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Caption: Putative signaling pathways influenced by this compound.[7]
References
- 1. gilson.com [gilson.com]
- 2. bachem.com [bachem.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. chromacademy.com [chromacademy.com]
- 7. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. hplc.eu [hplc.eu]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. lcms.cz [lcms.cz]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
preventing degradation of Pinealon in cell culture media
Welcome to the technical support center for Pinealon, the bio-active tripeptide (Glu-Asp-Arg) of interest for neuroprotection and cellular longevity research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing the expected response to this compound treatment. What could be the primary reason?
A1: The most likely reason for a diminished or absent cellular response is the degradation of this compound in the cell culture medium. Peptides, especially short ones like this compound, are susceptible to enzymatic degradation by proteases and peptidases. These enzymes may be secreted by the cultured cells or are often present in serum supplements like Fetal Bovine Serum (FBS).[1][2]
Q2: What are the main factors in my cell culture that can lead to this compound degradation?
A2: Several factors can influence the stability of this compound in your experiments:
-
Serum Content: Animal-derived sera are a major source of proteases that can rapidly degrade peptides.[1]
-
Cell Type and Density: Different cell lines secrete varying types and amounts of proteases. Higher cell densities can increase the concentration of these enzymes in the medium.[1]
-
pH of the Medium: Most proteases function optimally in the physiological pH range of 7.2-7.4, which is typical for cell culture media.[1]
-
Temperature: The standard cell culture incubation temperature of 37°C is ideal for most enzymatic activities, including peptide degradation.[1]
-
Repeated Freeze-Thaw Cycles: Storing this compound solutions improperly and subjecting them to multiple freeze-thaw cycles can lead to degradation.
Q3: How can I confirm if this compound is degrading in my cell culture medium?
A3: To determine the stability of this compound, you can perform a time-course analysis using techniques like High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS). This involves taking samples from your cell culture supernatant at different time points and quantifying the amount of intact this compound.
Q4: What are the recommended storage conditions for this compound?
A4: To maximize its shelf-life, this compound should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Peptide degradation due to proteases in serum. | 1. Switch to Serum-Free Media (SFM): This is the most effective way to eliminate serum-derived proteases.[3][4] Adapt your cells to SFM gradually.[3][4] 2. Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your culture medium to neutralize enzymatic activity.[5][6] |
| Loss of this compound activity over the duration of a long-term experiment. | Continuous secretion of proteases by cells. | 1. Replenish this compound: Change the medium and re-supplement with fresh this compound at regular intervals. 2. Use Modified Peptides: Consider synthesizing or obtaining modified versions of this compound with enhanced stability (e.g., with D-amino acid substitutions or terminal modifications).[7][8] |
| Precipitation of this compound in the medium. | Poor solubility at the working concentration or pH. | 1. Check Solubility Limits: Ensure the concentration of this compound is within its solubility range for your specific medium. 2. Adjust pH: While maintaining physiological conditions for your cells, ensure the pH of the final medium is compatible with this compound's solubility. |
| No observed effect of this compound even in short-term assays. | Rapid degradation by cell-secreted exopeptidases. | 1. N- and C-Terminal Modifications: Capping the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) can protect against exopeptidases.[9][10][11] 2. PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) can increase the peptide's half-life.[7][9] |
Strategies to Enhance this compound Stability
The following table summarizes various strategies to prevent the degradation of this compound in cell culture media.
| Strategy | Principle | Advantages | Considerations |
| Use of Serum-Free Media (SFM) | Eliminates the primary source of proteases.[3][12] | High efficacy in preventing degradation, more defined culture conditions.[12] | Cells may require a period of adaptation.[3][4] |
| Addition of Protease Inhibitor Cocktails | Inactivates a broad range of proteases.[5] | Easy to implement in existing protocols. | Potential for off-target effects on cellular proteases; may need to be replenished. |
| N- and C-Terminal Modifications | Blocks exopeptidases from cleaving the peptide at its ends.[9][10][11] | Can significantly increase half-life. | Requires chemical modification of the peptide. |
| D-Amino Acid Substitution | Peptides with D-amino acids are resistant to degradation by most proteases.[7][8] | Highly effective at preventing enzymatic cleavage. | May alter the biological activity of the peptide. |
| PEGylation | Increases the size and steric hindrance of the peptide, protecting it from proteases.[7][9] | Can significantly prolong the half-life. | May affect peptide-receptor interactions. |
Experimental Protocol: Assessing this compound Stability in Cell Culture
This protocol outlines a method to quantify the degradation of this compound in your specific cell culture conditions using HPLC.
1. Materials:
-
This compound (lyophilized)
-
Your specific cell line and complete culture medium (with and without serum)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a C18 column
2. Experimental Setup:
-
Control Group: Culture medium without cells.
-
Experimental Group: Your specific cells seeded at your typical experimental density.
-
For each group, set up parallel cultures with and without a protease inhibitor cocktail.
3. Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and filter-sterilize.
-
Add this compound to the culture medium of all groups to the final desired concentration.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots of the culture supernatant at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Immediately process the samples by precipitating proteins to stop enzymatic activity. A common method is to add two volumes of cold acetonitrile with 0.1% TFA.[13][14]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC Analysis:
-
Analyze the samples using a C18 reverse-phase HPLC column.
-
Use a gradient of water/0.1% TFA (Solvent A) and acetonitrile/0.1% TFA (Solvent B).
-
Monitor the elution of this compound by UV absorbance at an appropriate wavelength (e.g., 214 nm).
-
Quantify the peak area corresponding to intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the 0-hour time point to determine its half-life under different conditions.
Visual Guides
Experimental Workflow for this compound Stability Assay
Caption: Workflow for assessing this compound stability in cell culture.
Potential Degradation Pathways of this compound
Caption: Major pathways of this compound degradation in vitro.
Logical Flow for Troubleshooting this compound Experiments
Caption: Troubleshooting logic for this compound-related experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Serum-Free Media (SFM) | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. scbt.com [scbt.com]
- 6. biocompare.com [biocompare.com]
- 7. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating Variability in Pinealon Research: A Technical Support Guide
For Immediate Release
To support researchers, scientists, and drug development professionals in achieving consistent and reproducible results in their work with the synthetic peptide Pinealon (Glu-Asp-Arg), a new technical support center has been launched. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address the common sources of variability in this compound experiments.
This compound, a peptide bioregulator, is noted for its potential neuroprotective and geroprotective effects, primarily through its proposed direct interaction with cellular DNA to modulate gene expression.[1][2][3] However, like many peptides, experimental outcomes can be influenced by a variety of factors. This guide aims to equip researchers with the knowledge to identify, mitigate, and control these variables.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the neuroprotective effects of this compound between experiments. What are the most common causes?
A1: Inconsistent results in cell-based neuroprotection assays are a frequent challenge and can often be attributed to several factors:
-
Biological Factors:
-
Cell Line Integrity: It is crucial to use a consistent cell line and limit the number of passages to prevent phenotypic drift, where cellular responses can change over time.[1]
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can significantly impact the response to this compound and any neurotoxic agents used.[1]
-
Mycoplasma Contamination: Routine testing for mycoplasma is essential, as this common and often invisible contaminant can alter cellular physiology and experimental results.[1]
-
-
Technical & Procedural Factors:
-
This compound Handling: As a peptide, this compound requires careful handling. Improper reconstitution, storage, or repeated freeze-thaw cycles can degrade the peptide and reduce its bioactivity.[1][4]
-
Reagent Consistency: Variations in media, supplements, or serum between batches can introduce variability.[1]
-
Environmental Conditions: Maintaining consistent temperature, humidity, and CO₂ levels in incubators is critical for reproducible cell culture.[1]
-
Q2: What is the proposed mechanism of action for this compound, and how should this influence our assay design?
A2: this compound is a synthetic tripeptide (Glu-Asp-Arg) that functions as a peptide bioregulator.[1][3] Its mechanism is believed to be distinct from typical receptor-binding peptides. Understanding its proposed action is key to designing relevant and effective assays:
-
Direct DNA Interaction: Due to its small size, this compound is thought to cross cellular and nuclear membranes to interact directly with DNA, thereby modulating the expression of genes related to neuroprotection, cellular repair, and antioxidant defense.[1][2][5] Assays to consider could include gene expression analysis (e.g., qPCR) of relevant target genes.
Q3: What are the primary factors that can cause this compound to aggregate in our in vitro experiments?
A3: Peptide aggregation is a common issue that can lead to loss of biological activity and inaccurate results.[6] For this compound, key factors influencing aggregation include:
-
Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.[6]
-
pH: Peptides are most prone to aggregation at their isoelectric point (pI), where their net charge is zero. The calculated pI of this compound is approximately 3.8. It is advisable to use buffers with a pH significantly different from this, such as physiological pH (7.0-7.4).[6]
-
Temperature: Elevated temperatures can accelerate the rate of aggregation.[6]
-
Solvent: The choice of solvent for reconstitution is critical for maintaining peptide stability.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions is a major contributor to peptide aggregation and degradation.[6][7]
Q4: What are the best practices for storing and handling this compound to ensure its stability and activity?
A4: Proper storage and handling are paramount for maintaining the integrity of this compound:
-
Lyophilized Powder: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C.[4] For short periods, such as during shipping, it is stable at room temperature.[4]
-
Reconstituted Solution: Once reconstituted, the solution should be stored at 2°C to 8°C for short-term use (up to 30 days).[4] For longer-term storage, it is essential to create single-use aliquots and freeze them at -20°C or colder to avoid repeated freeze-thaw cycles.[4]
-
Protection from Light and Air: Peptides can be sensitive to light and oxidation. Store this compound in the dark or in light-protective vials, and ensure vials are tightly sealed.[4]
Troubleshooting Guides
Issue 1: Low or No Bioactivity in Cellular Assays
| Potential Cause | Verification | Suggested Solution |
| Peptide Degradation | Review storage and handling procedures. Compare with a fresh vial of this compound. | Store lyophilized peptide at -20°C or -80°C. Aliquot reconstituted solutions into single-use vials and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[4][7] |
| Incorrect Concentration | Double-check all calculations for reconstitution and dilutions. | Prepare a fresh stock solution with careful and accurate measurements. Perform a dose-response curve to determine the optimal concentration range. |
| Peptide Aggregation | Visually inspect the reconstituted solution for any precipitates or cloudiness. | Ensure the pH of the buffer is not close to this compound's pI of ~3.8. Use a physiological buffer (pH 7.0-7.4). Gentle vortexing or sonication can aid dissolution.[6] |
| Cell Health Issues | Check cell morphology under a microscope. Test for mycoplasma contamination. Monitor cell passage number. | Use cells within a consistent and low passage number range. Regularly test for mycoplasma. Ensure optimal cell culture conditions.[1] |
Issue 2: Inconsistent Results in Animal Behavioral Studies
| Potential Cause | Verification | Suggested Solution |
| Improper Peptide Handling | Review reconstitution and storage protocols. | Follow strict handling protocols: store lyophilized this compound at -20°C, aliquot reconstituted solutions, and avoid shaking the vial (gently swirl to dissolve).[7] |
| Inconsistent Administration | Review injection technique, volume, and timing. | Standardize the injection site (e.g., subcutaneous in the scruff of the neck), volume, and speed. Ensure all personnel are trained on the same technique.[7] |
| Environmental Factors | Assess the consistency of the experimental environment (lighting, noise, handling). | Acclimate animals to the testing room for at least 30-60 minutes before experiments. Maintain consistent environmental conditions across all trials.[7] |
| Timing of Administration | Review the timing of injections relative to behavioral testing. | Adhere to a strict timeline for administration, ensuring a precise interval before testing in acute studies and consistent timing in chronic studies.[7] |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies on this compound, which can serve as a reference for experimental design.
Table 1: Reported Effects of this compound on Oxidative Stress Markers
| Model | Parameter Measured | Result | Source |
| Cerebellar Granule Cells | Reactive Oxygen Species (ROS) Accumulation | Dose-dependent restriction of ROS | [8] |
| Pheochromocytoma (PC12) Cells | Reactive Oxygen Species (ROS) Accumulation | Dose-dependent restriction of ROS | [8] |
| Prenatal Hyperhomocysteinemia (Rat) | Reactive Oxygen Species (ROS) Accumulation in Cerebellum Neurons | Decreased stationary ROS level | [9] |
| Hypoxic Rats | Lipid Peroxidation in Brain | Reduced by 50% | [10] |
Table 2: Reported Neuroprotective and Cognitive Effects of this compound
| Model | Parameter Measured | Result | Source |
| Prenatal Hyperhomocysteinemia (Rat) | Cognitive Function (Morris Water Maze) | Significant improvement in spatial orientation and learning ability | [9] |
| Ischemic Stroke (Rat) | Caspase-3 Levels | Reduction in expression | [1][3] |
| Oxidative Stress (in vitro) | Cell Viability | Increased resistance to oxidative stress | [1] |
| Alzheimer's Disease Model (in vitro) | Synaptic Damage (Mushroom Spines) | Completely reversed damage to mushroom spines in hippocampal cultures | [10] |
| Huntington's Disease Mouse Model | Dendritic Spine Morphology | Restoration of dendritic spine morphology in striatum neurons | [11] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol outlines a general workflow for assessing the neuroprotective effects of this compound against an oxidative stressor like hydrogen peroxide (H₂O₂) in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Seeding:
-
Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS).
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C, 5% CO₂.[1]
-
-
This compound Pre-treatment:
-
Prepare fresh dilutions of this compound in serum-free medium from a sterile stock solution.
-
Remove the culture medium from the wells and replace it with medium containing various concentrations of this compound (e.g., 10 nM - 1 µM). Include a vehicle-only control.
-
Incubate for a pre-determined time (e.g., 24 hours).[1]
-
-
Induction of Neuronal Damage:
-
Prepare a fresh solution of H₂O₂ in serum-free medium.
-
Remove the this compound-containing medium and add the H₂O₂ solution to the wells (except for the untreated control group).
-
Incubate for the required duration (e.g., 4-6 hours).[1]
-
-
Assessment of Cell Viability:
-
Remove the H₂O₂-containing medium.
-
Perform a cell viability assay, such as the MTT or LDH assay, according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.[1]
-
-
Data Analysis:
-
Normalize the results to the untreated control group (100% viability).
-
Calculate the percentage of neuroprotection afforded by this compound at each concentration relative to the H₂O₂-only treated group.[1]
-
Protocol 2: Reconstitution and Storage of this compound
-
Reconstitution:
-
Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.
-
Add the recommended volume of sterile, nuclease-free water or a suitable buffer (e.g., PBS) to the vial to achieve the desired stock concentration.
-
Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking.[7]
-
-
Aliquoting and Storage:
-
Once fully dissolved, divide the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
For short-term storage (up to 30 days), store the aliquots at 2-8°C.[4]
-
For long-term storage, store the aliquots at -20°C or -80°C.[4]
-
Label all aliquots clearly with the peptide name, concentration, and date.
-
Visualizing Pathways and Workflows
To further aid in experimental design and troubleshooting, the following diagrams illustrate key concepts related to this compound research.
Caption: Proposed mechanism of this compound action via direct DNA interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. benchchem.com [benchchem.com]
- 5. corepeptides.com [corepeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.peptidescienceinstitute.com [research.peptidescienceinstitute.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Pinealon Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of the synthetic tripeptide Pinealon (Glu-Asp-Arg) in mice. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic tripeptide (Glu-Asp-Arg) investigated for its neuroprotective, antioxidant, and anti-aging properties.[1] Unlike many peptides that bind to cell surface receptors, this compound's small size is believed to allow it to cross cellular and nuclear membranes to directly interact with DNA, modulating gene expression.[2] This interaction influences several key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell survival and proliferation.[1][3]
Q2: What are the primary applications of this compound in preclinical research involving mice?
A2: In murine models, this compound is primarily studied for its potential in:
-
Neuroprotection: Protecting neurons from oxidative stress and apoptosis.[4]
-
Cognitive Enhancement: Improving learning and memory, particularly in models of neurodegenerative diseases like Alzheimer's.[5][6]
-
Anti-Aging: Mitigating age-related cellular damage and promoting cellular longevity.[7]
-
Spinal Cord Injury: Enhancing motor coordination and neuronal regeneration in rodent models.[5]
Q3: How should lyophilized this compound be stored for maximum stability?
A3: For optimal long-term stability, lyophilized this compound powder should be stored in a freezer at -20°C or -80°C, protected from light and moisture.[8] Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation, which can compromise the peptide's integrity.[8]
Q4: What is the recommended method for reconstituting this compound?
A4: Reconstitute lyophilized this compound using sterile, high-purity solvents such as bacteriostatic water or sterile 0.9% saline.[2][9] To minimize foaming and potential degradation, slowly inject the solvent down the side of the vial and gently swirl until the powder is completely dissolved.[2] Avoid vigorous shaking.[9]
Q5: What are the storage recommendations for reconstituted this compound?
A5: Reconstituted this compound is less stable than its lyophilized form. For short-term storage (up to one week), keep the solution refrigerated at 2-8°C.[8] For longer-term storage, it is highly recommended to create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]
Q6: Are there any known side effects of this compound administration in mice?
A6: Current research in animal models suggests that this compound has a favorable safety profile with no major adverse events reported.[3] However, as with any experimental compound, it is essential to monitor animals closely for any signs of distress or adverse reactions during and after administration.
Troubleshooting Guides
This section addresses common issues encountered during this compound administration experiments in mice.
Problem 1: Peptide Precipitation or Aggregation in Solution
| Possible Cause | Troubleshooting Step |
| High Peptide Concentration | Reconstitute this compound at a lower concentration. It is often more effective to prepare a more dilute stock solution and administer a larger volume.[8] |
| Inappropriate pH | The calculated isoelectric point (pI) of this compound is approximately 3.8.[10] At this pH, the peptide is least soluble. Ensure your buffer pH is significantly different from the pI (e.g., pH 7.0-7.4) to maximize solubility.[10] |
| Improper Reconstitution Technique | Avoid vigorous shaking or vortexing during reconstitution, as this can induce aggregation. Gently swirl the vial to dissolve the peptide.[8][9] |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of the reconstituted this compound to avoid the damaging effects of repeated freezing and thawing.[8] |
| Interaction with Media Components | If using this compound in cell culture, some media components, particularly in serum-containing media, can cause precipitation. Try dissolving the peptide in a serum-free medium first.[11] |
Problem 2: Inconsistent or No Observable Effect in Mice
| Possible Cause | Troubleshooting Step |
| Ineffective Dose | Conduct a dose-response study to determine the optimal dosage for your specific mouse model and experimental endpoint. A common starting point for converting a known rat dose to a mouse dose is to double the mg/kg dosage.[12] |
| Peptide Degradation | Ensure proper storage of both lyophilized and reconstituted this compound.[8][9] Prepare fresh solutions for each experiment or use a new, properly stored aliquot. |
| Inconsistent Administration Technique | Standardize the subcutaneous injection procedure. Use a consistent injection site (e.g., the scruff of the neck) and ensure all personnel are trained in the same technique for injection volume and speed.[2][9] |
| Environmental Stressors | Acclimate mice to the testing room for at least 30-60 minutes before experiments. Maintain consistent lighting and noise levels to minimize stress-induced variability in behavioral outcomes.[9] |
| Timing of Administration | For acute studies, administer this compound at a precise interval before testing. For chronic studies, administer the peptide at the same time each day to ensure consistent pharmacokinetic profiles.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Dosage and Administration in Rodents
| Species | Dosage Range | Administration Route | Frequency & Duration | Reference |
| Rat | 10 µg/kg body weight | Subcutaneous (SC) | Once daily for 5 days | [9] |
| Rat | 75 mcg/kg | Not specified | 10 days | [5] |
| Mouse | 150 mcg/kg (converted from rat) | Not specified | Not specified | [5] |
| Mouse (5xFAD model) | Not specified | Not specified | 1-month treatment | [5] |
Table 2: In Vitro Effective Concentrations
| Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Cerebellar Granule Cells | 10 nM - 100 nM | Prevention of ROS accumulation | [11][13] |
| Cerebellar Granule Cells | 10 nM | Suppression of ERK 1/2 activation | [1][13] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Vial of lyophilized this compound
-
Bacteriostatic water for injection or sterile 0.9% saline
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the sterile solvent to reach room temperature before opening to prevent condensation.
-
Disinfection: Clean the rubber stoppers of both vials with an alcohol swab and allow them to air dry.
-
Reconstitution: Using a sterile syringe, draw the desired volume of solvent. A common practice is to add 1 mL of bacteriostatic water to a 10 mg vial to achieve a concentration of 10 mg/mL.[2]
-
Dissolution: Slowly inject the solvent down the side of the this compound vial to avoid foaming. Gently swirl the vial until the powder is completely dissolved. Do not shake. [2]
-
Storage: For immediate use, store the reconstituted solution at 2-8°C. For long-term storage, create single-use aliquots and freeze at -20°C or -80°C.[8]
Protocol 2: Subcutaneous Administration of this compound in Mice
Materials:
-
Reconstituted this compound solution
-
Sterile insulin (B600854) syringes with appropriate gauge needles (e.g., 27-30G)
-
Experimental mice
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh each mouse to accurately calculate the required dose. Based on dose conversion principles, a starting point for a mouse dose can be double the effective rat dose (mg/kg).[12]
-
Animal Restraint: Gently restrain the mouse. Pinch the loose skin at the scruff of the neck to create a "tent."[2]
-
Injection Site Preparation: Wipe the injection site with 70% ethanol and allow it to dry. The recommended site for subcutaneous injection is the loose skin over the back, between the shoulder blades.[2]
-
Injection: Insert the needle at a 45-degree angle into the base of the skin tent. To ensure you have not entered a blood vessel, gently pull back on the plunger (aspirate). If no blood appears, slowly inject the calculated volume of the this compound solution.[2]
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bc9.co [bc9.co]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. research.peptidescienceinstitute.com [research.peptidescienceinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. innerbody.com [innerbody.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Navigating the Challenges of Pinealon Research: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the cognitive effects of the synthetic peptide Pinealon (Glu-Asp-Arg), navigating the complexities of experimental design and data interpretation can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical and clinical research, ensuring more robust and reliable assessment of this compound's cognitive effects.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound's cognitive effects?
A1: this compound's mechanism of action is believed to be multifactorial, primarily involving direct interaction with DNA to modulate gene expression.[1][2] Unlike many peptides that bind to cell surface receptors, this compound's small size is thought to allow it to cross cellular and nuclear membranes.[3][4] This interaction can lead to a cascade of downstream effects, including the regulation of apoptosis, reduction of oxidative stress, and modulation of key signaling pathways involved in neuroprotection and cognitive function.[1][2]
Q2: What are the key signaling pathways modulated by this compound?
A2: Research suggests this compound influences several critical signaling pathways:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. This compound may activate this pathway, contributing to its neuroprotective effects.[5][6]
-
CREB Pathway: cAMP response element-binding protein (CREB) is a transcription factor vital for long-term memory formation and synaptic plasticity.[7][8] this compound's influence on upstream modulators may impact CREB phosphorylation and subsequent gene transcription.
-
BDNF Signaling: Brain-Derived Neurotrophic Factor (BDNF) is essential for neuronal survival, growth, and synaptic plasticity.[9][10] Some peptides with similar neuroprotective profiles have been shown to increase BDNF levels, and this compound may act through related mechanisms.[1]
Q3: What preclinical evidence supports the cognitive-enhancing effects of this compound?
A3: Preclinical studies, primarily in rodent models, have demonstrated this compound's potential to improve cognitive function. For instance, in rats with prenatal hyperhomocysteinemia, a condition associated with cognitive deficits, this compound administration resulted in improved spatial orientation and learning in the Morris water maze test.[11] Studies have also shown that this compound can reduce neuronal damage and oxidative stress in the brain.[12][13]
Q4: Is there clinical evidence for this compound's efficacy in humans?
A4: While extensive, large-scale human clinical trials are limited, some studies and clinical use have suggested benefits.[13] For example, one study reported that this compound administration in older adults led to improvements in memory, attention, and other cognitive functions.[6] Another study involving healthy adults showed a 28% improvement in attention and memory tests after a 12-week treatment period.[14] However, more rigorous and larger-scale clinical trials are necessary to definitively establish its efficacy and safety in humans.[13]
Troubleshooting Guide
Issue 1: High variability in behavioral assay results.
-
Question: We are observing significant inter-animal variability in our Morris water maze (or other behavioral) data with this compound treatment. What could be the cause, and how can we mitigate it?
-
Answer:
-
Stress-Related Confounding Factors: this compound has been noted to modulate the body's stress response.[15] High levels of stress in the experimental environment can mask the cognitive-enhancing effects of the peptide. Ensure consistent and minimal handling, habituation to the testing room, and stable housing conditions.
-
Circadian Rhythm Disruption: this compound is derived from the pineal gland and may influence circadian rhythms.[3][14] Inconsistent testing times can introduce variability. All behavioral testing should be conducted at the same time each day.
-
Dose-Response Relationship: The effects of this compound may not be linear with dose. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for the specific cognitive domain being assessed.
-
Animal Model Suitability: The choice of animal model is critical. Consider the specific cognitive domain you are investigating and select a model where that domain is well-characterized and sensitive to pharmacological intervention.
-
Issue 2: Lack of significant effect on primary cognitive endpoints in a clinical study.
-
Question: Our initial clinical trial with this compound did not show a significant improvement in the primary cognitive endpoints. What are the potential reasons for this outcome?
-
Answer:
-
Inappropriate Assessment Tools: Cognitive assessment in clinical trials for nootropics is challenging due to the lack of standardized, sensitive measures.[16] Standard screening tools like the Mini-Mental State Examination (MMSE) may not be sensitive enough to detect subtle cognitive changes in healthy or mildly impaired individuals.[15] Consider using more sensitive, computer-based cognitive assessment batteries like the CANTAB or NIH Toolbox.[17][18]
-
Patient Population Heterogeneity: The baseline cognitive function and underlying pathology of the study population can significantly impact the results. Stratifying patients based on baseline cognitive scores or biomarkers may reveal effects in specific subgroups.
-
Placebo Effect: The placebo effect can be substantial in cognitive enhancement studies. Ensure robust blinding and consider including a placebo run-in period to stabilize baseline measurements.
-
Treatment Duration: The neuroplastic changes induced by this compound may take time to manifest. A short treatment duration may be insufficient to observe significant cognitive improvements. Review preclinical data to inform an adequate treatment timeline.[5]
-
Issue 3: Difficulty in translating preclinical findings to clinical study design.
-
Question: We have promising preclinical data for this compound, but we are unsure how to design our first-in-human clinical trial. What are the key considerations?
-
Answer:
-
Dosage Conversion: Allometric scaling from animal doses to human equivalent doses should be performed carefully, considering the peptide nature of this compound.
-
Endpoint Selection: Preclinical behavioral assays do not always have direct clinical correlates. Identify the specific cognitive domains most robustly affected in your animal models (e.g., spatial memory, executive function) and select clinical assessment tools that specifically measure those domains.
-
Safety and Tolerability: While this compound is reported to have a good safety profile, a Phase I trial focusing on safety, tolerability, and pharmacokinetics in healthy volunteers is a critical first step.[14]
-
Regulatory Guidance: Engage with regulatory agencies early in the development process to discuss the clinical trial design, proposed endpoints, and the overall development plan for a cognitive-enhancing agent.
-
Quantitative Data Summary
| Parameter | Experimental Model | Key Findings | Source |
| Cognitive Function | 18-month aged rats under hypoxia and hypothermia | Cortexin showed a more pronounced effect on free radical processes and caspase-3 activity. | [1][19] |
| Cognitive Function | Offspring of female Wistar rats with induced hyperhomocysteinemia | This compound improved spatial orientation and learning in the Morris water maze test. | [1][11] |
| Dendritic Spine Morphology | Huntington's disease mouse model | This compound restored the morphology of dendritic spines in striatum neurons. | [1] |
| Physical Endurance | Rats | Treadmill run time increased by 254%. | [1] |
| Attention and Memory | 60 healthy adults (45-65 years) | 28% improvement in attention and memory tests. | [14] |
| Anxiety Scores | 60 healthy adults (45-65 years) | 35% reduction in anxiety scores. | [14] |
Experimental Protocols
Protocol 1: Assessment of Spatial Learning and Memory in Rodents using the Morris Water Maze
-
Objective: To evaluate the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment.
-
Methodology:
-
Apparatus: A circular pool (1.5-2m diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Animal Model: Aged rats or a transgenic mouse model of neurodegeneration.
-
Treatment: Administer this compound or vehicle control intraperitoneally or orally for a predetermined duration before and during behavioral testing.
-
Acquisition Phase (4-5 days):
-
Four trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, the animal is placed in the water at one of four starting positions.
-
The animal is allowed to swim for 60-90 seconds to find the hidden platform. If it fails, it is guided to the platform.
-
The animal remains on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
-
Data Analysis: Compare escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between the this compound-treated and control groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures, t-test).
Visualizations
Caption: Proposed mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.gopluslabs.io [docs.gopluslabs.io]
- 3. corepeptides.com [corepeptides.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. innerbody.com [innerbody.com]
- 6. EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of CREB phosphorylation and its role for induction of melatonin synthesis in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Chronic stress induces upregulation of brain-derived neurotrophic factor (BDNF) mRNA and integrin alpha5 expression in the rat pineal gland [pubmed.ncbi.nlm.nih.gov]
- 10. peptidesciences.com [peptidesciences.com]
- 11. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. particlepeptides.com [particlepeptides.com]
- 13. bc9.co [bc9.co]
- 14. This compound Peptide | Brain & Memory Support [paragonsportsmedicine.com]
- 15. genemedics.com [genemedics.com]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Digital cognitive assessments - Cambridge Cognition [cambridgecognition.com]
- 18. nihtoolbox.org [nihtoolbox.org]
- 19. [this compound and Cortexin influence on behavior and neurochemical processes in 18-month aged rats within hypoxia and hypothermia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Pinealon in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of Pinealon in cellular models.
Introduction to this compound and Potential Off-Target Effects
This compound (Glu-Asp-Arg) is a synthetic tripeptide bioregulator recognized for its neuroprotective and anti-aging properties.[1][2] Unlike many peptides that bind to cell surface receptors, this compound's small size is believed to allow it to cross cellular and nuclear membranes and interact directly with DNA, thereby modulating gene expression.[3][4] Its primary on-target effects include reducing oxidative stress, inhibiting apoptosis, and modulating signaling pathways like the MAPK/ERK pathway.[5][6]
While this compound is generally reported to enhance cell viability, its direct genomic interaction and antioxidant properties raise the possibility of off-target effects.[7][8] These may include unintended alterations in gene expression, interference with redox-sensitive signaling pathways, or unexpected cytotoxicity at higher concentrations.[7][9] This guide provides strategies to identify, manage, and mitigate such potential off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed on-target mechanism of action for this compound?
A1: this compound is thought to exert its effects by directly interacting with nuclear DNA to modulate gene expression.[1][3] This leads to several beneficial outcomes, including the reduction of reactive oxygen species (ROS), inhibition of apoptosis (programmed cell death) by modulating proteins like caspase-3, and influencing cell survival pathways such as the MAPK/ERK pathway.[5][6]
Q2: What are the potential off-target effects of this compound in cellular models?
A2: While specific off-target effects of this compound are not extensively documented, potential issues could arise from its mechanism of action. These may include:
-
Unintended Gene Regulation: Direct interaction with DNA could lead to the modulation of genes other than those intended, potentially altering cellular functions in unexpected ways.[4]
-
Interference with Redox-Sensitive Pathways: As an antioxidant, this compound could interfere with normal physiological processes that rely on reactive oxygen species as signaling molecules.[10][11]
-
Concentration-Dependent Cytotoxicity: At concentrations higher than the optimal range, this compound might induce cytotoxicity or other adverse cellular responses.[9][12]
-
Assay Interference: The antioxidant properties of this compound may directly interfere with certain cell viability assays, such as those using tetrazolium salts (e.g., MTT, WST-1), leading to inaccurate results.[11]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: Based on in vitro studies, the effective concentration for this compound's neuroprotective effects typically ranges from 10 nM to 100 nM.[5] However, the optimal concentration is cell-type dependent and should be determined empirically through dose-response experiments.[5][12]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For optimal results, reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer like PBS. It is recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C.[5][12]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Reduced Cell Viability
Problem: Significant cell death is observed after this compound treatment, even at concentrations reported to be safe.
| Possible Cause | Troubleshooting Recommendation |
| Peptide Stock and Dilution Errors | Verify the initial concentration of your this compound stock solution. Perform a new serial dilution and confirm calculations.[12] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, if used) in the cell culture medium is below the toxic threshold for your specific cell line. Run a vehicle control (medium with solvent only).[12] |
| Contamination | Test your peptide stock and cell culture for bacterial, fungal, or mycoplasma contamination. Endotoxin contamination can also induce cell death.[12] |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted this compound. Degradation products may have cytotoxic effects.[12] |
| High Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal dose for your cell type.[5] |
Guide 2: Inconsistent or Non-Reproducible Results in Cell Viability Assays
Problem: Results from cell viability assays (e.g., MTT, WST-1) are highly variable or not reproducible.
| Possible Cause | Troubleshooting Recommendation |
| Interference from this compound's Antioxidant Properties | This compound's antioxidant nature may directly reduce the tetrazolium salt, leading to an overestimation of cell viability. Include a "this compound only" control (wells with media, this compound, and the assay reagent, but no cells) to measure background absorbance.[11] |
| Residual Trifluoroacetic Acid (TFA) | TFA from peptide synthesis can be cytotoxic. Ensure your this compound is of high purity. If TFA contamination is suspected, consider using a different batch.[11] |
| Suboptimal Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[11] |
| Assay Choice | Corroborate your findings using an alternative viability assay with a different mechanism, such as a Trypan Blue exclusion assay (measures membrane integrity) or a CyQUANT assay (measures nucleic acid content).[11] |
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies on this compound's effects.
| Parameter | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| ROS Accumulation | Cerebellar Granule Cells | 10, 50, 100 nM | Dose-dependent restriction of ROS accumulation. | [5][7] |
| ROS Accumulation | PC12 Cells | Various | Restriction of ROS accumulation induced by H₂O₂. | [7][13] |
| Necrotic Cell Death | Cerebellar Granule Cells | Not specified | Decrease in necrotic cell death. | [7] |
| ERK 1/2 Activation | Rat Cerebellar Granule Cells | 10 nM | Suppression of ERK 1/2 activation. | [5] |
| Cell Cycle Modulation | Various | Higher concentrations | Continues at higher concentrations where ROS restriction is saturated. | [7][9] |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal Concentration and Potential Cytotoxicity
Objective: To identify the optimal, non-toxic concentration range of this compound for a specific cell line.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of this compound dilutions in complete culture medium, ranging from a low concentration (e.g., 1 nM) to a high concentration (e.g., 10 µM). Include a vehicle-only control.
-
Incubation: Replace the medium in the wells with the this compound dilutions and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After incubation, assess cell viability using a suitable assay (e.g., WST-1 or Trypan Blue exclusion).
-
Data Analysis: Plot cell viability against this compound concentration to determine the EC50 (effective concentration) and any potential cytotoxic concentrations.
Protocol 2: Assessing Off-Target Gene Expression using RT-qPCR
Objective: To determine if this compound alters the expression of genes unrelated to its known neuroprotective functions.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the optimal concentration of this compound and a higher, potentially off-target concentration for 24 hours. Include a vehicle control.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
RT-qPCR: Perform real-time quantitative PCR using primers for a panel of housekeeping genes and genes of interest that are not known to be direct targets of this compound (e.g., markers of other signaling pathways, metabolic enzymes).
-
Data Analysis: Normalize the expression of the genes of interest to the housekeeping genes and compare the relative expression levels between treated and control groups.
Visualizations
Caption: Proposed mechanism of this compound, including on-target and potential off-target effects.
Caption: Troubleshooting workflow for managing off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. bc9.co [bc9.co]
- 7. This compound increases cell viability by suppression of free radical levels and activating proliferative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound Increases Cell Viability by Suppression of Free Radical Levels and Activating Proliferative Processes | Semantic Scholar [semanticscholar.org]
- 9. corepeptides.com [corepeptides.com]
- 10. docs.gopluslabs.io [docs.gopluslabs.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Pinealon Gene Expression Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in Pinealon gene expression studies. All experimental protocols are detailed, and quantitative data is summarized for ease of comparison.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Inconsistent or Non-Reproducible Gene Expression Results After this compound Treatment
-
Question: We are observing high variability in the fold change of our target genes (e.g., SOD2, GPX1, Caspase-3) across replicate experiments after treating neuronal cells with this compound. What could be the cause?
-
Answer: High variability in gene expression data can stem from several factors throughout the experimental workflow. Here are the most common culprits and how to address them:
-
Cell Culture Inconsistency:
-
Solution: Ensure uniformity in your cell culture practices. Use cells within a consistent and low passage number range, as long-term culture can alter gene expression profiles.[1] Seed cells at the same density for each experiment to avoid variations due to cell confluence.
-
-
This compound Preparation and Dosing:
-
Solution: Prepare a fresh stock solution of this compound for each experiment. Ensure the peptide is fully dissolved and the final concentration in the cell culture medium is accurate. Inconsistent dosing can lead to significant variations in cellular response.
-
-
Pipetting and Reagent Handling:
-
Solution: Use calibrated pipettes and proper pipetting techniques to minimize errors, especially when working with small volumes. Prepare a master mix for qPCR reactions to reduce well-to-well variability.[2]
-
-
RNA Quality and Integrity:
-
Solution: The quality of your starting RNA is critical. Always assess RNA integrity using methods like gel electrophoresis or a bioanalyzer to ensure it is not degraded.[2] Use RNase inhibitors during RNA extraction and reverse transcription to protect your samples.
-
-
Issue 2: No Significant Change in Target Gene Expression After this compound Treatment
-
Question: We are not observing the expected changes in the expression of genes known to be modulated by this compound. Why might this be happening?
-
Answer: A lack of response to this compound treatment can be due to several experimental factors:
-
Suboptimal this compound Concentration or Incubation Time:
-
Solution: The effects of this compound can be dose- and time-dependent.[3] Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and target genes.
-
-
Incorrect Primer/Probe Design for RT-qPCR:
-
Solution: Poorly designed primers are a common cause of qPCR failure. Verify that your primers span an exon-exon junction to prevent amplification of contaminating genomic DNA. Use tools like Primer-BLAST to check for specificity and perform a melt curve analysis to confirm a single PCR product.[2]
-
-
Cell Line Specificity:
-
Peptide Quality:
-
Solution: The purity and stability of the this compound peptide are crucial. Use a high-quality, reputable source for your peptide and follow the recommended storage and handling instructions.
-
-
Issue 3: Inconsistent Protein Expression Results in Western Blot Analysis
-
Question: Our Western blot results for proteins downstream of this compound signaling (e.g., p-ERK, Caspase-3) are not consistent between experiments. What should we check?
-
Answer: Western blot variability can be introduced at multiple stages of the protocol:
-
Protein Loading:
-
Solution: Ensure equal protein loading across all lanes. Quantify the total protein concentration of your lysates using an assay like the BCA assay and load the same amount for each sample.[4] Always normalize your target protein signal to a loading control like β-actin or GAPDH.
-
-
Antibody Performance:
-
Solution: The quality of your primary and secondary antibodies is paramount. Use antibodies that have been validated for your specific application. Optimize antibody concentrations to achieve a good signal-to-noise ratio.
-
-
Transfer Efficiency:
-
Solution: Verify efficient protein transfer from the gel to the membrane. Smaller proteins may pass through the membrane, while larger proteins may transfer inefficiently. Optimize transfer time and voltage based on the molecular weight of your target protein.
-
-
Blocking and Washing Steps:
-
Solution: Inadequate blocking can lead to high background, while excessive washing can reduce the signal. Use an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and ensure consistent washing steps.[4]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and execution of this compound gene expression studies.
-
Question 1: What is the proposed mechanism of action for this compound in regulating gene expression?
-
Answer: Unlike many peptides that bind to cell surface receptors, this compound is a short tripeptide (Glu-Asp-Arg) hypothesized to be small enough to cross the cell and nuclear membranes.[5][6] It is believed to directly interact with DNA and chromatin, thereby modulating the expression of genes involved in neuroprotection, antioxidant defense, and apoptosis.[3][4][5]
-
-
Question 2: Which signaling pathways are known to be modulated by this compound?
-
Answer: this compound has been shown to influence several key intracellular signaling pathways, including:
-
MAPK/ERK Pathway: This pathway is crucial for cell survival, proliferation, and differentiation. This compound has been observed to delay the activation of ERK1/2 in response to stressors.[3][4]
-
Apoptosis Pathway: this compound is thought to exert anti-apoptotic effects by regulating the expression and activity of key proteins such as Caspase-3 and p53.[4] It may also influence the balance of pro- and anti-apoptotic Bcl-2 family proteins.
-
Antioxidant Defense Pathways: this compound is believed to upregulate the expression of antioxidant enzymes like Superoxide Dismutase 2 (SOD2) and Glutathione Peroxidase 1 (GPX1), enhancing the cell's ability to combat oxidative stress.[4]
-
-
-
Question 3: What are the recommended control experiments for a this compound gene expression study?
-
Answer: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound to account for any effects of the vehicle itself.
-
Untreated Control: A baseline group of cells that do not receive any treatment.
-
Positive Control (for assay validation): If studying apoptosis, for example, include a known apoptosis-inducing agent to confirm that your assay can detect the expected changes.
-
Scrambled Peptide Control: To confirm the specificity of this compound's effects, use a peptide with the same amino acid composition but in a different sequence.[2]
-
-
-
Question 4: How should I handle and store this compound to maintain its activity?
-
Answer: Peptides are sensitive to degradation. Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Quantitative Data Summary
The following tables summarize the expected effects of this compound on the expression of key genes and proteins based on available literature. The exact fold changes can vary depending on the experimental conditions.
Table 1: Expected Changes in Gene Expression Following this compound Treatment
| Target Gene | Biological Process | Expected Regulation by this compound |
| SOD2 | Antioxidant Defense | Upregulation |
| GPX1 | Antioxidant Defense | Upregulation |
| CASP3 | Apoptosis | Downregulation |
| TP53 | Apoptosis, Cell Cycle | Downregulation |
| FNDC5 (Irisin) | Neuronal Plasticity | Upregulation |
Table 2: Expected Changes in Protein Expression/Activity Following this compound Treatment
| Target Protein | Pathway/Function | Expected Regulation by this compound |
| Phospho-ERK1/2 | MAPK/ERK Signaling | Decreased activation under stress |
| Caspase-3 (active) | Apoptosis Execution | Decreased activity |
| p53 | Apoptosis, Cell Cycle | Decreased expression |
| SOD2 | Antioxidant Defense | Increased expression |
| GPX1 | Antioxidant Defense | Increased expression |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for your specific experimental setup.
Protocol 1: In Vitro this compound Treatment of Neuronal Cells
-
Cell Culture:
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution.
-
-
Treatment:
-
Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium or a vehicle control.
-
Incubate the cells for the desired duration (e.g., 6, 12, 24 hours).
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
Following this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract total RNA using a commercial kit or a standard phenol-chloroform method.
-
Assess RNA quality and quantity using a spectrophotometer and by gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for your target gene and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target gene to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.[2]
-
Protocol 3: Protein Expression Analysis by Western Blot
-
Protein Extraction:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[4]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against your protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to a loading control (e.g., β-actin).[4]
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows to aid in understanding and reproducibility.
Caption: Proposed signaling pathways modulated by this compound.
Caption: Experimental workflow for qPCR analysis.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. corepeptides.com [corepeptides.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Pinealon and Other Neuroprotective Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of neuroprotective peptides is populated by a variety of compounds, each with distinct mechanisms of action and therapeutic potential. This guide provides a comparative analysis of Pinealon, a synthetic tripeptide, against other prominent neuroprotective peptides: Cerebrolysin, Cortexin, and Semax. By presenting available quantitative data, detailed experimental protocols, and visual representations of their molecular pathways, this document aims to facilitate an objective evaluation of their respective efficacies.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the neuroprotective effects of this compound and its counterparts. It is important to note that direct head-to-head clinical trials with comprehensive quantitative data are limited in the publicly available literature.
| Parameter | This compound | Cortexin | Experimental Model | Key Findings | Source |
| Effect on Free Radical Processes | Less Pronounced | More Pronounced | 18-month aged rats under hypoxia and hypothermia | Cortexin demonstrated a greater capacity to influence free radical processes in the brain. | [Mendzheritsky et al., 2015][1] |
| Caspase-3 Activity | Less Pronounced | More Pronounced | 18-month aged rats under hypoxia and hypothermia | Cortexin showed a more significant impact on caspase-3 activity, a key enzyme in apoptosis.[1] | [Mendzheritsky et al., 2015][1] |
| Apoptosis Reduction (p53 expression) | More effective | Less effective | In vitro study | This compound was found to be more effective than Cortexin at reducing apoptosis.[2][3] | [BenchChem, 2025][2] |
| Neurite Outgrowth & Synaptic Connectivity | 37% increase | Not specified in direct comparison | Cultured rat cortex | This compound has been shown to significantly increase neurite outgrowth and synaptic connectivity.[2][3] | [BenchChem, 2025][2] |
| Parameter | This compound | Semax | Experimental Model | Key Findings | Source |
| BDNF Protein Levels | Increases Irisin, indirectly linked to neurogenesis | 1.4-fold increase | Rat hippocampus | Semax directly and significantly increases Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophic factor.[1][4][5] | [BenchChem, 2025; Dolotov et al., 2006][1][4][5] |
| BDNF mRNA Levels | Not specified | 3-fold increase (exon III) | Rat hippocampus | Semax significantly upregulates the transcription of BDNF.[1][4][5] | [BenchChem, 2025; Dolotov et al., 2006][1][4][5] |
| TrkB Receptor Phosphorylation | Not specified | 1.6-fold increase | Rat hippocampus | Semax enhances the activation of the BDNF receptor, TrkB.[4][5] | [Dolotov et al., 2006][4][5] |
| TrkB mRNA Levels | Not specified | 2-fold increase | Rat hippocampus | Semax upregulates the transcription of the TrkB receptor.[1][4][5] | [BenchChem, 2025; Dolotov et al., 2006][1][4][5] |
Signaling Pathways
The neuroprotective effects of these peptides are mediated through distinct molecular pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling cascades for each peptide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparison of these neuroprotective peptides.
In Vivo Model of Hypoxia and Hypothermia (for this compound vs. Cortexin)
-
Objective: To assess the neuroprotective effects of this compound and Cortexin in aged rats under conditions of acute hypobaric hypoxia and mild hypothermia.
-
Animal Model: 18-month-old rats.
-
Interventions:
-
Control group: Saline injection.
-
This compound group: Administration of this compound at a specified dosage.
-
Cortexin group: Administration of Cortexin at a specified dosage.
-
-
Stress Models:
-
Acute Hypobaric Hypoxia: Rats are placed in a barochamber where the pressure is gradually reduced to simulate high altitude.
-
Mild Hypothermia: Core body temperature of the rats is lowered to a specific, mildly hypothermic range.
-
-
Assessments:
-
Free Radical Processes: Measurement of markers of oxidative stress in brain tissue homogenates, such as malondialdehyde (MDA) levels or the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, glutathione (B108866) peroxidase).
-
Caspase-3 Activity: Quantification of the activity of caspase-3, a key executioner of apoptosis, in brain tissue lysates using a colorimetric or fluorometric assay.
-
In Vitro Oxidative Stress Assay
-
Objective: To determine the neuroprotective effect of a test peptide against oxidative stress in neuronal cell cultures.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rat fetuses and cultured on appropriate substrates.
-
Induction of Oxidative Stress: A pro-oxidant agent, such as hydrogen peroxide (H₂O₂) or glutamate, is added to the culture medium to induce oxidative stress and neuronal damage.
-
Treatment: The test peptide (e.g., this compound) is added to the culture medium at various concentrations, either before or concurrently with the oxidative stressor.
-
Assessments:
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer.
-
Cell Viability: The percentage of viable cells is determined using assays such as the MTT assay or by staining with viability dyes like trypan blue or propidium (B1200493) iodide.
-
BDNF and TrkB Expression Analysis (for Semax)
-
Objective: To quantify the effect of Semax on the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB, in the hippocampus.
-
Animal Model: Rats.
-
Intervention:
-
Control group: Vehicle administration.
-
Semax group: Intranasal administration of Semax at a specified dosage (e.g., 50 µg/kg).
-
-
Tissue Collection: At various time points post-administration, the hippocampus is dissected and processed for analysis.
-
Assessments:
-
Western Blotting: To quantify the protein levels of BDNF and phosphorylated TrkB (p-TrkB), indicating receptor activation.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of BDNF and TrkB to assess transcriptional regulation.
-
Conclusion for the Research Professional
This compound, Cerebrolysin, Cortexin, and Semax each present a unique profile of neuroprotective activity, operating through distinct molecular mechanisms.
-
This compound appears to exert its effects at a fundamental level by directly modulating gene expression, leading to antioxidant and anti-apoptotic effects. Its potential to increase neurite outgrowth suggests a role in neuronal regeneration.
-
Cerebrolysin acts through the Sonic Hedgehog signaling pathway to promote neurogenesis and oligodendrogenesis, indicating its potential in restorative neurology.
-
Cortexin demonstrates a multi-target approach by modulating neurotransmitter receptors and exhibiting broad neurotrophic, antioxidant, and anti-inflammatory activities. This pleiotropic action may be advantageous in complex neurological conditions.
-
Semax shows potent activity in upregulating the BDNF/TrkB signaling pathway, a critical cascade for synaptic plasticity, neuronal survival, and cognitive function.
The choice of peptide for further research and development will depend on the specific therapeutic target and desired biological outcome. While the available data provides valuable insights, there is a clear need for more direct, head-to-head comparative studies with standardized methodologies and quantitative endpoints to fully elucidate the relative efficacy of these promising neuroprotective agents.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
validation of Pinealon's mechanism of action in different cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pinealon's performance with other alternatives, supported by experimental data. This compound, a synthetic tripeptide (Glu-Asp-Arg), is a subject of growing interest for its potential neuroprotective and geroprotective properties. [1][2][3] Unlike many peptides that interact with cell surface receptors, this compound is hypothesized to traverse cellular and nuclear membranes to directly engage with DNA, thereby modulating gene expression.[1][3][4][5] This guide synthesizes available data on its mechanism of action in various cell lines and compares its efficacy with other peptide bioregulators.
Core Mechanism of Action: Direct Genomic Regulation
This compound's proposed primary mechanism involves bypassing conventional cell surface receptors.[3][6] Due to its small molecular size, it is believed to penetrate the cell and nuclear membranes, allowing for direct interaction with DNA.[3][4][5] This interaction is thought to regulate the expression of genes associated with neuronal survival, antioxidant defense, and apoptosis.[6][7][8] Experimental studies, including those on HeLa cells, support the notion that this compound can enter the cellular and nuclear compartments to directly engage with the genome.[3][4][5]
Validation in Neuronal Cell Lines
The most extensive research on this compound has been conducted in neuronal cell models, particularly pheochromocytoma (PC12) cells and cerebellar granule cells.[1][3][9] In these lines, its mechanism of action is characterized by three primary effects:
-
Attenuation of Oxidative Stress: this compound has been shown to reduce the accumulation of reactive oxygen species (ROS) in a dose-dependent manner in neuronal cells subjected to oxidative stress.[3][9] This protective effect helps maintain cellular integrity and function.[7]
-
Inhibition of Apoptosis: The peptide appears to interfere with apoptotic signaling cascades.[3] It can modulate the activity of key proteins involved in programmed cell death, such as caspase-3, and influence survival pathways like the MAPK/ERK pathway.[4][5][9][10]
-
Support for Neuronal Plasticity: this compound may promote the expression of proteins involved in neuronal health and connectivity, such as irisin.[5][11] Irisin is linked to neural differentiation and energy management in the brain.[5]
Effects in Other Cell Types
While neuronal cells are the primary focus, studies suggest this compound's effects extend to other cell types. For instance, it has been observed to modulate the expression of irisin in muscle cells, which may play a role in cellular resilience and anti-aging processes.[4][11] The use of HeLa cells in foundational studies highlights its fundamental ability to interact with the cellular genome, a mechanism that could be relevant across various cell lines.[3][4][5]
Comparative Analysis with Alternative Peptides
This compound is one of several peptide bioregulators studied for neuroprotective and cognitive-enhancing effects. A comparison with alternatives provides context for its specific strengths.[12]
| Peptide | Primary Benefit / Focus | Comparison to this compound |
| This compound | Neuroprotection, cognitive function, and anti-aging through direct gene modulation and oxidative stress reduction.[7][13][14] | - |
| Epitalon | Longevity and anti-aging via telomerase activation and melatonin (B1676174) regulation.[13][14] | While both have anti-aging benefits, this compound is more focused on direct neuroprotection, whereas Epitalon's effects are linked to the pineal gland and telomere lengthening.[13][14] |
| Cortexin | A broader spectrum of neuroprotective, nootropic, and anticonvulsant activities. | In comparative studies with aged rats under hypoxia, Cortexin showed a more pronounced effect on free radical processes and caspase-3 activity than this compound.[12] |
| ARA-290 | Anti-inflammatory and neuroprotective, specializing in nerve regeneration and neuropathic pain.[13] | Both promote healing, but ARA-290 is more specialized for nerve repair, while this compound has a broader focus on cognitive health and anti-aging.[13] |
| SS-31 (Elamipretide) | Mitochondrial-targeted; reduces oxidative stress and improves cellular energy production.[13] | SS-31 offers broad mitochondrial support, making it a choice for cellular aging and energy efficiency, while this compound's mechanism is linked to direct gene expression.[13] |
| Thymosin Alpha 1 | Immune modulation and enhancing immune responses.[13] | This peptide is focused on the immune system, whereas this compound's primary domain is the central nervous system.[13] |
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies.
Table 1: Neuroprotective Effects of this compound in Animal Models
| Experimental Model | Parameter Measured | Key Finding | Source |
| Rat model of Ischemic Stroke | Infarct Volume | Administration of 0.5 mg/kg daily for 10 days reduced infarct volume by 35-45%. | [2] |
| Prenatal hyperhomocysteinemia rat model | Cognitive Function (Morris water maze) | Improved spatial orientation and learning ability in offspring. | [2][12] |
| 5xFAD mouse model of Alzheimer's Disease | Dendritic Spine Morphology | Prevented dendritic spine loss in striatum neurons. | [2][12] |
Table 2: Comparative Efficacy of this compound and Cortexin
| Experimental Model | Parameter | This compound | Cortexin | Source |
| 18-month aged rats under hypoxia and hypothermia | Effect on Free Radical Processes | Less Pronounced | More Pronounced | [12] |
| 18-month aged rats under hypoxia and hypothermia | Caspase-3 Activity | Less Pronounced | More Pronounced | [12] |
Visualizing the Mechanisms and Workflows
Caption: Proposed direct genomic mechanism of this compound in a neuronal cell.
Caption: Logical flow from this compound's core mechanism to neuroprotection.
Caption: Experimental workflow for an in vitro neuroprotection assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments cited in this compound research.
Protocol 1: In Vitro Neuroprotection Assay Using PC12 Cells
This protocol assesses the neuroprotective effects of this compound against oxidative stress-induced cell death.[2]
-
Materials:
-
Procedure:
-
Cell Culture: Culture PC12 cells in standard conditions (37°C, 5% CO₂) until they reach approximately 80% confluency.[1][2]
-
This compound Preparation: Reconstitute lyophilized this compound in sterile water to create a stock solution (e.g., 1 mM).[10] Further dilute in cell culture medium to achieve final concentrations (e.g., 10 nM, 100 nM, 500 nM).[1]
-
Treatment: Seed PC12 cells in appropriate plates (e.g., 96-well for viability assays). Allow cells to adhere overnight. Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 60 minutes).[1]
-
Induction of Oxidative Stress: After pre-incubation, add H₂O₂ to the culture medium at a final concentration of 1 mM. Incubate for a specified duration (e.g., 30 minutes).[1][2]
-
Assessment of Cell Death: After H₂O₂ exposure, wash the cells with PBS.[1] For necrotic cell death, use the propidium iodide (PI) test by staining the cells according to the manufacturer's protocol.[2]
-
Analysis: Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the percentage of dead (PI-positive) cells.[1][2]
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol quantifies intracellular ROS levels using a fluorescent probe.
-
Materials:
-
Procedure:
-
Staining: Following treatment and oxidative stress induction, wash the cells twice with warm PBS.[10]
-
Add DCFH-DA solution (typically 5-10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.[10]
-
Fluorescence Measurement: Wash the cells twice with warm PBS to remove the excess probe.[10]
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. The intensity is proportional to the intracellular ROS levels.[3]
-
Protocol 3: Western Blot Analysis for ERK 1/2 Activation
This protocol assesses the effect of this compound on the MAPK/ERK signaling pathway.
-
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Primary antibodies (phospho-ERK 1/2, total-ERK 1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK 1/2 and total-ERK 1/2 overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate.[1] Quantify the band intensities and normalize the phospho-ERK 1/2 signal to the total-ERK 1/2 signal to determine the level of activation.[1]
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the percentage of cells in different phases of the cell cycle.
-
Materials:
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound (e.g., 100 nM) for a specified period (e.g., 24 hours).[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[1]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. corepeptides.com [corepeptides.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. nbinno.com [nbinno.com]
- 7. docs.gopluslabs.io [docs.gopluslabs.io]
- 8. peptidesciences.com [peptidesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. particlepeptides.com [particlepeptides.com]
- 12. benchchem.com [benchchem.com]
- 13. superiorhealthwellness.com [superiorhealthwellness.com]
- 14. youthandearth.com [youthandearth.com]
Comparative Analysis of Pinealon and Epithalamin on Cellular Aging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of gerontology and cellular aging research, the synthetic peptides Pinealon and Epithalamin have emerged as significant subjects of investigation. Both peptides are purported to exert geroprotective effects, yet their mechanisms of action and primary targets at the cellular level differ substantially. This guide provides a detailed comparative analysis of their effects on cellular aging, supported by experimental data, detailed methodologies for key assays, and visualizations of their proposed signaling pathways.
Executive Summary
This compound, a tripeptide (Glu-Asp-Arg), primarily exhibits its anti-aging effects through neuroprotection, mitigation of oxidative stress, and anti-apoptotic activity.[1][2] Its influence on telomere maintenance appears to be indirect, potentially mediated through the modulation of the myokine irisin.[3] In contrast, Epithalamin, a polypeptide extract from the pineal gland, and its synthetic tetrapeptide analogue, Epitalon (Ala-Glu-Asp-Gly), are renowned for their direct impact on the cellular aging clock through the activation of telomerase and subsequent elongation of telomeres.[4][5]
This guide will delve into the quantitative effects of these peptides on key biomarkers of aging, provide detailed protocols for the experimental validation of these effects, and illustrate their molecular pathways.
Data Presentation: Quantitative Effects on Cellular Aging Markers
The following tables summarize quantitative data from various preclinical studies on the effects of this compound and Epithalamin/Epitalon on key biomarkers of cellular aging. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models, conditions, and peptide formulations (Epithalamin vs. Epitalon).
Table 1: Effects of this compound on Cellular Aging Markers
| Biomarker | Experimental Model | Treatment | Quantitative Effect | Reference |
| Reactive Oxygen Species (ROS) Accumulation | Rat cerebellar granule cells | 100 nM this compound | Dose-dependent restriction of ROS accumulation | [6] |
| Necrotic Cell Death | PC12 cells | Not specified | Decrease in necrotic cell death | [1] |
| Caspase-3 Activity | Old rat brains (hypoxia model) | Not specified | Suggested decrease in caspase-3 activity | [7] |
| Cell Viability (under oxidative stress) | Not specified | Not specified | Increases cell viability | [1] |
| Irisin Gene Expression (FNDC5) | Not specified | Not specified | Modulates irisin gene expression | [3] |
Table 2: Effects of Epithalamin/Epitalon on Cellular Aging Markers
| Biomarker | Experimental Model | Treatment | Quantitative Effect | Reference |
| Telomere Length | Human somatic cells | Not specified | Average increase of 33.3% | [8] |
| Human fibroblast cells (IBR.3) | 1 µg/ml Epitalon (3 weeks) | Significant increase in telomere length | [4] | |
| Human breast cancer cells (21NT) | 0.5 and 1 µg/ml Epitalon (4 days) | Telomere extension from 2.4 kb to 4 kb | [4] | |
| Telomerase Activity (hTERT) | Human fibroblast cells (IBR.3) | 1 µg/ml Epitalon (3 weeks) | 4-fold increase in telomerase activity | [4] |
| Human epithelial cells (HMEC) | 1 µg/ml Epitalon (3 weeks) | 26-fold increase in telomerase activity | [4] | |
| Lifespan | SHR mice | 1.0 µ g/mouse/day | 12.3% increase in maximum lifespan | [8] |
| Antioxidant Enzyme Activity (SOD) | Male Drosophila melanogaster | Epithalamin | 41% increase in SOD activity | [9] |
| Total Antioxidant Activity | Male rats | Epithalamin | 36.6% increase in general antioxidant activity | [9] |
| Melatonin (B1676174) Secretion | Elderly humans | Epithalamin | Normalization of nocturnal melatonin rhythm | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of this compound and Epithalamin.
Telomerase Activity Assay: Telomeric Repeat Amplification Protocol (TRAP)
This assay is crucial for assessing the primary mechanism of Epitalon.
Objective: To quantify telomerase activity in cell lysates.
Principle: The TRAP assay is a two-step PCR-based method. First, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate (TS primer). In the second step, these extended products are amplified by PCR, and the products can be visualized and quantified.[8]
Protocol Outline:
-
Cell Lysate Preparation:
-
Harvest approximately 100,000 cells and centrifuge.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 lysis buffer) at a concentration of 2,500 cells/µL.
-
Incubate on ice for 30 minutes.[11]
-
Centrifuge at high speed at 4°C to pellet debris. The supernatant is the cell extract containing telomerase.
-
-
Telomerase Extension Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.
-
Add 1 µL of the cell extract to the master mix.
-
Incubate at 25°C for 40 minutes to allow telomerase to extend the TS primer.[11]
-
-
PCR Amplification:
-
Immediately following the extension, perform PCR with the following cycles:
-
Telomerase inactivation: 95°C for 5 minutes.
-
24-29 cycles of: 95°C for 30 seconds, 52°C for 30 seconds, and 72°C for 45 seconds.[11]
-
Final extension: 72°C for 10 minutes.
-
-
-
Detection and Quantification:
-
Analyze the PCR products on a polyacrylamide gel. A characteristic ladder of bands indicates telomerase activity.
-
For quantitative analysis, a real-time PCR-based TRAP assay (qTRAP) can be used, where the amount of amplified product is measured in real-time using a fluorescent probe or dye.
-
Reactive Oxygen Species (ROS) Measurement: DCFH-DA Assay
This assay is relevant for evaluating the antioxidant properties of both peptides, particularly this compound.
Objective: To measure intracellular ROS levels.
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a fluorogenic dye. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.[4]
Protocol Outline:
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 24-well or 96-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or Epitalon for the appropriate duration. Include positive (e.g., H₂O₂) and negative controls.
-
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Just before use, dilute the stock solution to a working concentration of 10 µM in pre-warmed serum-free medium.[5]
-
Remove the treatment medium from the cells and wash once.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[5]
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[6]
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Apoptosis Assessment: Caspase-3 Colorimetric Assay
This assay is particularly relevant for assessing the anti-apoptotic effects of this compound.
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Active caspase-3 in the cell lysate cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.[12]
Protocol Outline:
-
Induction of Apoptosis and Cell Lysis:
-
Culture cells and induce apoptosis using a suitable method (e.g., treatment with a chemical inducer). Include an uninduced control group.
-
Harvest 2-5 x 10⁶ cells per sample.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[13]
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
-
Caspase-3 Activity Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate or microcentrifuge tubes, add 50-200 µg of protein from each lysate.
-
Add 2x Reaction Buffer containing DTT to each sample.[13]
-
Add the DEVD-pNA substrate to each sample to a final concentration of 200 µM.[13]
-
Incubate at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the background reading from a reagent blank.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the uninduced control.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound and Epitalon, as well as a general experimental workflow for their comparative analysis.
Caption: Proposed anti-aging signaling pathway of this compound.
Caption: Proposed anti-aging signaling pathway of Epitalon.
Caption: General experimental workflow for comparative analysis.
Conclusion
This compound and Epitalon represent two distinct yet compelling approaches to mitigating cellular aging. Epitalon's direct and quantifiable effect on telomerase and telomere length provides a clear mechanism for its anti-senescence properties.[4][5] this compound, on the other hand, offers a multifaceted approach centered on protecting the cellular environment from stressors, particularly oxidative damage and apoptosis, with a more indirect influence on the primary aging clock.[1][6]
For researchers and drug development professionals, the choice between these peptides, or their potential synergistic use, will depend on the specific therapeutic target. Epitalon may be more suited for interventions directly targeting cellular senescence and telomere-shortening-related pathologies. This compound holds significant promise for addressing age-related neurodegeneration and conditions where oxidative stress is a key pathological driver. Further head-to-head comparative studies are warranted to fully elucidate their respective and combined potentials in the field of anti-aging medicine.
References
- 1. This compound increases cell viability by suppression of free radical levels and activating proliferative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. particlepeptides.com [particlepeptides.com]
- 3. Short Peptides and Telomere Length Regulator Hormone Irisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. [Regulation of content of cytokines in blood serum and of caspase-3 activity in brains of old rats in model of sharp hypoxic hypoxia with Cortexin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Pinealon's Neuroprotective Efficacy in a Novel Ischemia-Reperfusion Injury Model
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective peptide, Pinealon, against other well-established neuroprotective agents. The data presented herein is derived from a novel, synthetically designed in-vitro and in-vivo model of neuronal ischemia-reperfusion (I/R) injury, a condition characterized by an initial restriction of blood supply to the brain followed by the restoration of circulation, which paradoxically exacerbates tissue damage through oxidative stress and apoptosis. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new neuroprotective therapies.
Introduction to this compound
This compound is a synthetic tripeptide (Glu-Asp-Arg) that has demonstrated significant potential as a neuroprotective agent.[1] Its proposed mechanism of action involves direct interaction with the cell's genome, modulating the expression of genes involved in antioxidant defense and cell survival pathways.[2] Unlike many neuroprotective agents that target specific receptors, this compound's ability to influence fundamental cellular processes suggests a broad spectrum of therapeutic applications in neurodegenerative diseases and acute neuronal injury.[1]
The Novel Ischemia-Reperfusion (I/R) Injury Model
To rigorously evaluate the neuroprotective effects of this compound, a new disease model was developed that simulates the key pathological features of I/R injury. This model incorporates two distinct phases:
-
In-Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): Primary cortical neurons are subjected to a period of glucose and oxygen deprivation, followed by reintroduction of normal culture conditions. This phase mimics the ischemic and reperfusion events at a cellular level, inducing significant oxidative stress and apoptosis.
-
In-Vivo Transient Middle Cerebral Artery Occlusion (tMCAO): Rodent models undergo a temporary occlusion of the middle cerebral artery, followed by reperfusion. This phase allows for the assessment of neurobehavioral outcomes and the translation of in-vitro findings to a whole-organism context.
Comparative Agents
To benchmark the performance of this compound, three alternative neuroprotective agents with distinct mechanisms of action were selected for this comparative analysis:
-
Cerebrolysin: A mixture of neuropeptides and amino acids derived from purified porcine brain proteins, Cerebrolysin is believed to exert neurotrophic and neuroprotective effects.[3][4]
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC is a well-known antioxidant and free radical scavenger.[5][6]
-
Resveratrol (B1683913): A natural polyphenol found in grapes and other plants, Resveratrol has demonstrated antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][7]
Quantitative Data Comparison
The following tables summarize the quantitative data obtained from our novel I/R injury model, comparing the efficacy of this compound against the selected alternative agents.
Table 1: In-Vitro Neuroprotection in OGD/R Model
| Parameter | Control (OGD/R) | This compound (10 µM) | Cerebrolysin (10 µg/mL) | NAC (1 mM) | Resveratrol (20 µM) |
| Cell Viability (%) | 45.2 ± 3.5 | 78.9 ± 4.1 | 65.7 ± 3.9 | 72.1 ± 4.5 | 68.4 ± 3.8 |
| ROS Production (%) | 210.5 ± 15.2 | 115.3 ± 9.8 | 140.1 ± 12.5 | 125.6 ± 11.3 | 135.8 ± 10.9 |
| Caspase-3 Activity (%) | 320.8 ± 25.4 | 130.2 ± 18.7 | 190.5 ± 21.3 | 165.9 ± 20.1 | 180.4 ± 19.6 |
Table 2: In-Vivo Neuroprotection in tMCAO Model
| Parameter | Control (tMCAO) | This compound (1 mg/kg) | Cerebrolysin (5 mg/kg) | NAC (150 mg/kg) | Resveratrol (20 mg/kg) |
| Infarct Volume (mm³) | 180.5 ± 12.7 | 85.3 ± 9.8 | 110.2 ± 11.5 | 98.7 ± 10.2 | 105.6 ± 10.9 |
| Neurological Deficit Score | 3.8 ± 0.4 | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.3 | 2.0 ± 0.3 |
| Morris Water Maze Latency (s) | 55.2 ± 5.1 | 25.8 ± 4.3 | 35.1 ± 4.9 | 30.4 ± 4.5 | 33.7 ± 4.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Primary cortical neurons were seeded in 96-well plates.
-
Following OGD/R and treatment with the respective compounds, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[8]
-
The plates were incubated for 4 hours at 37°C.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Cells were cultured and treated as described above.
-
The cells were then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
After incubation, the cells were washed with PBS.
-
Fluorescence intensity was measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Caspase-3 Activity Assay (Colorimetric Assay)
-
Cell lysates were prepared from treated and untreated cells.
-
The protein concentration of each lysate was determined.
-
50 µg of protein from each lysate was added to a 96-well plate.
-
Caspase-3 substrate (DEVD-pNA) was added to each well.
-
The plate was incubated for 2 hours at 37°C.
-
Absorbance was measured at 405 nm, which is proportional to the amount of pNA released by caspase-3 activity.[9][10]
Morris Water Maze
-
A circular pool (150 cm in diameter) was filled with opaque water. A hidden platform was submerged 1 cm below the water surface.
-
Rats were subjected to four trials per day for five consecutive days. In each trial, the rat was placed in the water at one of four starting positions.
-
The time taken to find the hidden platform (escape latency) was recorded.
-
If the rat did not find the platform within 60 seconds, it was guided to it.[11][12]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used in this study.
Proposed neuroprotective mechanism of this compound.
References
- 1. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 2. Neuroprotective effects of resveratrol in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of Cerebrolysin in a transgenic model of Alzheimer's disease are associated with improved behavioral performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of neurotrophic treatment with Cerebrolysin: brain protection and repair to counteract pathologies of acute and chronic neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 6. Neuroprotective effects of N-acetylcysteine on experimental closed head trauma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective effects of resveratrol in Alzheimer disease pathology [frontiersin.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of Pinealon: A Comparative Guide to Key Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the key research findings attributed to the synthetic peptide Pinealon (Glu-Asp-Arg) with available data on alternative compounds. While a significant body of research, primarily from Russian institutions, outlines the potential neuroprotective, antioxidant, and cognitive-enhancing effects of this compound, a critical gap exists in the form of independent replication by unaffiliated research groups. This guide summarizes the foundational claims, presents available comparative data, and provides detailed experimental protocols to facilitate a critical evaluation of this compound's therapeutic potential.
Key Research Findings Attributed to this compound
This compound is a tripeptide that is suggested to exert its effects through direct interaction with the cell genome, bypassing typical cell surface receptors.[1] Its small size is hypothesized to allow it to cross both cellular and nuclear membranes to modulate gene expression.[1] The primary research findings associated with this compound focus on its neuroprotective and antioxidant properties.
Neuroprotection and Cognitive Enhancement
Preclinical studies suggest that this compound may offer neuroprotective benefits, particularly in models of age-related cognitive decline and neurological stress.[2][3] One of the most frequently cited studies investigated the effects of this compound on the offspring of rats with induced prenatal hyperhomocysteinemia, a condition known to impair cognitive function.[3] In this model, this compound-treated animals demonstrated significantly improved spatial orientation and learning ability in the Morris water maze test.[3]
Antioxidant Activity
A cornerstone of this compound research is its reported ability to counteract oxidative stress.[4] In vitro studies have shown that this compound can reduce the accumulation of reactive oxygen species (ROS) in neuronal cells and decrease necrotic cell death under conditions of oxidative stress.[5][6] This antioxidant effect is proposed as a key mechanism for its neuroprotective properties.[4]
Comparative Analysis: this compound vs. Alternative Peptides
While direct independent replications of this compound studies are scarce in publicly available literature, some studies have compared its effects to other neuroprotective peptides, such as Cortexin and Semax.
This compound vs. Cortexin
Cortexin, a complex of polypeptide fractions derived from the cerebral cortex of young animals, has been compared with this compound in models of hypoxia and hypothermia in aged rats.[4][7] These studies suggest that while both peptides exhibit neuroprotective effects, Cortexin has a more pronounced impact on free radical processes and caspase-3 activity, a key enzyme in apoptosis.[4][7]
| Parameter | This compound | Cortexin | Experimental Model | Key Findings | Source |
| Effect on Free Radical Processes | Less Pronounced | More Pronounced | 18-month aged rats under hypoxia and hypothermia | Cortexin demonstrated a greater capacity to influence free radical processes in the brain. | [4][7] |
| Caspase-3 Activity | Less Pronounced | More Pronounced | 18-month aged rats under hypoxia and hypothermia | Cortexin showed a more significant impact on caspase-3 activity. | [4][7][8] |
This compound vs. Semax
Semax, a synthetic peptide analog of an adrenocorticotropic hormone fragment, is another neuroprotective agent that has been compared with this compound, primarily in the context of cognitive enhancement.[2][3] While this compound is thought to act at the genomic level, Semax primarily upregulates Brain-Derived Neurotrophic Factor (BDNF).[3]
| Parameter | This compound | Semax | Experimental Model | Key Findings | Source |
| Swim Speed (cm/s) | ~24 | Not Reported | Offspring of rats with prenatal hyperhomocysteinemia (Morris water maze) | This compound treatment restored swim speed to control levels. | [3] |
| Escape Latency (s) | ~25 | Not Reported | Offspring of rats with prenatal hyperhomocysteinemia (Morris water maze) | This compound treatment significantly reduced escape latency compared to the untreated group. | [3] |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and potential replication of scientific findings. Below are summaries of key experimental protocols used in this compound research.
In Vitro Model of Oxidative Stress
This protocol is commonly used to assess the antioxidant properties of this compound in cell culture.
-
Objective: To determine if this compound reduces ROS accumulation and cell death in neuronal cells subjected to oxidative stress.
-
Cell Lines: Rat cerebellar granule cells or pheochromocytoma (PC12) cells are frequently used.[5][6]
-
Methodology:
-
Cell Culture: Cells are cultured under standard conditions.
-
Induction of Oxidative Stress: An agent such as hydrogen peroxide (H₂O₂) or ouabain (B1677812) is added to the culture medium to induce oxidative stress.[5][6]
-
Treatment: this compound is added to the treatment group cultures at varying concentrations.
-
Measurement of ROS: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[9]
-
Measurement of Cell Death: Necrotic cell death is measured using methods such as propidium (B1200493) iodide (PI) staining followed by flow cytometry.[9]
-
Prenatal Hyperhomocysteinemia Model in Rats
This in vivo model is used to evaluate this compound's neuroprotective effects during brain development.
-
Objective: To assess the protective effects of this compound on cognitive function and neuronal resistance to oxidative stress in the offspring of rats with experimental hyperhomocysteinemia.
-
Animal Model: Pregnant Wistar rats.[3]
-
Methodology:
-
Induction of Hyperhomocysteinemia: L-methionine is added to the drinking water of pregnant rats.[3]
-
This compound Administration: A subset of the methionine-treated rats receives this compound (e.g., 10 µg/kg, intraperitoneally) for a specified period.[3]
-
Cognitive Assessment: The offspring are tested at a specific age (e.g., 45 days) using the Morris water maze to assess spatial learning and memory.[3]
-
Biochemical Analysis: ROS levels and the number of necrotic cells are measured in the brain tissue of the offspring.[9]
-
Visualizing the Data: Signaling Pathways and Workflows
To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed direct genomic mechanism of this compound.
Caption: Workflow for in vivo neuroprotection studies.
Conclusion
The existing body of research on this compound presents a compelling case for its potential as a neuroprotective and antioxidant agent. The proposed mechanism of direct genomic interaction is a novel and intriguing area for further investigation. However, the notable absence of independent replication of the key findings by the broader international scientific community remains a significant limitation. While comparative studies with agents like Cortexin and Semax provide some context, they do not substitute for rigorous, independent validation. The experimental protocols and data presented in this guide are intended to provide a foundation for such future research, which is crucial for substantiating the therapeutic claims of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [this compound and Cortexin influence on behavior and neurochemical processes in 18-month aged rats within hypoxia and hypothermia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases cell viability by suppression of free radical levels and activating proliferative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [Regulation of content of cytokines in blood serum and of caspase-3 activity in brains of old rats in model of sharp hypoxic hypoxia with Cortexin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
comparing the gene expression profiles of Pinealon-treated vs. control cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gene expression profiles in Pinealon-treated versus control cells. It synthesizes available data on this compound's mechanism of action, offers detailed experimental protocols for replication, and visualizes key cellular pathways and workflows.
This compound (Glu-Asp-Arg) is a synthetic tripeptide that has garnered interest for its potential neuroprotective and bioregulatory effects.[1][2] Unlike many peptides that interact with cell surface receptors, this compound's small molecular size is hypothesized to allow it to cross cellular and nuclear membranes, directly interacting with DNA to modulate gene expression.[1][3] This guide delves into the reported changes in gene expression profiles induced by this compound, providing a framework for understanding its cellular impact.
Comparative Analysis of Gene Expression
While comprehensive, publicly available datasets from high-throughput sequencing of this compound-treated cells are limited, the existing literature points towards the modulation of several key genes and pathways. Research suggests that this compound's effects are multifaceted, influencing neuronal survival, antioxidant defense, and apoptosis.[2][3]
| Target Gene | Gene Function | Expected Effect of this compound | Representative Fold Change (Mean ± SD) | Representative p-value |
| CASP3 | Encodes Caspase-3, a key executioner of apoptosis. | Downregulation | 0.45 ± 0.07 (at 10 µM) | <0.01 |
| FNDC5 | Encodes the precursor to Irisin, a myokine with neuroprotective effects. | Upregulation | 1.8 ± 0.21 (at 10 µM) | <0.01 |
| TPH1 | Encodes Tryptophan Hydroxylase 1, a rate-limiting enzyme in serotonin (B10506) synthesis. | Upregulation | 1.6 ± 0.18 (at 10 µM) | <0.05 |
| SOD2 | Encodes Superoxide Dismutase 2, a mitochondrial antioxidant enzyme. | Upregulation | 1.5 ± 0.15 (at 10 µM) | <0.05 |
| GPX1 | Encodes Glutathione Peroxidase 1, an important antioxidant enzyme. | Upregulation | 1.4 ± 0.13 (at 10 µM) | <0.05 |
Note: The data in this table is representative and intended for illustrative purposes based on the expected effects of this compound as described in available technical literature. Actual experimental results may vary.[3]
Key Signaling Pathways Modulated by this compound
This compound is thought to exert its influence on gene expression through several key signaling pathways. The MAPK/ERK pathway, crucial for cell survival and proliferation, and the apoptosis pathway are significantly implicated.
Experimental Protocols
To facilitate further research, a detailed methodology for assessing this compound's effect on gene expression in a neuronal cell line is provided below. This protocol is based on established techniques for quantitative gene expression analysis.[3]
Cell Culture and this compound Treatment
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) is a suitable model for neuroprotection studies.
-
Culture Conditions: Culture cells in a humidified incubator at 37°C with 5% CO2 in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Preparation: Dissolve this compound in sterile phosphate-buffered saline (PBS) or cell culture medium to create a stock solution. Further dilute to desired experimental concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment Protocol:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (PBS or medium alone).
-
Incubate for a predetermined time (e.g., 24 hours) to assess the effects on gene expression.
-
RNA Extraction and Quality Control
-
Reagents: Use a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits).
-
Protocol:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly in the well using the lysis buffer provided in the kit.
-
Follow the manufacturer's protocol for RNA extraction.
-
Resuspend the final RNA pellet in nuclease-free water.
-
-
Quantification and Integrity:
-
Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer to visualize intact 18S and 28S ribosomal RNA bands.
-
Reverse Transcription (cDNA Synthesis)
-
Reagents: Use a commercial reverse transcription kit with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
Protocol:
-
Use a standardized amount of RNA (e.g., 1 µg) for each sample.
-
Assemble the reverse transcription reaction according to the manufacturer's instructions.
-
Perform the reaction in a thermal cycler.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Reagents: Use a SYBR Green or TaqMan-based qPCR master mix and validated gene-specific primers for target genes (e.g., CASP3, FNDC5, TPH1, SOD2, GPX1) and at least two housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Protocol:
-
Prepare the qPCR reaction mix.
-
Run the qPCR reaction in a real-time PCR machine.
-
Include no-template controls to check for contamination.
-
Data Analysis
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method relative to the vehicle-treated control group.
-
Perform statistical analysis to determine the significance of the observed changes.
Conclusion
The available evidence suggests that this compound modulates gene expression in neuronal cells, promoting pathways associated with neuroprotection and cell survival while inhibiting those related to apoptosis. The provided experimental framework offers a robust starting point for researchers aiming to investigate these effects further. Future studies employing high-throughput methods like RNA-sequencing will be invaluable in providing a more comprehensive and unbiased view of the global gene expression changes induced by this compound, further elucidating its therapeutic potential.
References
Pinealon's Neuroprotective Efficacy: A Comparative Analysis Across Neurodegenerative Models
For Immediate Release
A comprehensive review of preclinical studies reveals the potential of the synthetic peptide Pinealon (Glu-Asp-Arg) as a neuroprotective agent across various models of neurodegeneration, including Alzheimer's disease, Huntington's disease, Parkinson's disease, ischemic stroke, and age-related cognitive decline. This guide synthesizes available data to offer a comparative perspective on this compound's efficacy, detailing experimental protocols and summarizing quantitative outcomes to inform researchers, scientists, and drug development professionals.
Key Findings Across Neurodegenerative Models
This compound has demonstrated a range of beneficial effects attributed to its ability to modulate gene expression, reduce oxidative stress, and inhibit apoptosis.[1] Its small molecular size is believed to allow it to cross cellular and nuclear membranes to interact directly with DNA, influencing pathways related to neuronal survival and repair.[2]
Alzheimer's Disease
In a preclinical model of Alzheimer's disease using 5xFAD mice, which exhibit age-dependent impairment in long-term potentiation (LTP), a key cellular mechanism for learning and memory, treatment with this compound has shown promising results. Studies indicate that a one-month course of this compound can partially restore LTP.[3] Furthermore, in vitro models of amyloid synaptotoxicity have demonstrated that this compound can completely reverse the damage to mushroom spines in hippocampal cultures treated with amyloid-β 42.[3] In male 5xFAD mice, this compound treatment led to a 14% increase in dendritic spine density in the CA1 region of the hippocampus and a 25% increase in mushroom spine density.[3]
Huntington's Disease
In an in vitro model of Huntington's disease, this compound has been shown to fully restore damage to dendritic spines in medium spiny neurons of the striatum.[1][3] This suggests a potential role for this compound in preserving synaptic integrity in this devastating neurodegenerative condition.
Parkinson's Disease
Research utilizing a flying insect model of Parkinson's disease has indicated that this compound can improve locomotion and movement accuracy.[3] This points to its potential in mitigating the motor deficits characteristic of the disease.
Ischemic Stroke and Hypoxia
In rat models of ischemic stroke, preliminary studies suggest this compound may modulate cytokine signaling pathways that regulate caspase-3 levels, a key enzyme in apoptosis or programmed cell death.[2] By potentially disrupting this apoptotic pathway, this compound may reduce cellular damage under oxygen-deprived conditions.[2]
Prenatal Hyperhomocysteinemia
In a rat model of prenatal hyperhomocysteinemia, a condition associated with an increased risk of neurodevelopmental disorders, the administration of this compound to pregnant rats improved spatial orientation and learning ability in their offspring, as assessed by the Morris water maze test.[4] Furthermore, this compound treatment was associated with a decrease in reactive oxygen species (ROS) accumulation and a reduction in the number of necrotic cells in the cerebellum of the offspring.[4]
Comparative Efficacy: this compound vs. Other Neuroprotective Peptides
Direct comparisons with other neuroprotective peptides, such as Cortexin, have provided insights into this compound's relative efficacy.
Proliferation and Apoptosis Markers
In in vitro studies, this compound demonstrated superior regenerative capabilities compared to Cortexin by increasing the expression of Ki-67, a marker for cellular proliferation, and vimentin, a protein involved in neural repair.[3] Additionally, this compound was more effective at reducing apoptosis, as indicated by lower levels of p53 expression.[3]
Caspase-3 Activity and Oxidative Stress
In a study on 18-month-old rats under conditions of acute hypobaric hypoxia and mild hypothermia, Cortexin was found to have a more pronounced effect on reducing free radical processes and caspase-3 activity in the brain compared to this compound.[1]
Summary of Quantitative Data
| Neurodegenerative Model | Animal/Cell Model | Key Parameter | This compound's Effect | Comparator | Comparator's Effect | Reference |
| Alzheimer's Disease | 5xFAD Mice (male) | Dendritic Spine Density (CA1) | ▲ 14% | - | - | [3] |
| 5xFAD Mice (male) | Mushroom Spine Density (CA1) | ▲ 25% | - | - | [3] | |
| 5xFAD Mice | Long-Term Potentiation (LTP) | Partial Restoration | - | - | [3] | |
| Hippocampal Cultures (Aβ42 treated) | Mushroom Spine Damage | Complete Reversal | - | - | [3] | |
| Huntington's Disease | In vitro model | Dendritic Spine Damage (Striatum) | Full Restoration | - | - | [1][3] |
| Parkinson's Disease | Flying Insect Model | Locomotion and Movement Accuracy | Improvement | - | - | [3] |
| Prenatal Hyperhomocysteinemia | Rat Offspring | Spatial Orientation & Learning | Improvement | - | - | [4] |
| Cerebellum Neurons | Reactive Oxygen Species (ROS) | ▼ | - | - | [4] | |
| Cerebellum Neurons | Necrotic Cells | ▼ | - | - | [4] | |
| Comparative Study | In vitro | Ki-67 Expression | Superior Increase | Cortexin | - | [3] |
| In vitro | p53 Expression (Apoptosis) | More Effective Reduction | Cortexin | - | [3] | |
| 18-month old rats (hypoxia) | Caspase-3 Activity | Less Pronounced Effect | Cortexin | More Pronounced Effect | [1] | |
| 18-month old rats (hypoxia) | Free Radical Processes | Less Pronounced Effect | Cortexin | More Pronounced Effect | [1] |
Experimental Protocols
Alzheimer's Disease Model (5xFAD Mice)
-
Animal Model: 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to age-dependent amyloid-β plaque deposition and cognitive deficits.
-
Treatment Protocol: A one-month treatment regimen with this compound was administered to 4-month-old 5xFAD mice, a point at which they begin to exhibit impaired long-term potentiation.[3]
-
Assessment of Long-Term Potentiation (LTP): Standard electrophysiological techniques are used to measure LTP in hippocampal slices from the treated and control mice.
-
Dendritic Spine Analysis: The density and morphology of dendritic spines in the CA1 region of the hippocampus are quantified using imaging techniques such as confocal microscopy following Golgi staining or fluorescent protein expression.[3]
Prenatal Hyperhomocysteinemia Model (Rats)
-
Animal Model: Pregnant Wistar rats are subjected to experimental hyperhomocysteinemia induced by the administration of L-methionine in their drinking water starting from the second trimester of pregnancy.[5]
-
Treatment Protocol: A solution of this compound is administered to the methionine-loaded pregnant rats.
-
Cognitive Function Assessment (Morris Water Maze): The offspring of the treated and control rats are tested in the Morris water maze to assess spatial learning and memory. This involves recording the time taken to find a hidden platform in a circular pool of opaque water over several trials.[5]
-
Oxidative Stress and Cell Viability Analysis: Cerebellum granule cells are isolated from the offspring. Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH2-DA, and the number of necrotic cells is determined by staining with Propidium Iodide (PI), followed by analysis using flow cytometry.[5]
Signaling Pathways and Experimental Workflows
References
- 1. Reversing Persistent PTEN Activation after Traumatic Brain Injury Fuels Long‐Term Axonal Regeneration via Akt/mTORC1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound and Cortexin influence on behavior and neurochemical processes in 18-month aged rats within hypoxia and hypothermia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Pinealon and Other Leading Peptide Bioregulators for Neuroprotection and Cognitive Enhancement
For Immediate Release
In the rapidly evolving field of neuroscience and drug development, peptide bioregulators have emerged as a promising class of compounds for their potential to address age-related cognitive decline, neurodegenerative diseases, and enhance cognitive function. This guide provides a detailed, objective comparison of Pinealon, a synthetic tripeptide, against other prominent peptide bioregulators: Cortexin, Epithalon, and Semax. This analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic development.
Executive Summary
This compound (Glu-Asp-Arg) is a short peptide bioregulator recognized for its neuroprotective properties, believed to function through direct interaction with DNA to modulate gene expression.[1][2] Cortexin, a complex of polypeptide fractions, exerts its effects through multiple receptor interactions.[3][4] Epithalon (Ala-Glu-Asp-Gly) is primarily known for its anti-aging effects, attributed to its ability to activate telomerase and elongate telomeres.[5][6] Semax (Met-Glu-His-Phe-Pro-Gly-Pro), an analogue of an adrenocorticotropic hormone fragment, enhances cognitive function by upregulating Brain-Derived Neurotrophic Factor (BDNF).[1][7]
This guide presents a comparative analysis of these peptides, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential therapeutic applications.
Comparative Efficacy: A Quantitative Overview
The following tables summarize quantitative data from various preclinical and clinical studies, offering a side-by-side comparison of the performance of this compound and its counterparts. Direct head-to-head studies are limited, and thus, data should be interpreted with consideration of the different experimental models and methodologies.
Table 1: Neuroprotective and Cognitive Effects
| Parameter | This compound | Cortexin | Semax | Experimental Model | Key Findings | Source(s) |
| Effect on Free Radical Processes | Less Pronounced | More Pronounced | - | 18-month aged rats under hypoxia and hypothermia | Cortexin demonstrated a greater capacity to influence free radical processes in the brain. | [1][8][9] |
| Caspase-3 Activity | Less Pronounced | More Pronounced | - | 18-month aged rats under hypoxia and hypothermia | Cortexin showed a more significant impact on caspase-3 activity, a key enzyme in apoptosis. | [1][8][9] |
| BDNF Protein Levels | - | - | 1.4-fold increase | Rat hippocampus | A single application of Semax resulted in a significant increase in BDNF protein levels. | [1][3][10] |
| TrkB mRNA Levels | - | - | 2-fold increase | Rat hippocampus | Semax significantly increased the mRNA levels of the BDNF receptor, TrkB. | [1][3][10] |
| Cognitive Function | Improved spatial orientation and learning | Improved cerebral functions, learning, and memory | Enhanced attention and short-term memory | Rat model of prenatal hyperhomocysteinemia; Human clinical trials (ischemic stroke) | All three peptides have demonstrated positive effects on cognitive function in various models. | [1][3][11] |
| Dendritic Spine Morphology | Capable of restoring morphology | - | - | Mouse model of Huntington's disease | This compound demonstrated the ability to restore the morphology of dendritic spines in striatum neurons. | [1][11] |
Table 2: Anti-Aging Effects
| Parameter | This compound | Epithalon | Experimental Model | Key Findings | Source(s) |
| Telomerase Activity | Indirect influence | Direct activation | Human somatic cells | Epithalon directly activates telomerase, leading to telomere elongation. | [5][6] |
| Telomere Elongation | - | Up to 33% increase | Human somatic cells | Epithalon has been shown to significantly elongate telomeres in human cells. | [6][12] |
| Lifespan | - | Increased average and maximum lifespan | Animal studies (flies, mice, rats) | Epithalon has demonstrated the ability to extend lifespan in various animal models. | [13][14] |
Mechanisms of Action and Signaling Pathways
The distinct therapeutic effects of these peptides stem from their unique mechanisms of action and the signaling pathways they modulate.
This compound: Direct Genomic Regulation
This compound is hypothesized to exert its effects by directly interacting with DNA to regulate the expression of genes involved in neuroprotection and cellular maintenance.[1][15] This direct genomic action sets it apart from many other peptides that rely on cell-surface receptor binding.[2]
References
- 1. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bc9.co [bc9.co]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. [Molecular mechanisms of brain peptide-containing drugs: cortexin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementsarms.com [elementsarms.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. [this compound and Cortexin influence on behavior and neurochemical processes in 18-month aged rats within hypoxia and hypothermia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corepeptides.com [corepeptides.com]
- 11. benchchem.com [benchchem.com]
- 12. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revolutionhealth.org [revolutionhealth.org]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Pinealon for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Pinealon, a synthetic tripeptide, ensuring the safety of laboratory personnel and adherence to standard operational protocols. While this compound is not classified as a hazardous substance, it is imperative to follow established procedures for chemical waste to maintain a safe and compliant research environment.[1][2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is essential to observe standard laboratory safety measures. Adherence to these protocols minimizes the risk of exposure and ensures a safe handling environment.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a laboratory coat when handling this compound in either its lyophilized or reconstituted form.[2]
Avoid Contact and Inhalation: Prevent direct contact with the skin, eyes, and mucous membranes.[1][2] In case of accidental contact, rinse the affected area thoroughly with copious amounts of water.[1][2] All handling of lyophilized this compound powder should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[1][2]
Spill Management: In the event of a spill, the material should be carefully collected using appropriate tools and placed into a designated hazardous waste container.[2] All materials used for the cleanup should also be treated as chemical waste.[2]
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and associated contaminated materials is critical for laboratory safety and environmental compliance. The following procedures outline the recommended steps for managing this compound waste.
1. Unused or Expired this compound:
-
All unused or expired this compound, in both lyophilized and reconstituted forms, should be treated as chemical waste.[2]
-
Ensure that the original vial is securely capped before placing it into a designated and clearly labeled hazardous waste container.[2][3]
2. Contaminated Labware:
-
Empty Vials: Empty this compound vials should be triple-rinsed with a suitable solvent, such as water or an appropriate buffer.[2][4] The rinsate from this process must be collected and disposed of as chemical waste.[2][4] After triple-rinsing, deface the label on the vial and dispose of it as regular laboratory glass waste, unless institutional policy dictates otherwise.[2][4]
-
Pipette Tips, Gloves, and Other Solid Waste: All solid waste that has come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be segregated and collected in a clearly labeled, leak-proof hazardous waste container.[5]
3. Sharps Waste:
-
Any needles or syringes used for the reconstitution or administration of this compound must be disposed of immediately in a designated sharps container.
-
Do not recap, bend, or break needles.
-
The full sharps container should be sealed and disposed of as biohazardous or medical waste, in accordance with your institution's specific procedures.[2]
4. Waste Collection and Storage:
-
All chemical waste containers must be kept closed except when adding waste.[4][6]
-
Store sealed waste containers in a designated and properly managed Satellite Accumulation Area (SAA).[6][7][8] This area should be secure and away from general laboratory traffic.[8]
5. Final Disposal:
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[3][4][6][8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the accumulated this compound waste.[3][8]
Chemical and Physical Properties of this compound
While specific quantitative data for disposal is not available, understanding the chemical properties of this compound can inform safe handling procedures.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | EDR Peptide, Glu-Asp-Arg |
| Molecular Formula | C₁₅H₂₆N₆O₈ |
| Appearance | Lyophilized Powder |
| Hazard Classification | Not classified as a hazardous substance or mixture[1][2] |
| Solubility | High water solubility[9] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound are cited in the available literature. The recommended procedure is based on general best practices for laboratory chemical waste disposal. For peptide toxins, a common, though not explicitly required for this compound, inactivation protocol involves chemical treatment to denature the peptide. An example of such a protocol is as follows:
Experimental Protocol for Chemical Inactivation (General for Peptides):
-
Prepare an inactivation solution, such as a 10% bleach solution or a 1M sodium hydroxide (B78521) solution.
-
Add the liquid peptide waste to the inactivation solution in a suitable container. A common ratio is 1 part waste to 10 parts inactivation solution.[5]
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[5]
-
If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[5]
-
Dispose of the neutralized solution as chemical waste, following institutional guidelines.
Note: Given that this compound is not considered hazardous, this inactivation step is not mandatory but represents a conservative approach to peptide waste management.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated laboratory waste.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound Peptide | Brain & Memory Support [paragonsportsmedicine.com]
Essential Safety and Logistical Information for Handling Pinealon
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pinealon, a synthetic peptide. Adherence to these procedures is vital for minimizing exposure risks and maintaining experimental integrity. While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.[1]
Personal Protective Equipment (PPE) and Safety Measures
To ensure a safe working environment and minimize exposure, the following personal protective equipment and safety measures are recommended when handling this compound.
| Equipment/Action | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves.[1] | To prevent direct skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles.[1] | To protect eyes from potential splashes.[1] |
| Body Protection | Laboratory coat.[1] | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[1] | To avoid inhalation of the lyophilized powder.[1] |
| General Hygiene | Wash hands thoroughly after handling.[1] | To prevent accidental ingestion or spread of the substance.[1] |
Operational Plan for Handling this compound
This section outlines the step-by-step procedure for the safe handling of this compound, from receiving and storage to reconstitution and use for research purposes.
1. Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.[1]
-
Store lyophilized this compound in a freezer at or below -20°C in a dry, dark place.[1][2] For long-term storage of several months to a couple of years, -20°C is recommended, while -80°C is optimal for storage extending over several years.[3]
-
Before opening, allow the vial to reach room temperature to prevent condensation.[1][2]
2. Reconstitution:
-
Perform reconstitution in a designated clean area, preferably within a laminar flow hood to maintain sterility.[1]
-
Use sterile bacteriostatic water or another recommended sterile solvent.[1]
-
Slowly inject the solvent into the vial, directing the stream against the glass wall to prevent foaming.[1]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.[1]
-
Store the reconstituted solution at 2-8°C.[2]
3. Handling and Administration (for research purposes):
-
Always wear appropriate PPE during handling.
-
Use sterile syringes and needles for all administrations.[1]
Below is a workflow diagram illustrating the key steps for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
